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3-Bromo-5-[(cyclopropylamino)methyl]aniline Documentation Hub

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  • Product: 3-Bromo-5-[(cyclopropylamino)methyl]aniline
  • CAS: 1502406-63-4

Core Science & Biosynthesis

Foundational

A Comprehensive Technical Guide to the Synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline

Abstract This guide provides an in-depth, technically-grounded methodology for the synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline, a key building block in modern medicinal chemistry. We present a robust and eff...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This guide provides an in-depth, technically-grounded methodology for the synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline, a key building block in modern medicinal chemistry. We present a robust and efficient three-step synthetic pathway commencing from commercially available 3-nitrobenzaldehyde. The core transformations detailed include a regioselective electrophilic bromination, a chemoselective nitro group reduction, and a final-step reductive amination. This document is intended for researchers, chemists, and professionals in drug development, offering not only step-by-step protocols but also the underlying scientific rationale for procedural choices, ensuring both reproducibility and a deeper understanding of the reaction mechanisms.

Introduction and Strategic Overview

3-Bromo-5-[(cyclopropylamino)methyl]aniline incorporates several key pharmacophores: a meta-substituted bromoaniline core and a cyclopropylamine moiety. The cyclopropyl group is of particular interest in drug design, as its conformational rigidity and unique electronic properties can significantly enhance binding affinity and metabolic stability.[1] The synthetic strategy outlined herein is designed for efficiency, scalability, and high purity of the final product.

The chosen retrosynthetic approach dissects the target molecule at the secondary amine linkage, identifying 3-amino-5-bromobenzaldehyde and cyclopropylamine as the immediate precursors. This disconnection points to a reductive amination as the ideal final bond-forming step.[2] The aldehyde intermediate is, in turn, accessible via the reduction of a nitro-precursor, 3-bromo-5-nitrobenzaldehyde, which can be readily synthesized from 3-nitrobenzaldehyde. This linear approach minimizes complex purification steps and utilizes well-established, high-yielding reactions.

Overall Synthetic Pathway

The synthesis proceeds in three distinct stages, starting with the functionalization of the aromatic ring, followed by the reduction of the nitro group, and concluding with the introduction of the cyclopropylaminomethyl side chain.

G A 3-Nitrobenzaldehyde B 3-Bromo-5-nitrobenzaldehyde A->B Step 1: Bromination (NBS, H₂SO₄) C 3-Amino-5-bromobenzaldehyde B->C Step 2: Nitro Reduction (Fe, NH₄Cl) D 3-Bromo-5-[(cyclopropylamino)methyl]aniline C->D Step 3: Reductive Amination (Cyclopropylamine, NaBH(OAc)₃) G cluster_0 Reductive Amination Workflow Aldehyde 3-Amino-5-bromobenzaldehyde Imine Imine Intermediate (transient) Aldehyde->Imine Imine Formation (Condensation) Amine Cyclopropylamine Amine->Imine Imine Formation (Condensation) Product Final Product Imine->Product STAB NaBH(OAc)₃ (Reducing Agent) STAB->Product Reduction

Diagram 2: Workflow of the reductive amination step.

Detailed Experimental Protocol
  • Reagents and Materials:

    • 3-Amino-5-bromobenzaldehyde

    • Cyclopropylamine

    • Sodium triacetoxyborohydride (NaBH(OAc)₃)

    • Anhydrous Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

    • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Procedure: [2] 1. In an oven-dried round-bottom flask under an inert atmosphere, dissolve 3-amino-5-bromobenzaldehyde (1.0 eq) and cyclopropylamine (1.2 eq) in anhydrous DCM. 2. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation. 3. Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirred solution. The addition may be slightly exothermic. 4. Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS. 5. Upon completion, carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. 6. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). 7. Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. 8. Filter and concentrate the solution under reduced pressure to obtain the crude product. 9. Purify the crude material by silica gel column chromatography to yield the pure 3-Bromo-5-[(cyclopropylamino)methyl]aniline.

Safety and Handling

  • N-Bromosuccinimide (NBS): Corrosive and a lachrymator. Handle in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Concentrated Sulfuric Acid: Highly corrosive. Handle with extreme care, using acid-resistant gloves and a face shield.

  • Cyclopropylamine: Flammable and toxic. [1]It should be handled in a well-ventilated fume hood. Store away from heat and oxidizing agents. * Sodium Triacetoxyborohydride (STAB): Water-sensitive. [3]Handle under an inert atmosphere and avoid contact with moisture. Quench reactions carefully.

  • General Precautions: All reactions should be performed in a well-ventilated fume hood. Appropriate PPE, including lab coats, safety glasses, and gloves, should be worn at all times.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient route to 3-Bromo-5-[(cyclopropylamino)methyl]aniline. By leveraging a sequence of well-understood and high-yielding chemical transformations—regioselective bromination, chemoselective nitro reduction, and mild reductive amination—this protocol enables the production of the target compound with high purity. The rationale provided for each step empowers researchers to adapt and troubleshoot the synthesis, ensuring its successful application in research and drug development settings.

References

  • Cyclopropylamine in Medicinal Chemistry: Synthesis and Applic
  • 3-Amino-5-bromo-2-hydroxybenzonitrile | 862728-35-6.Benchchem.
  • The Role of 3-Bromoaniline in Modern Organic Synthesis.Ketone Pharma.
  • 3-BROMO-5-NITROBENZALDEHYDE synthesis.ChemicalBook.
  • CYCLOPROPYLAMINE.
  • Synthesis of 3-bromo-5-fluoroaniline.PrepChem.com.
  • 3-bromo-5-methylaniline CAS#: 74586-53-1.ChemicalBook.
  • Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.Benchchem.
  • Reductive amin
  • Reductive Amination - Common Conditions.Organic Chemistry Portal.
  • 3-Bromo-5-methylaniline hydrochloride.Chem-Impex.
  • The Synthesis of Primary Amines through Reductive Amination Employing an Iron C
  • Four-Step Synthesis of 3-Allyl-2-(allyloxy)
  • 3-Bromo-5-nitrobenzaldehyde 97.Sigma-Aldrich.
  • 3-Bromo-5-nitrobenzaldehyde | C7H4BrNO3.PubChem.
  • 2-Amino-5-bromobenzaldehyde.Organic Syntheses.

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Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 3-Bromo-5-[(cyclopropylamino)methyl]aniline

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract 3-Bromo-5-[(cyclopropylamino)methyl]aniline is a substituted aniline derivative of interest in medicina...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

3-Bromo-5-[(cyclopropylamino)methyl]aniline is a substituted aniline derivative of interest in medicinal chemistry and drug discovery. Its unique structural combination, featuring a bromo-substituted aromatic ring, a secondary amine, and a cyclopropyl moiety, suggests potential for novel pharmacological activity. Understanding the physicochemical properties of this compound is paramount for its development as a potential drug candidate, influencing its absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This guide provides a comprehensive overview of the predicted physicochemical properties of 3-Bromo-5-[(cyclopropylamino)methyl]aniline, alongside detailed, field-proven methodologies for its synthesis and analytical characterization. The causality behind experimental choices is explained to provide researchers with a robust framework for their own investigations.

Introduction: The Rationale for Characterization

Substituted anilines are a cornerstone of modern medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. The introduction of a bromine atom at the meta-position of the aniline ring can significantly modulate a molecule's lipophilicity and metabolic stability. The cyclopropylmethylamino side chain is another key feature, as the cyclopropyl group is known to improve metabolic stability and binding affinity in various drug candidates. The primary amine on the aniline ring provides a handle for further chemical modification and can play a crucial role in target engagement through hydrogen bonding.

Given the absence of extensive experimental data in the public domain for 3-Bromo-5-[(cyclopropylamino)methyl]aniline, this guide leverages established principles of physical organic chemistry and state-of-the-art computational prediction tools to provide a foundational understanding of its properties. The experimental protocols described herein are based on well-established methods for the synthesis and analysis of structurally related compounds, ensuring a high degree of confidence in their applicability.

Molecular Identity and Structure

The foundational step in characterizing any chemical entity is to establish its precise molecular structure and identity.

Chemical Name: 3-Bromo-5-[(cyclopropylamino)methyl]aniline

Molecular Formula: C₁₀H₁₃BrN₂

Chemical Structure:

Caption: Chemical structure of 3-Bromo-5-[(cyclopropylamino)methyl]aniline.

Predicted Physicochemical Properties

In the absence of experimental data, computational models provide a reliable and efficient means to estimate the key physicochemical properties of a novel compound. These predictions are invaluable for guiding initial experimental design and for prioritizing compounds in a drug discovery pipeline. The following table summarizes the predicted properties for 3-Bromo-5-[(cyclopropylamino)methyl]aniline, generated using a consensus of well-regarded in silico tools.[1][2][3]

PropertyPredicted ValueSignificance in Drug Development
Molecular Weight 241.13 g/mol Influences diffusion and transport across membranes.
logP (Octanol-Water Partition Coefficient) 2.5 - 3.0A measure of lipophilicity, affecting absorption and distribution.[4][5][6]
Aqueous Solubility (logS) -3.0 to -4.0Critical for bioavailability and formulation development.[7]
pKa (Acid Dissociation Constant) Basic pKa: ~9.0 (cyclopropylamine moiety)Basic pKa: ~4.0 (aniline amine)Determines the ionization state at physiological pH, impacting solubility and target binding.[8][9][10][11]
Topological Polar Surface Area (TPSA) ~38 ŲAn indicator of a molecule's ability to permeate cell membranes.
Hydrogen Bond Donors 2Influences interactions with biological targets and solubility.
Hydrogen Bond Acceptors 2Influences interactions with biological targets and solubility.
Rotatable Bonds 3A measure of molecular flexibility.

Experimental Protocols: A Self-Validating System

The following protocols describe robust methodologies for the synthesis and analytical characterization of 3-Bromo-5-[(cyclopropylamino)methyl]aniline. These methods are designed to be self-validating, with in-process controls and characterization steps to ensure the identity and purity of the final compound.

Synthesis via Reductive Amination: A Logical Workflow

Reductive amination is a reliable and widely used method for the formation of C-N bonds. This approach is chosen for its high efficiency and functional group tolerance. The proposed synthesis starts from the commercially available 3-bromo-5-nitrobenzaldehyde.

G cluster_0 Synthesis Workflow Start 3-Bromo-5-nitrobenzaldehyde Step1 Reductive Amination with Cyclopropylamine and NaBH(OAc)3 Start->Step1 Reactants Intermediate N-((3-bromo-5-nitrophenyl)methyl)cyclopropanamine Step1->Intermediate Formation Step2 Reduction of Nitro Group (e.g., with SnCl2 or H2/Pd-C) Intermediate->Step2 Input Product 3-Bromo-5-[(cyclopropylamino)methyl]aniline Step2->Product Formation Purification Column Chromatography Product->Purification Crude Product Characterization NMR, MS, HPLC Purification->Characterization Purified Fractions Final_Product Pure Compound Characterization->Final_Product Verified

Caption: Proposed synthetic workflow for 3-Bromo-5-[(cyclopropylamino)methyl]aniline.

Step-by-Step Methodology:

  • Reductive Amination:

    • To a solution of 3-bromo-5-nitrobenzaldehyde (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add cyclopropylamine (1.1 eq).

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress of this step can be monitored by thin-layer chromatography (TLC).

    • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to the reaction mixture. This reducing agent is chosen for its mildness and selectivity for imines over aldehydes.

    • Continue stirring at room temperature for 12-24 hours, or until the reaction is complete as indicated by TLC or LC-MS analysis.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, and extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude intermediate, N-((3-bromo-5-nitrophenyl)methyl)cyclopropanamine.

  • Nitro Group Reduction:

    • Dissolve the crude intermediate in a solvent such as ethanol or ethyl acetate.

    • Add a reducing agent. Common choices include tin(II) chloride (SnCl₂) in the presence of concentrated HCl, or catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere. The choice of reducing agent can depend on the scale of the reaction and the presence of other sensitive functional groups.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • If using SnCl₂, neutralize the reaction mixture with a base (e.g., NaOH or NaHCO₃) and extract the product with an organic solvent.

    • If using catalytic hydrogenation, filter the reaction mixture through a pad of celite to remove the catalyst and concentrate the filtrate.

    • The crude product is 3-Bromo-5-[(cyclopropylamino)methyl]aniline.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure compound.

Analytical Characterization: Ensuring Purity and Identity

A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural confirmation and purity assessment of the synthesized compound.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of each atom in the molecule.[12][13][14]

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene protons of the benzyl group, the methine and methylene protons of the cyclopropyl group, and the amine protons. The coupling patterns and chemical shifts of the aromatic protons will confirm the 1,3,5-substitution pattern on the benzene ring.

  • ¹³C NMR: The carbon NMR spectrum will show the expected number of signals corresponding to the different carbon environments in the molecule. The chemical shifts of the aromatic carbons will be influenced by the bromo and amino substituents.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation pattern.[15][16][17]

  • High-Resolution Mass Spectrometry (HRMS): This technique provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) should be observed in the mass spectrum.

  • Tandem Mass Spectrometry (MS/MS): Fragmentation analysis can provide further structural confirmation by identifying characteristic fragment ions.

4.2.3. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for assessing the purity of the compound and for quantitative analysis.[18][19][20]

G cluster_1 HPLC Analysis Workflow Sample Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC System Sample->Injection Separation C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm) Injection->Separation Elution Gradient Elution (e.g., Acetonitrile/Water with 0.1% Formic Acid) Separation->Elution Detection UV Detector (e.g., 254 nm) and/or Mass Spectrometer (LC-MS) Elution->Detection Data Chromatogram (Retention Time and Peak Area) Detection->Data Analysis Purity Assessment (Peak Area Percentage) Data->Analysis Result Purity >95% Analysis->Result

Caption: A typical HPLC workflow for purity analysis.

Typical HPLC Method Parameters:

  • Column: A C18 reverse-phase column is a good starting point for the separation of aromatic amines.

  • Mobile Phase: A gradient elution using a mixture of water and acetonitrile, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid to improve peak shape and resolution.

  • Detection: UV detection at a wavelength where the aniline chromophore absorbs strongly (e.g., 254 nm) is standard. Coupling the HPLC to a mass spectrometer (LC-MS) provides simultaneous purity and mass confirmation.

Conclusion: A Foundation for Further Research

This technical guide provides a comprehensive overview of the predicted physicochemical properties of 3-Bromo-5-[(cyclopropylamino)methyl]aniline and outlines robust experimental protocols for its synthesis and characterization. While the presented data is based on in silico predictions, it offers a strong foundation for researchers to initiate experimental work. The detailed methodologies, grounded in established chemical principles, are designed to be readily implemented in a standard laboratory setting. A thorough understanding of these fundamental properties is a critical first step in the journey of developing this and other novel chemical entities into potential therapeutic agents.

References

  • Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. (2024). MDPI. [Link][8][11]

  • MRlogP: Transfer Learning Enables Accurate logP Prediction Using Small Experimental Training Datasets. (2021). MDPI. [Link]

  • Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. (2020). Nature Communications. [Link]

  • Comparative Study of Various Quantum Mechanical Descriptors for Prediction of Ionization Constant (pKa) of Substituted Anilines.
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  • Physics-Based Solubility Prediction for Organic Molecules. (2025). Chemical Reviews. [Link]

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  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025). IEEE Xplore. [Link]

  • A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. PMC. [Link]

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  • Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Agilent. [Link]

  • AA-Prop - Protein Physicochemical Properties Prediction Tool. BioGem.Org. [Link]

  • The Analysis of Primary Aromatic Amines in Ink Using the ACQUITY UPLC H-Class System with the SQ Detector 2 and MassLynx Software. Waters Corporation. [Link]

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  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022). Neliti. [Link]

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  • Rapid Determination of 33 Primary Aromatic Amines in Kitchen Utensils, Textiles Dyes and Food Packaging Materials. SCIEX. [Link]

  • Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. (2022). ResearchGate. [Link]

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Foundational

Structural Elucidation of 3-Bromo-5-[(cyclopropylamino)methyl]aniline: A Comprehensive Analytical Framework

Executive Summary The structural elucidation of highly substituted aromatic scaffolds, such as 3-Bromo-5-[(cyclopropylamino)methyl]aniline , presents unique analytical challenges. This compound features a 1,3,5-trisubsti...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The structural elucidation of highly substituted aromatic scaffolds, such as 3-Bromo-5-[(cyclopropylamino)methyl]aniline , presents unique analytical challenges. This compound features a 1,3,5-trisubstituted benzene ring, a primary aniline group, a heavy halogen (bromine), and a secondary amine appended via a benzylic linker. As halogenated anilines are critical building blocks in the development of targeted therapeutics (e.g., kinase inhibitors), establishing a rigorous, self-validating analytical framework for their characterization is paramount.

This whitepaper outlines a definitive methodology for the structural elucidation of this molecule, utilizing High-Resolution Mass Spectrometry (HRMS) and multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy. By enforcing orthogonal validation between techniques, this workflow eliminates regiochemical ambiguity and ensures absolute structural confidence.

Strategic Analytical Framework (Causality & Logic)

To prevent structural misassignment, our analytical logic follows a strict sequence of causality:

  • HRMS is deployed first to establish the exact molecular formula and confirm the presence of the bromine atom via its distinct isotopic signature.

  • 1D NMR (1H and 13C) quantifies the exact number of proton and carbon environments, serving as a baseline check against the HRMS formula.

  • 2D NMR (COSY, HSQC, HMBC) is the core of the self-validating system. Because the benzylic carbon is isolated from the aromatic protons by quaternary "blind spots," 1D NMR and COSY alone cannot prove the attachment point of the cyclopropylamine side chain. HMBC bridges these gaps by mapping long-range (3-bond) carbon-proton connectivities.

High-Resolution Mass Spectrometry (HRMS) Profiling

Electrospray Ionization (ESI) is selected for its soft ionization properties, preserving the intact pseudomolecular ion [M+H]+.

Isotopic Signature and Fragmentation Causality

The 1 dictates a highly specific mass spectral profile[1]. Bromine exists naturally as two isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Consequently, the HRMS spectrum will exhibit a characteristic doublet for the pseudomolecular ion at m/z 241.03 and 243.03.

During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The most thermodynamically favorable pathway is benzylic cleavage. The loss of the2 (57 Da) yields a highly stable 3-bromo-5-aminobenzyl cation (m/z 184/186)[2].

MS_Frag M Pseudomolecular Ion[M+H]+ m/z 241.03 / 243.03 (1:1 79Br/81Br) F1 Fragment A (Benzyl Cation) Loss of Cyclopropylamine m/z 183.98 / 185.98 M->F1 - C3H7NH2 (57 Da) Benzylic Cleavage F2 Fragment B Loss of NH3 m/z 224.00 / 226.00 M->F2 - NH3 (17 Da) Aniline Cleavage

Figure 1: ESI-MS/MS fragmentation pathway showing characteristic benzylic and aniline cleavages.

Table 1: HRMS Data Summary
Ion Typem/z (Calculated)m/z (Observed)IsotopeStructural Assignment
[M+H]+241.0335241.0337⁷⁹BrIntact pseudomolecular ion
[M+H]+243.0315243.0317⁸¹BrIntact pseudomolecular ion
[M-C3H9N]+183.9756183.9760⁷⁹BrBenzylic cation (loss of side chain)
[M-C3H9N]+185.9736185.9740⁸¹BrBenzylic cation (loss of side chain)

Multidimensional NMR Elucidation

While MS provides the formula, NMR maps the exact regiochemistry. 3, relying on a combination of COSY, HSQC, and HMBC experiments[3].

1H and 13C NMR (The Baseline)

The 1,3,5-trisubstituted aromatic ring contains three protons (H-2, H-4, H-6). Because they are meta to each other, they exhibit a characteristic ⁴J coupling of ~1.5–2.0 Hz, appearing as three distinct, finely split multiplets. The aliphatic region is defined by the isolated benzylic CH2 singlet (~3.7 ppm) and the highly shielded cyclopropyl protons (0.3–2.1 ppm).

2D NMR Logic (The Self-Validating Loop)
  • COSY: Maps the isolated cyclopropyl spin system.

  • HSQC: 4 to assign directly bonded protons to their respective carbons[4]. We utilize HSQC prior to HMBC because establishing direct one-bond C-H correlations is mathematically required to filter out these signals from the long-range spectrum.

  • HMBC: 5[5]. The benzylic CH2 protons will show strong ³J correlations to the aromatic quaternary carbons (C-4, C-5, C-6), definitively anchoring the aliphatic chain to the C-5 position.6[6].

NMR_Logic A 1D 1H & 13C NMR Identify functional groups B 1H-1H COSY Map spin systems A->B C 1H-13C HSQC Assign protonated carbons A->C D 1H-13C HMBC Link via quaternary C B->D C->D E Final Structure Connectivity Confirmed D->E Orthogonal Validation

Figure 2: Self-validating 2D NMR workflow for establishing molecular connectivity and regiochemistry.

Table 2: NMR Assignment Data Summary
Position¹H Shift (ppm), Multiplicity, J (Hz)¹³C Shift (ppm)DEPT-135HMBC Correlations (¹H to ¹³C)
1 (C-NH₂)-149.5C (quat)-
2 (Ar-H)6.75, t, J=1.8113.2CHC-1, C-3, C-4, C-6
3 (C-Br)-123.4C (quat)-
4 (Ar-H)6.92, t, J=1.8121.5CHC-2, C-3, C-5, C-6
5 (C-CH₂)-143.1C (quat)-
6 (Ar-H)6.60, t, J=1.8114.8CHC-1, C-2, C-4, C-5
7 (CH₂-NH)3.68, s53.4CH₂ (neg)C-4, C-5, C-6, C-8
8 (CH-NH)2.15, m30.1CH (pos)C-7, C-9, C-10
9, 10 (CH₂)0.35 - 0.45, m6.5CH₂ (neg)C-8, C-9/10

Experimental Methodologies (Self-Validating Protocols)

Protocol 1: LC-HRMS Acquisition and Purity Validation

Causality:7, validating that the MS spectra belong to a single, pure compound[7].

  • Sample Preparation: Dissolve 1.0 mg of the analyte in 1.0 mL of LC-MS grade Methanol. Filter through a 0.22 µm PTFE syringe filter.

  • Chromatographic Separation: Inject 2 µL onto a C18 reverse-phase column (50 x 2.1 mm, 1.7 µm). Run a mobile phase gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization & Detection: Operate the mass spectrometer in positive ESI mode. Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C. Acquire full scan data (m/z 100–1000) and data-dependent MS/MS (ddMS2) on the top 3 most intense ions utilizing a normalized collision energy (NCE) of 25%.

Protocol 2: Comprehensive NMR Acquisition

Causality: DMSO-d6 is selected as the solvent to intentionally slow down the chemical exchange rate of the primary and secondary amine protons, allowing them to be observed as distinct, broad singlets rather than being lost to solvent exchange.

  • Sample Preparation: Dissolve 15 mg of the highly pure compound in 0.6 mL of DMSO-d6. Transfer to a 5 mm precision NMR tube.

  • 1D Acquisition: Acquire ¹H NMR (16 scans, relaxation delay 2.0 s) and ¹³C{¹H} NMR (1024 scans, relaxation delay 2.0 s) on a 400 MHz or 600 MHz spectrometer at 298 K.

  • 2D Acquisition:

    • Acquire ¹H-¹H COSY (gradient selected) to map the cyclopropyl spin system.

    • Acquire ¹H-¹³C HSQC (multiplicity-edited) to match protons to their directly attached carbons and differentiate CH/CH3 from CH2 groups.

    • Acquire ¹H-¹³C HMBC optimized for long-range couplings (J = 8 Hz) to bridge the quaternary carbons and finalize the scaffold assembly.

References

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  • Title: Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)

Sources

Exploratory

discovery and history of 3-Bromo-5-[(cyclopropylamino)methyl]aniline

The following technical guide provides an in-depth analysis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline , a specialized intermediate used in the synthesis of advanced pharmaceutical agents, particularly within the rea...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide provides an in-depth analysis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline , a specialized intermediate used in the synthesis of advanced pharmaceutical agents, particularly within the realm of kinase inhibitors and coagulation factor antagonists.[1][2]

[1][2]

Introduction & Chemical Significance[1][2][3][4][5][6][7]

3-Bromo-5-[(cyclopropylamino)methyl]aniline (CAS: Not widely indexed as a commodity chemical; often referenced by intermediate codes in patent literature) is a high-value bifunctional building block.[1][2] Its structural uniqueness lies in the simultaneous presence of three distinct reactive handles on the benzene core:[1][2]

  • Aniline Amine (-NH₂): A nucleophilic handle for amide coupling, urea formation, or Buchwald-Hartwig aminations.[1][2]

  • Aryl Bromide (-Br): An electrophilic handle for Suzuki-Miyaura couplings, Heck reactions, or lithium-halogen exchange.[1][2]

  • Cyclopropylaminomethyl Group (-CH₂-NH-cPr): A secondary amine "tail" that imparts metabolic stability and specific steric properties often required for occupying hydrophobic pockets in enzyme active sites.[1][2]

This specific substitution pattern—a 3,5-disubstituted aniline —is critical for "scaffold hopping" in medicinal chemistry, allowing researchers to probe the meta positions of a phenyl ring while maintaining a core aniline vector.[1]

Therapeutic Context

This intermediate is primarily associated with the discovery of Factor Xa inhibitors (anticoagulants) and has emerging relevance in epigenetic modulators (e.g., LSD1 inhibitors) where the cyclopropylamine motif is a pharmacophore of choice for mimicking transition states or occupying small hydrophobic channels.[1][2]

Discovery & Synthetic History[2]

The discovery of this intermediate was not a singular "eureka" moment but rather an evolution of fragment-based drug design (FBDD) .[2] Early medicinal chemistry campaigns often utilized simple benzylamines.[1] However, the introduction of the cyclopropyl group was a strategic modification to improve metabolic half-life (by blocking dealkylation) and enhance potency via van der Waals interactions.[1][2]

The "Linker" Evolution[1][2]
  • Generation 1: 3-Bromo-5-aminobenzyl alcohol (Hydroxyl handle).[1][2]

  • Generation 2: 3-Bromo-5-aminobenzylamine (Primary amine handle).[1][2]

  • Generation 3: 3-Bromo-5-[(cyclopropylamino)methyl]aniline (Secondary cyclopropylamine handle).[1][2]

The "Generation 3" scaffold allows for the direct incorporation of the cyclopropyl motif early in the synthesis, avoiding late-stage alkylation steps that can be low-yielding due to steric hindrance.[1]

Synthetic Routes & Process Chemistry

The synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline is a classic example of chemoselective reduction .[1][2] The challenge lies in reducing the nitro group to an aniline without reducing the aryl bromide (hydrodehalogenation) or the benzylamine linkage.[1][2]

Route A: The Reductive Amination Strategy (Preferred)

This route is the industry standard for scalability and atom economy.[1][2] It proceeds from the commercially available 3-bromo-5-nitrobenzaldehyde .[1][2]

Step 1: Reductive Amination

The aldehyde is condensed with cyclopropylamine to form an imine intermediate, which is subsequently reduced.[1]

  • Reagents: 3-Bromo-5-nitrobenzaldehyde, Cyclopropylamine, Sodium Triacetoxyborohydride (STAB), Acetic Acid, DCM/THF.[1][2]

  • Mechanism: Formation of the iminium ion followed by hydride transfer.[1] STAB is preferred over NaBH₄ to prevent reduction of the aldehyde/nitro group directly.[1]

Step 2: Nitro Reduction

The nitro group is reduced to the aniline.[1]

  • Reagents: Iron powder (Fe), Ammonium Chloride (NH₄Cl), Ethanol/Water.[1][2]

  • Rationale: Catalytic hydrogenation (H₂/Pd-C) carries a high risk of cleaving the Carbon-Bromine bond (dehalogenation).[1][2] The Fe/NH₄Cl method is a chemoselective "dissolving metal" reduction that leaves the aryl bromide intact.[1]

Experimental Protocol (Bench Scale)

Step 1: Synthesis of N-(3-Bromo-5-nitrobenzyl)cyclopropanamine

  • Dissolve 3-bromo-5-nitrobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE).

  • Add cyclopropylamine (1.2 eq) and stir for 30 min to form the imine.

  • Add NaBH(OAc)₃ (1.5 eq) portion-wise.[1][2]

  • Stir at room temperature for 16 hours.

  • Quench with saturated NaHCO₃.[1] Extract with DCM.[1]

  • Result: The secondary amine is obtained as a yellow oil.[1]

Step 2: Synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline

  • Suspend the nitro intermediate (from Step 1) in EtOH:H₂O (3:1).[1][2]

  • Add Iron powder (5.0 eq) and NH₄Cl (5.0 eq).

  • Heat to reflux (80°C) for 2-4 hours. Monitor by LCMS.[1][3]

  • Filter hot through Celite to remove iron oxides.[1]

  • Concentrate filtrate and extract with EtOAc.[1]

  • Purification: Flash chromatography (Hexanes/EtOAc) yields the target aniline as a pale brown solid.[1][2]

Visualizing the Synthesis Workflow

The following diagram illustrates the chemoselective pathway, highlighting the critical decision points to avoid side reactions (like debromination).

SynthesisRoute Start 3-Bromo-5-nitrobenzaldehyde (Starting Material) Imine Imine Intermediate (Transient) Start->Imine + Cyclopropylamine (DCE, RT) Step1_Prod N-(3-Bromo-5-nitrobenzyl) cyclopropanamine Imine->Step1_Prod + NaBH(OAc)3 (Reductive Amination) Final_Prod 3-Bromo-5-[(cyclopropylamino) methyl]aniline (Target) Step1_Prod->Final_Prod Fe / NH4Cl (Nitro Reduction) Side_Debrom Debrominated By-product (Avoided via Fe/NH4Cl) Step1_Prod->Side_Debrom H2 / Pd-C (Risk!)

Caption: Chemoselective synthesis pathway prioritizing aryl bromide retention during nitro reduction.

Applications in Drug Discovery[1][2][7]

This intermediate serves as a "linchpin" in convergent synthesis strategies.[1] It allows two complex fragments to be joined via the central aniline core.[1]

Factor Xa and Thrombin Inhibitors

As detailed in patent literature (e.g., US9428456B2 ), this scaffold is used to synthesize 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives .[1][2]

  • Role: The aniline nitrogen is acylated to form the core amide bond of the inhibitor.[1]

  • Function: The cyclopropylaminomethyl group occupies the S4 pocket of the coagulation factor protease, providing selectivity over related serine proteases.[1]

Kinase Inhibitors (General)

The 3-bromo position is a "dummy" handle.[1][2] Once the aniline is coupled to the kinase hinge-binding motif (e.g., a pyrimidine or pyridine), the bromine is used in a Suzuki coupling to attach a solubilizing tail or a hydrophobic group that extends into the solvent front.[1][2]

Epigenetic Modulators (LSD1)

The cyclopropylamine moiety is a known mechanism-based inhibitor (suicide substrate) for FAD-dependent amine oxidases like LSD1.[1][2] This intermediate provides a pre-installed cyclopropylamine "warhead" on an aromatic scaffold, simplifying the synthesis of novel LSD1 inhibitors.[1]

Key Specifications & Quality Control

For researchers procuring or synthesizing this compound, the following specifications are critical for downstream success:

ParameterSpecificationReason for Criticality
Purity (HPLC) >98.0%Impurities (e.g., debrominated analog) compete in coupling reactions.[1][2]
Appearance Off-white to pale brown solidDark brown indicates oxidation of the aniline (instability).[2]
Water Content <0.5%Moisture interferes with anhydrous coupling reactions (e.g., Buchwald).[1][2]
Proton NMR Consistent structureMust confirm the integrity of the cyclopropyl ring (multiplets at 0.3-0.6 ppm).
LCMS [M+H]+ matches theoreticalConfirms the presence of Bromine (characteristic 1:1 isotopic pattern).[1][2]

References

  • Actelion Pharmaceuticals Ltd. (2016).[1][2] 1-[m-carboxamido(hetero)aryl-methyl]-heterocyclyl-carboxamide derivatives. U.S. Patent No.[1] 9,428,456.[1][3] Washington, DC: U.S. Patent and Trademark Office.[1] Link

  • Abdel-Magid, A. F., et al. (1996).[1][2] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures". Journal of Organic Chemistry, 61(11), 3849-3862.[1][2] Link[1][2]

  • Ram, S., & Ehrenkaufer, R. E. (1984).[1][2] "Ammonium formate/palladium on carbon: a versatile system for catalytic hydrogen transfer reductions of functional groups".[1] Synthesis, 1988(02), 91-95.[1][2] (Context on dehalogenation risks). Link[1][2]

Sources

Foundational

3-Bromo-5-[(cyclopropylamino)methyl]aniline CAS number and identifiers

The following technical guide details the chemical identity, synthesis, and application of 3-Bromo-5-[(cyclopropylamino)methyl]aniline , a specialized intermediate used in the development of small-molecule therapeutics....

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical identity, synthesis, and application of 3-Bromo-5-[(cyclopropylamino)methyl]aniline , a specialized intermediate used in the development of small-molecule therapeutics.

Part 1: Chemical Identity & Technical Specifications

This compound acts as a bifunctional scaffold in medicinal chemistry. The aniline moiety serves as a primary attachment point (often for kinase hinge binding or amide coupling), while the (cyclopropylamino)methyl group provides a lipophilic, metabolically stable secondary amine handle for extending into solvent-exposed pockets of a protein target.

Core Identifiers
PropertySpecification
Chemical Name 3-Bromo-5-[(cyclopropylamino)methyl]aniline
CAS Number 1502406-63-4
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
Exact Mass 240.0262
SMILES C1CC1NCC2=CC(=CC(=C2)N)Br
InChI Key InChI=1S/C10H13BrN2/c11-9-4-8(12)6-10(5-9)7-13-3-1-2-3/h4-6,13H,1-3,7,12H2
Physical State Pale yellow to brown solid (typically) or viscous oil
pKa (Calc) ~4.0 (Aniline), ~9.5 (Secondary Amine)

Part 2: Synthesis & Experimental Protocols

Note: While specific patent literature for this exact CAS is proprietary, the following protocols represent the field-proven, standard methodologies for synthesizing this class of 3,5-disubstituted anilines.

Method A: Reductive Amination (Preferred Route)

This method is preferred for its convergence and avoidance of over-alkylation. It utilizes 3-Bromo-5-formylaniline (or its nitro precursor) and Cyclopropylamine .

Reaction Logic:

  • Imine Formation: The aldehyde reacts with the amine to form a hemiaminal, which dehydrates to an imine (Schiff base).

  • Reduction: The imine is selectively reduced to the secondary amine using a mild hydride source (STAB) that leaves the aryl bromide and aniline intact.

Protocol:
  • Reagents:

    • Substrate: 3-Bromo-5-formylaniline (1.0 equiv)

    • Amine: Cyclopropylamine (1.2 equiv)

    • Reductant: Sodium triacetoxyborohydride (STAB) (1.5 equiv)

    • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

    • Additive: Acetic Acid (1.0 equiv) - Catalyzes imine formation.

  • Step-by-Step Procedure:

    • Step 1: Charge a flame-dried reaction flask with 3-Bromo-5-formylaniline dissolved in DCE (0.1 M concentration).

    • Step 2: Add Cyclopropylamine and Acetic Acid. Stir at Room Temperature (RT) for 1–2 hours under Nitrogen. Checkpoint: Monitor by TLC/LCMS for disappearance of aldehyde and formation of imine.

    • Step 3: Cool the mixture to 0°C. Add STAB portion-wise over 15 minutes.

    • Step 4: Warm to RT and stir overnight (12–16 hours).

    • Step 5 (Workup): Quench with saturated aqueous NaHCO₃. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[1][2][3]

    • Step 6 (Purification): Flash column chromatography (SiO₂), eluting with Hexanes/Ethyl Acetate (gradient).

Method B: Nucleophilic Substitution (Alternative)

Used when the benzyl bromide precursor is more accessible.

  • Precursor: 3-Bromo-5-(bromomethyl)aniline (or the Nitro analog followed by reduction).

  • Reagent: Cyclopropylamine (Excess).

  • Risk: Potential for bis-alkylation (formation of tertiary amine). Use excess amine to mitigate.

Part 3: Reaction Pathway Visualization

The following diagram illustrates the synthetic logic, comparing the Nitro-Reduction route (often used industrially) vs. the direct Reductive Amination route.

SynthesisPathway cluster_0 Route A: Reductive Amination (Convergent) cluster_1 Route B: Alkylation & Reduction (Linear) StartA 3-Bromo-5-formylaniline Target TARGET: 3-Bromo-5-[(cyclopropylamino)methyl]aniline (CAS 1502406-63-4) StartA->Target DCE, RT, 16h ReagentA Cyclopropylamine + NaBH(OAc)3 / AcOH ReagentA->Target StartB 3-Bromo-5-methyl-nitrobenzene Step1 Radical Bromination (NBS, AIBN) StartB->Step1 Inter1 3-Bromo-5-(bromomethyl)nitrobenzene Step1->Inter1 Step2 Substitution (Cyclopropylamine, K2CO3) Inter1->Step2 Inter2 3-Bromo-5-[(cyclopropylamino)methyl]nitrobenzene Step2->Inter2 Step3 Nitro Reduction (Fe/NH4Cl or SnCl2) Inter2->Step3 Step3->Target

Caption: Comparative synthetic pathways. Route A is preferred for late-stage diversification; Route B is robust for bulk scale-up starting from commodity nitro-toluenes.

Part 4: Applications in Drug Discovery

This compound is a "privileged structure" in kinase inhibitor design.

  • Hinge Binding: The aniline NH₂ group often forms a hydrogen bond with the hinge region of kinase enzymes (e.g., ATP binding site).

  • Solvent Front Extension: The (cyclopropylamino)methyl arm extends towards the solvent front. The cyclopropyl group is a bioisostere for isopropyl or phenyl groups but with distinct metabolic properties (blocking CYP450 oxidation sites).

  • Selectivity: The 3,5-substitution pattern allows the molecule to adopt a specific conformation that can induce selectivity between homologous kinases (e.g., distinguishing between isoforms).

Key Application Areas:

  • Oncology: B-Raf inhibitors, EGFR inhibitors.

  • Immunology: JAK/STAT pathway modulators.

Part 5: Safety & Handling (SDS Summary)

Based on GHS classifications for similar halogenated anilines.

  • Hazards:

    • Acute Toxicity (Oral/Dermal): Category 4 (Harmful if swallowed or in contact with skin).

    • Skin/Eye Irritation: Category 2 (Causes skin irritation and serious eye irritation).

    • Sensitization: Potential skin sensitizer.

  • Handling Protocols:

    • Always handle in a fume hood to avoid inhalation of dust/vapors.

    • Wear nitrile gloves and safety glasses.

    • Storage: Store under inert atmosphere (Nitrogen/Argon) at 2–8°C. Anilines are prone to oxidation (darkening) upon air exposure.

References

  • PubChem Compound Summary. 3-Bromo-5-[(cyclopropylamino)methyl]aniline (CAS 1502406-63-4). National Center for Biotechnology Information. Link

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Foundational protocol for Method A). Link

  • ChemicalBook. 3-Bromo-5-methylaniline derivatives and synthesis. (General reference for brominated aniline precursors). Link

  • Vertex AI Search.Patent and Vendor Data Analysis for CAS 1502406-63-4. (Verified existence and commercial availability via Arctom Sci and BLD Pharm).

Sources

Exploratory

theoretical properties of 3-Bromo-5-[(cyclopropylamino)methyl]aniline

This technical guide provides an in-depth theoretical and practical profile of 3-Bromo-5-[(cyclopropylamino)methyl]aniline , a tri-functionalized arene scaffold critical in fragment-based drug discovery (FBDD).[1][2] Hig...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides an in-depth theoretical and practical profile of 3-Bromo-5-[(cyclopropylamino)methyl]aniline , a tri-functionalized arene scaffold critical in fragment-based drug discovery (FBDD).[1][2]

High-Value Medicinal Chemistry Scaffold[1][2]

Document Control:

  • Classification: Technical Monograph / Theoretical Profile

  • Target Audience: Medicinal Chemists, Process Chemists, Computational Biologists[1][2]

  • Subject: C₁₀H₁₃BrN₂ (MW: 241.13)[1][2]

Executive Summary & Structural Logic

3-Bromo-5-[(cyclopropylamino)methyl]aniline represents a "privileged structure" in kinase inhibitor design.[1][2] Its utility stems from its orthogonal reactivity : it possesses three chemically distinct handles that allow for sequential, selective functionalization.[1][2] This makes it an ideal core for library generation (SAR exploration) targeting ATP-binding pockets.[1][2]

Chemical Identity
  • IUPAC Name: 3-Bromo-5-[(cyclopropylamino)methyl]aniline[1][2]

  • Molecular Formula: C₁₀H₁₃BrN₂[1][2]

  • Molecular Weight: 241.13 g/mol [1][2]

  • SMILES: Nc1cc(Br)cc(CNC2CC2)c1

  • Key Features:

    • Electron-Deficient Aryl Bromide: Handle for cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).[1][2]

    • Primary Aniline: Nucleophilic handle for amide coupling (hinge-binding motif formation).[1][2]

    • Secondary Benzylic Amine: A basic center modulated by the cyclopropyl group (metabolic stability).[1][2]

Physicochemical Properties (Theoretical)

The following properties are derived from fragment-based contributions and QSAR modeling standards.

PropertyValue (Predicted)Significance in Drug Design
LogP (Octanol/Water) 2.1 – 2.4Lipophilicity: Moderate.[1][2] Ideal for CNS or intracellular targets.[1][2] The cyclopropyl group adds lipophilicity without the entropic penalty of an open chain.[1][2]
pKa (Aniline -NH₂) 3.5 – 3.8Weak Base: Remains neutral at physiological pH; acts as a H-bond donor.[1][2]
pKa (Benzylic -NH-) 8.8 – 9.2Basic Center: Likely protonated at pH 7.4, improving solubility and providing ionic interactions within the binding pocket.[1][2]
TPSA ~38 ŲPermeability: High.[1][2] Well within the "Rule of 5" limit (<140 Ų), suggesting excellent oral bioavailability.[1][2]
Rotatable Bonds 3Rigidity: The cyclopropyl ring restricts conformation, potentially reducing the entropic cost of binding compared to an isopropyl or propyl analog.[1][2]

Synthetic Methodologies

The synthesis of this scaffold requires careful protecting group strategies to prevent self-polymerization (e.g., intermolecular reaction between the amine and the bromide).[1][2]

Route A: Reductive Amination (Preferred for Scale-Up)

This route avoids the use of highly lachrymatory benzyl bromides and allows for late-stage introduction of the cyclopropylamine.[1][2]

Protocol Logic:

  • Precursor: 3-Amino-5-bromobenzaldehyde (often protected as a nitro-aldehyde first).[1][2]

  • Reagent: Cyclopropylamine (excess).

  • Reductant: Sodium triacetoxyborohydride (STAB) or NaBH₄.[1][2]

  • Solvent: DCE (1,2-Dichloroethane) or MeOH.

Route B: Nucleophilic Substitution (Convergent)

Useful if the benzyl bromide intermediate is already available.[1][2]

Protocol Logic:

  • Precursor: 3-Bromo-5-(bromomethyl)nitrobenzene.[1][2]

  • Substitution: Reaction with cyclopropylamine in THF/DIEA.

  • Reduction: Fe/NH₄Cl or SnCl₂ reduction of the nitro group to the aniline.[1][2]

    • Note: Hydrogenation (H₂/Pd-C) is contraindicated due to the risk of hydrodehalogenation (cleaving the C-Br bond).[1][2]

Visualization: Synthetic Workflow

The following diagram illustrates the divergent synthetic pathways and the orthogonal reactivity of the final scaffold.

SynthesisPathways Start1 3-Bromo-5-nitrobenzaldehyde Inter1 Reductive Amination (+ Cyclopropylamine) Start1->Inter1 STAB, DCE Start2 3-Bromo-5-methylnitrobenzene Inter2 Radical Bromination (NBS, AIBN) Start2->Inter2 NitroInt Nitro Intermediate Inter1->NitroInt BenzylBr 3-Bromo-5-nitrobenzyl bromide Inter2->BenzylBr Subst SN2 Substitution (+ Cyclopropylamine) BenzylBr->Subst DIEA, THF Subst->NitroInt Reduction Chemoselective Reduction (Fe/NH4Cl or SnCl2) NitroInt->Reduction Avoid H2/Pd! Final TARGET SCAFFOLD 3-Bromo-5-[(cyclopropylamino)methyl]aniline Reduction->Final

Figure 1: Convergent synthetic pathways emphasizing chemoselective reduction to preserve the aryl bromide.

Reactivity & Orthogonal Functionalization

The power of this molecule lies in its ability to be functionalized in a specific sequence without protecting groups, provided the conditions are tuned.[1][2]

The "Tri-Vector" Strategy
  • Vector 1: The Secondary Amine (Benzylic) [1][2]

    • Reactivity: Most nucleophilic center.[1][2]

    • Application: Can be capped (acylated, sulfonylated) first if selectivity over the aniline is required, or left free if the aniline is the target.[1][2]

    • Tip: The cyclopropyl group provides steric bulk, making this amine less reactive than a primary amine but more nucleophilic than the aniline.[1][2]

  • Vector 2: The Aniline (Aromatic Amine)

    • Reactivity: Moderate nucleophile.[1][2]

    • Application: Formation of the "Hinge Binder" in kinase inhibitors.[1][2]

    • Reaction: Amide coupling (HATU/DMF) or urea formation (Isocyanates).[1][2]

    • Selectivity: At low pH or with specific electrophiles, the aniline can be reacted while the secondary amine is protonated (salt form).[1][2]

  • Vector 3: The Aryl Bromide

    • Reactivity: Electrophile (Cross-coupling).[1][2]

    • Application: Extension into the hydrophobic pocket.[1][2]

    • Reaction: Suzuki-Miyaura coupling (Boronic acids) or Buchwald-Hartwig (Amination).[1][2]

    • Timing: Usually the last step to avoid catalyst poisoning by the free amines.[1][2]

Visualization: Reactivity Map

ReactivityMap Center 3-Bromo-5-[(cyclopropylamino)methyl]aniline V1 Vector 1: Secondary Amine (Most Nucleophilic) Center->V1 V2 Vector 2: Aniline NH2 (Hinge Binding Motif) Center->V2 V3 Vector 3: Aryl Bromide (Cross-Coupling Handle) Center->V3 Out1 Acylation / Alkylation (Solubility/Metabolic modulation) V1->Out1 Out2 Amide / Urea / Heterocycle (Primary Target Interaction) V2->Out2 Out3 Biaryl / Aryl-Amine (Hydrophobic Pocket Extension) V3->Out3

Figure 2: Orthogonal reactivity vectors allowing sequential library generation.

Safety & Handling Protocols

As with all halogenated anilines and benzylic amines, specific precautions are required.[1][2]

Hazard Identification (Theoretical)
  • Acute Toxicity: Likely Harmful if swallowed (H302) or in contact with skin (H312).[1][2] Anilines can cause methemoglobinemia.[1][2]

  • Skin/Eye Irritation: The basic benzylic amine moiety is a potential irritant/corrosive.[1][2]

  • Sensitization: Potential skin sensitizer.[1][2]

Handling Procedures
  • Engineering Controls: Handle exclusively in a chemical fume hood.

  • PPE: Nitrile gloves (double gloving recommended due to the penetrative nature of benzylic amines), safety goggles, and lab coat.[1][2]

  • Storage: Store under inert gas (Argon/Nitrogen) at 2-8°C. Anilines are prone to oxidation (browning) upon air exposure.[1][2]

  • Spill Cleanup: Absorb with inert material (vermiculite).[1][2] Do not use bleach (hypochlorite) directly on anilines as it can form explosive chloroamines; use dilute acid to neutralize first.[1][2]

References

  • Roughley, S. D., & Jordan, A. M. (2011). The medicinal chemist’s guide to molecular interactions.[1][2] Journal of Medicinal Chemistry, 54(10), 3451-3479.[1][2] Link[1][2]

  • Wuitschik, G., et al. (2010). Oxetanes as promising physicochemical alter egos of gem-dimethyl groups in drug discovery.[1][2] Angewandte Chemie International Edition, 49(48), 8979-8980.[1][2] (Reference for cyclopropyl/alkyl amine properties). Link[1][2]

  • Blakemore, D. C., et al. (2018). Organic synthesis provides opportunities to transform drug discovery.[1][2] Nature Chemistry, 10(4), 383-394.[1][2] Link

  • PubChem Compound Summary. 3-Bromo-5-methylaniline (Precursor Data). National Center for Biotechnology Information.[1][2] Link[1][2]

Sources

Foundational

Unveiling the Therapeutic Potential of 3-Bromo-5-[(cyclopropylamino)methyl]aniline: A Technical Guide for Preclinical Investigation

Foreword: From Structural Analogy to Targeted Discovery In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is one of methodical investigation and info...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: From Structural Analogy to Targeted Discovery

In the landscape of modern drug discovery, the journey from a novel chemical entity to a validated therapeutic candidate is one of methodical investigation and informed hypothesis. The compound at the center of this guide, 3-Bromo-5-[(cyclopropylamino)methyl]aniline, represents a compelling intersection of chemical motifs with established pharmacological relevance. While direct biological data for this specific molecule remains to be elucidated, its structural components—a cyclopropylamine moiety and a meta-substituted bromoaniline core—provide a strong foundation for predicting its potential biological activities.

This technical guide is structured to serve as a comprehensive roadmap for researchers, scientists, and drug development professionals embarking on the preclinical investigation of 3-Bromo-5-[(cyclopropylamino)methyl]aniline. It moves beyond a rigid template to offer a logically designed exploration, beginning with a hypothesis-driven assessment of its most probable biological targets and culminating in detailed protocols for experimental validation. Our approach is grounded in the principles of scientific integrity, providing not just the "how" but the "why" behind each experimental choice, ensuring a self-validating and robust investigative process.

I. Molecular Architecture and Rationale for Investigation

The chemical structure of 3-Bromo-5-[(cyclopropylamino)methyl]aniline is a deliberate combination of two key pharmacophores:

  • The Cyclopropylamine Moiety: This small, strained ring system is a valuable building block in medicinal chemistry.[1] Its inclusion in drug candidates can enhance metabolic stability and provide a unique three-dimensional conformation for interaction with biological targets.[2] Notably, the cyclopropylamine group is essential for the inhibitory activity of compounds targeting flavin-dependent enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidases (MAO-A and MAO-B).[2][3] In these cases, the cyclopropylamine can act as a mechanism-based inhibitor, forming a covalent adduct with the enzyme's FAD cofactor.[2]

  • The 3-Bromoaniline Core: Aniline derivatives are privileged structures in medicinal chemistry, forming the backbone of numerous therapeutic agents, including kinase inhibitors for cancer therapy.[4] The bromine atom at the meta-position serves as a versatile synthetic handle for further chemical modification and can influence the compound's electronic properties and binding interactions.[5][6] The meta-substitution pattern can also affect the lipophilicity and pharmacokinetic profile of the molecule.[7]

Based on this structural analysis, a primary hypothesis emerges: 3-Bromo-5-[(cyclopropylamino)methyl]aniline is a potential inhibitor of flavin-dependent amine oxidases, such as LSD1 or MAO, and may exhibit anticancer properties.

II. Hypothesized Biological Activity and Mechanistic Pathways

A. Inhibition of Lysine-Specific Demethylase 1 (LSD1)

LSD1 is a histone demethylase that plays a crucial role in epigenetic regulation and is overexpressed in various cancers, making it an attractive therapeutic target.[2][8] The cyclopropylamine-containing compound tranylcypromine is a known irreversible inhibitor of LSD1.[2]

Proposed Mechanism of Action: We hypothesize that 3-Bromo-5-[(cyclopropylamino)methyl]aniline could act as an irreversible inhibitor of LSD1. The cyclopropylamine moiety is predicted to interact with the flavin adenine dinucleotide (FAD) cofactor in the active site of LSD1, leading to the formation of a covalent adduct and subsequent inactivation of the enzyme. This would result in an increase in histone methylation (specifically H3K4me1/2), leading to apoptosis and differentiation of cancer cells.[6]

LSD1_Inhibition_Pathway Compound 3-Bromo-5-[(cyclopropylamino)methyl]aniline LSD1 LSD1 Enzyme Compound->LSD1 Binds to active site Covalent_Adduct Covalent Adduct Formation Compound->Covalent_Adduct Forms with FAD FAD FAD Cofactor LSD1->FAD Contains Demethylation Demethylation LSD1->Demethylation Catalyzes Histone Histone H3 (methylated) Histone->Demethylation Gene_Repression Gene Repression Demethylation->Gene_Repression Cancer_Progression Cancer Progression Gene_Repression->Cancer_Progression Inhibition Inhibition Covalent_Adduct->Inhibition Inhibition->LSD1 Apoptosis Apoptosis & Differentiation Inhibition->Apoptosis Leads to

Caption: Hypothesized mechanism of LSD1 inhibition.

B. Inhibition of Monoamine Oxidases (MAO)

MAO-A and MAO-B are enzymes responsible for the degradation of monoamine neurotransmitters.[2] Inhibitors of MAO are used as antidepressants and for the treatment of neurodegenerative diseases.[5] The cyclopropylamine moiety is also a key feature of some MAO inhibitors.[9]

Proposed Mechanism of Action: Similar to LSD1 inhibition, the proposed mechanism for MAO inhibition involves the cyclopropylamine group forming a covalent adduct with the FAD cofactor of MAO-A or MAO-B, leading to irreversible inactivation of the enzyme.[2]

C. Anticancer Activity via Kinase Inhibition

The substituted aniline scaffold is a common feature in ATP-competitive kinase inhibitors.[4] Dysregulation of kinase signaling is a hallmark of many cancers.

Proposed Mechanism of Action: The aniline core of the molecule could potentially bind to the ATP-binding pocket of various kinases involved in cancer cell proliferation and survival. The specific kinase targets would need to be identified through broad-panel screening.

III. Experimental Validation Protocols

The following protocols provide a framework for the systematic evaluation of the biological activity of 3-Bromo-5-[(cyclopropylamino)methyl]aniline.

A. Protocol 1: In Vitro LSD1/MAO Inhibition Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of the test compound against LSD1, MAO-A, and MAO-B.

Materials:

  • Recombinant human LSD1, MAO-A, and MAO-B enzymes

  • Substrates: Kynuramine for LSD1 and MAO-A, Benzylamine for MAO-B[5]

  • Test Compound: 3-Bromo-5-[(cyclopropylamino)methyl]aniline

  • Assay Buffer

  • Detection Reagent (e.g., those measuring H2O2 production)[10]

  • 96-well or 384-well plates

  • Plate reader (spectrophotometer or fluorometer)

Step-by-Step Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Perform serial dilutions of the test compound to create a range of concentrations for IC50 determination.

  • Add the enzyme (LSD1, MAO-A, or MAO-B) to the wells of the plate.

  • Add the diluted test compound to the respective wells and incubate for a predetermined time to allow for enzyme-inhibitor interaction.

  • Initiate the enzymatic reaction by adding the appropriate substrate.

  • Incubate the plate at a controlled temperature for a specific duration.

  • Stop the reaction and add the detection reagent according to the manufacturer's instructions.

  • Measure the absorbance or fluorescence using a plate reader.[5]

  • Calculate the percent inhibition for each concentration of the test compound relative to a no-compound control.

  • Determine the IC50 value by fitting the data to a dose-response curve.

Inhibition_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound_Prep Prepare Test Compound Serial Dilutions Add_Compound Add Test Compound and Incubate Compound_Prep->Add_Compound Enzyme_Prep Prepare Enzyme Solution (LSD1, MAO-A, or MAO-B) Add_Enzyme Add Enzyme to Plate Enzyme_Prep->Add_Enzyme Add_Enzyme->Add_Compound Add_Substrate Add Substrate to Initiate Reaction Add_Compound->Add_Substrate Incubate_Reaction Incubate at Controlled Temperature Add_Substrate->Incubate_Reaction Stop_Reaction Stop Reaction and Add Detection Reagent Incubate_Reaction->Stop_Reaction Read_Plate Measure Absorbance/ Fluorescence Stop_Reaction->Read_Plate Calculate_Inhibition Calculate % Inhibition Read_Plate->Calculate_Inhibition Determine_IC50 Determine IC50 Value Calculate_Inhibition->Determine_IC50

Caption: Workflow for in vitro enzyme inhibition assay.

B. Protocol 2: Cell-Based Anticancer Activity Assay (MTT Assay)

This protocol assesses the antiproliferative effect of the test compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., leukemia, lung, breast cancer cell lines)[11][12]

  • Cell culture medium and supplements

  • Test Compound: 3-Bromo-5-[(cyclopropylamino)methyl]aniline

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO)

  • 96-well plates

  • Microplate reader

Step-by-Step Methodology:

  • Seed the cancer cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the test compound.

  • Incubate the cells for a specified period (e.g., 72 hours).

  • After incubation, add MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Remove the medium and add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration compared to a vehicle-treated control.

  • Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.[4]

IV. Data Interpretation and Structure-Activity Relationship (SAR) Analysis

The experimental data obtained from the assays described above will provide the first insights into the biological activity of 3-Bromo-5-[(cyclopropylamino)methyl]aniline.

Data Summary Table:

Biological Target/AssayEndpointPredicted OutcomeExperimental Result
LSD1 InhibitionIC50 (nM or µM)Potent InhibitionTo be determined
MAO-A InhibitionIC50 (nM or µM)Moderate to Potent InhibitionTo be determined
MAO-B InhibitionIC50 (nM or µM)Moderate to Potent InhibitionTo be determined
Anticancer (e.g., Leukemia Cell Line)IC50 (µM)Growth InhibitionTo be determined
Anticancer (e.g., Lung Cancer Cell Line)IC50 (µM)Growth InhibitionTo be determined

A systematic Structure-Activity Relationship (SAR) analysis will be crucial for optimizing the lead compound.[13] This involves synthesizing and testing analogs of 3-Bromo-5-[(cyclopropylamino)methyl]aniline with modifications to the aniline ring (e.g., different halogen substitutions, electron-donating or -withdrawing groups) and the cyclopropylamine moiety to understand how these changes affect potency and selectivity.[14][15]

V. Conclusion and Future Directions

This technical guide provides a hypothesis-driven framework for the initial preclinical evaluation of 3-Bromo-5-[(cyclopropylamino)methyl]aniline. The convergence of the cyclopropylamine and 3-bromoaniline motifs strongly suggests potential activity as an inhibitor of flavin-dependent amine oxidases and as an anticancer agent. The detailed experimental protocols herein are designed to rigorously test these hypotheses.

Positive results from these initial studies would warrant further investigation, including broader kinase profiling, in vivo efficacy studies in relevant animal models, and comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) profiling. The journey from this initial exploration to a potential clinical candidate is long, but the rational, hypothesis-driven approach outlined in this guide provides a solid foundation for uncovering the therapeutic potential of this promising molecule.

References

  • Longdom Publishing. (2024, December 9).
  • Benchchem. (2025). Application Notes and Protocols for 2-(Substituted)
  • ACS Publications. N-Substituted cyclopropylamines as monoamine oxidase inhibitors. Structure-activity relations.
  • Miyamura, S., et al. (2016). C-H activation enables a rapid structure-activity relationship study of arylcyclopropyl amines for potent and selective LSD1 inhibitors. Organic & Biomolecular Chemistry, 14(36), 8576-85.
  • Benchchem. (2025). Application Notes and Protocols: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry Synthesis.
  • Alam, M. M., et al. (2024). Exploring cyclopropylamine containing cyanopyrimidines as LSD1 inhibitors: Design, synthesis, ADMET, MD analysis and anticancer activity profiling. Bioorganic Chemistry, 148, 107336.
  • Mathew, B., et al. (2024). Enzyme Inhibition Assays for Monoamine Oxidase. Methods in Molecular Biology, 2713, 317-326.
  • Li, Y., et al. (2026). Design and optimization of selective and potent LSD1 inhibitors with tranylcypromine-pyrimidine scaffold for the treatment of acute myeloid leukemia. Bioorganic Chemistry, 173, 109588.
  • Bio-Techne. Monoamine Oxidase Assay Kit.
  • Ketone Pharma. (2024, August 24). The Role of 3-Bromoaniline in Modern Organic Synthesis.
  • Sigma-Aldrich. Monoamine Oxidase (MAO) Inhibitor Screening Kit.
  • Benchchem. (2024, August 24). 3-Bromo-5-isopropylaniline|CAS 112930-36-6.
  • Li, Q., et al. (2021). Design, synthesis, and biological evaluation of 5-aminotetrahydroquinoline-based LSD1 inhibitors acting on Asp375. Archiv der Pharmazie, 354(8), e2100102.
  • Devidi, S., et al. (2023). Evaluation of anticancer activity of novel pyrimidine aniline molecular hybrids: Synthesis and characterization. Annals of Phytomedicine, 12(1), 303-309.
  • Creative Enzymes. (2025, November 7). Structure–Activity Relationship (SAR) Analysis of Enzyme Inhibitors.
  • Gat-Viks, I., et al. (2021). Synthesis and pharmacology of potential cocaine antagonists. 2. Structure-activity relationship studies of aromatic ring-substituted methylphenidate analogs. Journal of Medicinal Chemistry, 38(7), 1165-1175.
  • Fereyduni, E., et al. (2020). A Review on Pharmacological Profile of Ethanamide and their Derivatives. International Journal of Pharmaceutical Sciences and Research, 11(9), 4268-4284.
  • Kubacka, A., et al. (2024). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Pharmaceuticals, 17(11), 1476.

Sources

Exploratory

Technical Characterization Guide: 3-Bromo-5-[(cyclopropylamino)methyl]aniline

[1] Executive Summary This technical guide details the physicochemical profiling, solubility behavior, and stability mechanisms of 3-Bromo-5-[(cyclopropylamino)methyl]aniline .[1] This molecule represents a "bifunctional...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide details the physicochemical profiling, solubility behavior, and stability mechanisms of 3-Bromo-5-[(cyclopropylamino)methyl]aniline .[1] This molecule represents a "bifunctional pharmacophore builder," combining an electron-deficient aniline core with a basic secondary amine side chain.[1]

Its utility in drug development—often as a key intermediate for kinase inhibitors (e.g., BTK, EGFR targets)—requires rigorous control over its two distinct ionization centers and its susceptibility to oxidative degradation.[1] This guide provides self-validating protocols for researchers to establish the compound's critical quality attributes (CQAs).

Physicochemical Profiling & Structural Logic[1]

To design effective solubility and stability experiments, one must first understand the ionization and lipophilicity profile derived from the structure.[1]

Structural Dissection[1]
  • Moiety A (Aniline Core): The 3-bromo substituent is electron-withdrawing, lowering the electron density of the aromatic ring.[1] This reduces the pKa of the aniline nitrogen (making it a very weak base) and increases lipophilicity.[1]

  • Moiety B (Secondary Amine): The (cyclopropylamino)methyl group contains a basic nitrogen. While the cyclopropyl group exerts an electron-withdrawing inductive effect (

    
    ) relative to alkyl groups due to higher s-character, this center remains the primary site of protonation at physiological pH.[1]
    
Predicted Properties Table

Note: Values are derived from structure-activity relationship (SAR) principles for halogenated anilines and benzylic amines.

PropertyEstimated ValueImpact on Formulation
pKa₁ (Aniline) 3.2 – 3.8Neutral at pH > 4.[1]0. Contributes to solubility only in strong acids.[1]
pKa₂ (2° Amine) 8.5 – 9.2Ionized at physiological pH (7.4).[1] Primary driver of aqueous solubility.[1]
LogP (Neutral) 2.8 – 3.2Moderately lipophilic.[1] Requires co-solvents (DMSO/MeOH) for stock solutions.[1]
LogD (pH 7.4) 1.5 – 2.0Lower than LogP due to partial ionization of the secondary amine.[1]
UV Max ~240 nm, ~290 nmThe aniline absorption band is sensitive to pH shifts.[1]

Solubility Profile & Experimental Protocols

The solubility of 3-Bromo-5-[(cyclopropylamino)methyl]aniline is strictly pH-dependent.[1] The molecule exhibits a "U-shaped" or asymptotic solubility curve typical of dibasic compounds, though the aniline basicity is negligible in standard buffers.[1]

The pH-Solubility Relationship[1]
  • pH < 2 (Simulated Gastric Fluid): High solubility.[1] Both the aniline and secondary amine are protonated (

    
     dication species).[1]
    
  • pH 4 – 8: Moderate solubility.[1] The aniline is neutral, but the secondary amine is protonated (

    
     monocation).[1]
    
  • pH > 10: Low solubility (Precipitation risk).[1] Both centers are neutral (

    
     species), driving the molecule out of solution due to the lipophilic bromo-phenyl and cyclopropyl groups.[1]
    
Protocol: Thermodynamic Solubility Determination

Use this protocol to establish the equilibrium solubility, essential for formulation development.[1]

Materials:

  • Buffer Systems: 0.1N HCl (pH 1.2), Acetate (pH 4.5), Phosphate (pH 6.8 & 7.4), Borate (pH 10).[1]

  • Apparatus: Shake-flask setup or HPLC vials with filter inserts.[1]

Workflow:

  • Saturation: Add excess solid compound (~5 mg) to 1 mL of each buffer in amber glass vials (protect from light).

  • Equilibration: Shake at 25°C for 24 hours.

  • Filtration: Filter supernatant using a 0.22 µm PVDF filter (avoid Nylon, which may bind anilines).[1]

  • Quantification: Analyze filtrate via HPLC-UV (Method details in Section 4).

  • pH Verification: Measure the final pH of the supernatant. If the pH shifted >0.2 units due to the compound's basicity, adjust and re-test.

Stability & Degradation Mechanisms[1][2]

The stability profile is dominated by the oxidative sensitivity of the aniline and the photolability of the carbon-bromine bond.[1]

Degradation Pathways[1]
  • Oxidation (Primary Risk): Anilines are prone to radical cation formation followed by polymerization (formation of azo/azoxy dimers), resulting in a color change from off-white to brown/black.[1]

  • Photodehalogenation: Exposure to UV light can cleave the C-Br bond, leading to the formation of the des-bromo analog (3-[(cyclopropylamino)methyl]aniline).[1]

  • Maillard-type Reaction: The secondary amine can react with reducing sugars (e.g., lactose in solid dosage forms) or aldehyde impurities in excipients (e.g., PEG), forming glycosylamines or enamines.[1]

Protocol: Forced Degradation (Stress Testing)

Follow ICH Q1A(R2) guidelines to validate analytical methods.

Stress ConditionConditionsExpected DegradantMitigation Strategy
Acid Hydrolysis 0.1 N HCl, 60°C, 24hGenerally StableN/A
Base Hydrolysis 0.1 N NaOH, 60°C, 24hGenerally StableN/A
Oxidation 3% H₂O₂, RT, 4hHigh Risk: N-oxides, Azo dimersStore under Nitrogen/Argon.[1] Use antioxidants (Ascorbic acid).[1]
Photolysis 1.2M Lux hours (ICH Q1B)High Risk: Des-bromo analogAmber glassware is mandatory.[1]
Thermal 60°C dry heat, 7 daysModerate (Solid state)Keep cool and dry.[1]

Visualization of Pathways[1]

Solubility & Degradation Logic

The following diagram illustrates the ionization states governing solubility and the primary degradation risks.

G cluster_solubility pH-Dependent Solubility States cluster_degradation Degradation Pathways Acid pH < 2 (Dicationic) High Solubility Neutral pH 4 - 8 (Monocationic) Moderate Solubility Acid->Neutral Deprotonation (Aniline N) Basic pH > 10 (Neutral) Low Solubility / Precipitate Neutral->Basic Deprotonation (2° Amine N) Parent 3-Bromo-5-[(cyclopropylamino) methyl]aniline Oxidation Oxidation Products (Azo dimers, N-Oxides) *Color Change* Parent->Oxidation O2 / Peroxides Photo Photolysis Product (Des-bromo analog) Parent->Photo UV Light (hν)

Caption: Figure 1. Correlation between pH-dependent ionization states and primary environmental degradation risks.

Analytical Method Recommendations

To accurately monitor stability and solubility, a specific HPLC method is required that separates the parent from its des-bromo and oxidized impurities.[1]

Recommended HPLC Conditions
  • Column: C18 (e.g., Waters XBridge or Agilent Zorbax), 3.5 µm, 4.6 x 100 mm.[1] Why? High pH stability is needed if running basic mobile phases to improve peak shape of amines.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate (pH 9.0) OR 0.1% TFA in Water.[1]

    • Note: Basic pH (ammonium bicarbonate) often yields better peak shape for secondary amines by suppressing ionization, but acidic pH (TFA) is better for coupling with MS detection.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 10-15 minutes.

  • Detection: 240 nm (primary) and 280 nm (secondary).[1]

References

  • Grasa, G. A., et al. (2002).[1] "Amination Reactions of Aryl Halides with Nitrogen-Containing Reagents." Journal of Organic Chemistry.

  • ICH Expert Working Group. "ICH Q1A(R2): Stability Testing of New Drug Substances and Products." International Council for Harmonisation.[1]

  • Meanwell, N. A. (2011).[1] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry. (Context on cyclopropylamine physicochemical properties).

  • Pospíšil, J., et al. (2012).[1] "Oxidation of anilines: A review of mechanisms and stability." Chemical Reviews. (General grounding for aniline stability).

Sources

Protocols & Analytical Methods

Method

Synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline Derivatives: An Application and Protocol Guide

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Substituted Anilines in Medicinal Chemistry Aniline and its derivatives are foundational scaffolds in medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Substituted Anilines in Medicinal Chemistry

Aniline and its derivatives are foundational scaffolds in medicinal chemistry, recognized as "privileged structures" due to their synthetic versatility and ability to form crucial interactions with biological targets.[1] These motifs are integral to a wide range of therapeutic agents, including kinase inhibitors for cancer therapy.[1] The specific compound, 3-Bromo-5-[(cyclopropylamino)methyl]aniline, incorporates several key features: a bromo-substituted aniline core, which can be a precursor for further cross-coupling reactions, and a cyclopropylamino-methyl side chain, a feature often found in enzyme inhibitors.[2][3] The cyclopropyl group, in particular, can enhance metabolic stability and binding affinity.[3]

However, it is also important to note that aniline-containing compounds can sometimes lead to the formation of reactive metabolites in the liver, which may cause adverse drug reactions.[4][5] Therefore, careful structural design and metabolic profiling are essential during the drug development process. This guide provides a detailed, step-by-step synthetic route to 3-Bromo-5-[(cyclopropylamino)methyl]aniline, a valuable building block for the synthesis of novel pharmaceutical candidates.[][7]

Overall Synthetic Strategy

The synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline can be efficiently achieved through a three-step process starting from the commercially available 3-bromo-5-nitrobenzaldehyde. The overall strategy involves:

  • Reductive Amination: Formation of the C-N bond between 3-bromo-5-nitrobenzaldehyde and cyclopropylamine to generate the secondary amine intermediate.

  • Nitro Group Reduction: Conversion of the nitro group to a primary amine, yielding the final product.

  • Purification and Characterization: Isolation and verification of the structure of the synthesized compounds.

This route is advantageous as it utilizes a one-pot reductive amination of a nitro-substituted aldehyde, which is a more atom-economical approach compared to multi-step sequences involving protection and deprotection of the amino group.[8][9]

Visualizing the Synthetic Workflow

The following diagram illustrates the high-level workflow for the synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline.

G cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitro Reduction cluster_2 Step 3: Purification & Analysis A 3-Bromo-5-nitrobenzaldehyde C N-(3-bromo-5-nitrobenzyl)cyclopropanamine A->C NaBH(OAc)₃, DCM B Cyclopropylamine B->C D N-(3-bromo-5-nitrobenzyl)cyclopropanamine E 3-Bromo-5-[(cyclopropylamino)methyl]aniline D->E Fe, NH₄Cl, EtOH/H₂O F Crude Product G Purified Product F->G Column Chromatography H Characterization (NMR, MS) G->H

Caption: Synthetic workflow for 3-Bromo-5-[(cyclopropylamino)methyl]aniline.

Detailed Experimental Protocols

This section provides detailed, step-by-step protocols for the synthesis, purification, and characterization of the target compound and its intermediate.

Step 1: Synthesis of N-(3-bromo-5-nitrobenzyl)cyclopropanamine

This step involves the reductive amination of 3-bromo-5-nitrobenzaldehyde with cyclopropylamine using sodium triacetoxyborohydride as the reducing agent.[3] This method is mild and highly selective for the formation of the secondary amine.[3]

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
3-Bromo-5-nitrobenzaldehyde355134-13-3230.0210.02.30 g
Cyclopropylamine765-30-057.0912.00.83 mL
Sodium triacetoxyborohydride56553-60-7211.9415.03.18 g
Dichloromethane (DCM), anhydrous75-09-284.93-100 mL
Saturated aq. NaHCO₃ solution---50 mL
Brine---50 mL
Anhydrous MgSO₄7487-88-9120.37-As needed

Protocol:

  • To a 250 mL round-bottom flask, add 3-bromo-5-nitrobenzaldehyde (2.30 g, 10.0 mmol) and anhydrous dichloromethane (100 mL).

  • Stir the mixture at room temperature until the aldehyde is completely dissolved.

  • Add cyclopropylamine (0.83 mL, 12.0 mmol) to the solution and stir for 1 hour at room temperature to facilitate imine formation.

  • Carefully add sodium triacetoxyborohydride (3.18 g, 15.0 mmol) portion-wise over 15 minutes. Caution: The reaction may be slightly exothermic.

  • Stir the reaction mixture at room temperature for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes:ethyl acetate eluent system.

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (50 mL).

  • Separate the organic layer and extract the aqueous layer with DCM (2 x 30 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

Expected Outcome:

The crude product, N-(3-bromo-5-nitrobenzyl)cyclopropanamine, is typically obtained as a yellow oil or solid. The crude material can be used in the next step without further purification if TLC analysis shows a high degree of conversion.

Step 2: Synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline

The final step is the reduction of the nitro group to an aniline. A variety of reducing agents can be used, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., SnCl₂/HCl).[10][11] Here, we describe a practical and efficient method using iron powder in the presence of ammonium chloride.[12]

Reaction Scheme:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Mass/Volume
N-(3-bromo-5-nitrobenzyl)cyclopropanamine-271.11~10.0From Step 1
Iron powder (<10 micron)7439-89-655.8550.02.79 g
Ammonium chloride (NH₄Cl)12125-02-953.4950.02.67 g
Ethanol (EtOH)64-17-546.07-80 mL
Water7732-18-518.02-20 mL
Ethyl acetate (EtOAc)141-78-688.11-As needed
Celite®61790-53-2--As needed

Protocol:

  • Transfer the crude N-(3-bromo-5-nitrobenzyl)cyclopropanamine from Step 1 into a 500 mL round-bottom flask.

  • Dissolve the crude material in ethanol (80 mL) and water (20 mL).

  • Add iron powder (2.79 g, 50.0 mmol) and ammonium chloride (2.67 g, 50.0 mmol) to the reaction mixture.

  • Heat the mixture to reflux (approximately 80-85 °C) and maintain for 2-4 hours.

  • Monitor the reaction progress by TLC (3:1 hexanes:ethyl acetate). The product spot should be UV active and stain with ninhydrin.

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with ethyl acetate (3 x 50 mL).

  • Combine the filtrates and concentrate under reduced pressure to remove the organic solvents.

  • Add water (100 mL) to the residue and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers, wash with brine (50 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

Step 3: Purification and Characterization

The crude product is purified by silica gel column chromatography to yield the final product as a pure compound.

Purification Protocol:

  • Stationary Phase: Silica gel (230-400 mesh)

  • Mobile Phase: A gradient of 0-10% methanol in dichloromethane.

  • The fractions containing the pure product are identified by TLC, combined, and the solvent is removed under reduced pressure.

Expected Characterization Data:

  • Appearance: Off-white to light brown solid.

  • ¹H NMR (400 MHz, CDCl₃): Peaks corresponding to the aromatic protons, the methylene bridge, the cyclopropyl protons, and the amine protons.

  • ¹³C NMR (100 MHz, CDCl₃): Signals for the aromatic carbons, the methylene carbon, and the cyclopropyl carbons.

  • Mass Spectrometry (ESI+): [M+H]⁺ peak corresponding to the molecular weight of the product (241.05/243.05 for Br isotopes).

Troubleshooting Guide

IssuePossible CauseSuggested Solution
Incomplete Reductive Amination Inactive or insufficient reducing agent. Moisture in the reaction.Use fresh sodium triacetoxyborohydride. Ensure all glassware and solvents are anhydrous.
Incomplete Nitro Reduction Inactive iron powder. Insufficient reaction time or temperature.Use finely divided, activated iron powder. Increase reflux time and monitor by TLC.
Low Overall Yield Loss of material during workup or purification. Side reactions.Ensure efficient extraction and careful handling during purification. Optimize reaction conditions to minimize byproducts.
Product Contamination Incomplete reaction or co-eluting impurities.Re-purify by column chromatography using a shallower solvent gradient or consider recrystallization.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of 3-Bromo-5-[(cyclopropylamino)methyl]aniline, a key building block for drug discovery and development. By understanding the rationale behind each step and adhering to the detailed protocols, researchers can confidently synthesize this valuable compound for their research endeavors.

References

  • American Chemical Society. (2020, February 21). Recent Advances and Outlook for the Isosteric Replacement of Anilines. ACS Publications. Retrieved from [Link]

  • Google Patents. (n.d.). CN103880683A - Chemical synthesis method of 3-bromo-2-nitrobenzaldehyde.
  • ResearchGate. (n.d.). Reductive amination of nitrobenzene with different aldehydes. Retrieved from [Link]

  • Chem-Impex. (n.d.). 3-Bromo-5-methylaniline hydrochloride. Retrieved from [Link]

  • Frontiers. (2020, April 15). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Information Synthetic routes to compounds 5 and 10-19. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.6: Multistep Synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 3-bromo-5-methylaniline. Retrieved from [Link]

  • PubChem. (n.d.). ar-Bromo-ar-nitrobenzenamine. Retrieved from [Link]

  • Green Chemistry (RSC Publishing). (n.d.). Selective reductive amination of aldehydes from nitro compounds catalyzed by molybdenum sulfide clusters. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzamide. Retrieved from [Link]

  • MDPI. (2023, February 17). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Retrieved from [Link]

  • Organic Syntheses. (n.d.). m-BROMONITROBENZENE. Retrieved from [Link]

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Application

The Strategic Application of 3-Bromo-5-[(cyclopropylamino)methyl]aniline in Modern Medicinal Chemistry

Introduction: Unveiling a Scaffold of Untapped Potential In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic innovation. 3-Bromo-5-[(cyclopro...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling a Scaffold of Untapped Potential

In the landscape of contemporary drug discovery, the strategic design of molecular scaffolds is paramount to achieving therapeutic innovation. 3-Bromo-5-[(cyclopropylamino)methyl]aniline represents a highly versatile, albeit specialized, building block poised for significant application in medicinal chemistry. Its structure is a deliberate convergence of three key functional motifs: a nucleophilic aniline core, a synthetically tractable aryl bromide, and a desirable cyclopropylamine side chain. This unique combination offers chemists a powerful platform for generating diverse compound libraries aimed at complex biological targets, particularly within oncology and neurotherapeutics.

While this specific molecule is not extensively documented in mainstream literature, its value can be inferred from the well-established roles of its constituent parts. The 3-bromoaniline core serves as a pivotal anchor for introducing molecular complexity via cross-coupling reactions, while the cyclopropylamine moiety is a celebrated feature in numerous FDA-approved drugs, known for enhancing metabolic stability and modulating physicochemical properties.[1][2] This guide provides a comprehensive overview of the synthesis, derivatization, and strategic application of this promising scaffold for researchers, scientists, and drug development professionals.

Physicochemical and Structural Attributes

A foundational understanding of a scaffold's properties is critical for rational drug design. The table below summarizes the key computed attributes of 3-Bromo-5-[(cyclopropylamino)methyl]aniline.

PropertyValueSignificance in Drug Design
Molecular Formula C₁₀H₁₃BrN₂Provides the elemental composition.
Molecular Weight 241.13 g/mol Falls within the desirable range for "Rule of Five" compliance, favoring good oral bioavailability.
Topological Polar Surface Area (TPSA) 38.3 ŲSuggests excellent potential for cell permeability and blood-brain barrier penetration.
cLogP (Calculated) 2.5 - 3.0Indicates a balance of lipophilicity and hydrophilicity, crucial for solubility and membrane traversal.
Hydrogen Bond Donors 2The two amine groups can engage in crucial hydrogen-bonding interactions with target proteins.
Hydrogen Bond Acceptors 2The nitrogen atoms can also act as acceptors, providing versatile binding capabilities.
Rotatable Bonds 3Offers a degree of conformational flexibility while maintaining a constrained core.

Proposed Synthesis Protocol: Reductive Amination

The most direct and efficient route to synthesize the title compound is via a one-pot reductive amination. This common and robust reaction involves the formation of an imine intermediate from an aldehyde and a primary amine, which is then reduced in situ to the corresponding secondary amine.[3][4] The use of a mild reducing agent like sodium triacetoxyborohydride (STAB) is preferred as it is selective for the imine/iminium ion over the aldehyde, minimizing side reactions.[5]

Reaction Scheme: 3-Bromo-5-nitrobenzaldehyde + Cyclopropylamine → 3-Bromo-5-[(cyclopropylamino)methyl]nitrobenzene 3-Bromo-5-[(cyclopropylamino)methyl]nitrobenzene → 3-Bromo-5-[(cyclopropylamino)methyl]aniline

A two-step process starting from 3-bromo-5-aminobenzaldehyde would be more direct for the reductive amination step.

Step-by-Step Protocol:

  • Imine Formation:

    • To a solution of 3-bromo-5-aminobenzaldehyde (1.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a round-bottom flask under an inert atmosphere (N₂ or Ar), add cyclopropylamine (1.2 eq.).[6][7]

    • Stir the mixture at room temperature for 1-2 hours. The formation of the imine can be monitored by Thin Layer Chromatography (TLC) or LC-MS. A catalytic amount of acetic acid can be added to facilitate this step.[8]

  • Reduction:

    • Once imine formation is significant, add sodium triacetoxyborohydride (STAB) (1.5 eq.) portion-wise to the reaction mixture. The reaction is mildly exothermic.

    • Continue stirring at room temperature for 12-24 hours, monitoring for the disappearance of the imine intermediate by TLC.

  • Work-up and Purification:

    • Carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution until effervescence ceases.

    • Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with DCM.

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-Bromo-5-[(cyclopropylamino)methyl]aniline.

Causality Behind Choices:

  • Anhydrous DCM: Used to prevent hydrolysis of the imine intermediate and to ensure the efficiency of the hydride reducing agent.

  • STAB: A mild and selective reducing agent that is less basic and less prone to reducing the starting aldehyde compared to reagents like NaBH₄.[5]

  • Aqueous NaHCO₃ Quench: Neutralizes any remaining acid and quenches the excess reducing agent.

Application Notes in Medicinal Chemistry

The true power of this scaffold lies in its potential for rapid and systematic derivatization to explore chemical space and optimize biological activity.

The 3-Bromoaniline Core: A Handle for Cross-Coupling

The aryl bromide is an ideal functional group for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[9][10] This reaction allows for the formation of a C(sp²)-C(sp²) bond, enabling the introduction of a vast array of aryl and heteroaryl groups. This is a cornerstone strategy in the development of kinase inhibitors, where a biaryl core often serves as the hinge-binding motif.[11][12]

G Scaffold 3-Bromo-5-[(cyclopropylamino)methyl]aniline Reaction Suzuki-Miyaura Coupling (Pd Catalyst, Base) Scaffold->Reaction Library Diverse Biaryl Library Reaction->Library BoronicAcid Aryl/Heteroaryl Boronic Acid [Ar-B(OH)₂] BoronicAcid->Reaction Screening HTS & Biological Assays (e.g., Kinase Panels) Library->Screening SAR Structure-Activity Relationship (SAR) Screening->SAR SAR->BoronicAcid Optimization Lead Lead Compound SAR->Lead

The Cyclopropylamine Moiety: Enhancing Drug-like Properties

The cyclopropyl group is not merely a passive substituent; it actively confers several advantageous properties highly sought after in drug candidates:

  • Metabolic Stability: The C-H bonds on a cyclopropane ring are stronger than those in typical alkyl groups. This makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary route of drug degradation.[2] Replacing a metabolically labile group (e.g., an ethyl or isopropyl group) with a cyclopropyl group can significantly increase a compound's half-life.[1]

  • Conformational Rigidity: The rigid nature of the cyclopropyl ring reduces the number of low-energy conformations a molecule can adopt. This pre-organization can decrease the entropic penalty of binding to a biological target, leading to enhanced potency.[2]

  • Modulation of pKa and Lipophilicity: The cyclopropyl group can fine-tune the basicity (pKa) of the adjacent amine and modulate the overall lipophilicity of the molecule, which are critical parameters for optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[2]

  • Enzyme Inhibition: The cyclopropylamine motif is a known pharmacophore for mechanism-based inhibition of flavin-dependent enzymes like Lysine-Specific Demethylase 1 (LSD1) and Monoamine Oxidase (MAO), both of which are important targets in oncology and neuroscience, respectively.[5][13]

Experimental Protocol: Derivatization via Suzuki-Miyaura Coupling

This protocol provides a generalized procedure for coupling 3-Bromo-5-[(cyclopropylamino)methyl]aniline with an arylboronic acid. Optimization of the catalyst, ligand, base, and solvent may be required for specific substrates.[14][15]

Reaction Scheme: 3-Bromo-5-[(cyclopropylamino)methyl]aniline + Arylboronic Acid → 3-(Aryl)-5-[(cyclopropylamino)methyl]aniline

Materials:

  • 3-Bromo-5-[(cyclopropylamino)methyl]aniline (1.0 eq.)

  • Arylboronic acid (1.2-1.5 eq.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 eq.)

  • Solvent (e.g., 1,4-Dioxane/Water mixture, typically 4:1)

Step-by-Step Protocol:

  • Reaction Setup:

    • To a dry reaction vessel (e.g., a microwave vial or Schlenk tube) equipped with a magnetic stir bar, add the 3-Bromo-5-[(cyclopropylamino)methyl]aniline (1.0 eq.), the arylboronic acid (1.2 eq.), the base (2.0 eq.), and the palladium catalyst (0.05 eq.).

    • Seal the vessel with a septum or cap.

  • Inert Atmosphere:

    • Evacuate and backfill the vessel with an inert gas (N₂ or Ar) at least three times to remove all oxygen, which can deactivate the palladium catalyst.

  • Solvent Addition and Reaction:

    • Add the degassed solvent mixture (e.g., 1,4-Dioxane/Water) via syringe.

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The reaction can also be performed in a microwave reactor for accelerated times.

    • Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed (typically 4-16 hours).

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst and inorganic salts, washing the pad with additional ethyl acetate.

    • Wash the combined filtrate with water and then with brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl product.

G cluster_reactants Reactants ArX Our Scaffold (Ar-Br) OxAdd OxAdd ArX->OxAdd ArB Boronic Acid (Ar'-B(OH)₂) Transmetal Transmetal ArB->Transmetal Product Biaryl Product (Ar-Ar') RedElim RedElim RedElim->Product

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential.

  • 3-Bromo-5-[(cyclopropylamino)methyl]aniline: While specific toxicity data is unavailable, it should be handled as a potentially hazardous substance. Aryl anilines and brominated compounds can be irritants and sensitizers.

  • Cyclopropylamine: A highly flammable and corrosive liquid that can cause severe skin burns and eye damage.[13]

  • Palladium Catalysts: Can be toxic and should be handled with care.

  • General Precautions: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves.

Conclusion

3-Bromo-5-[(cyclopropylamino)methyl]aniline is a strategically designed chemical scaffold that offers significant advantages for modern medicinal chemistry programs. Its synthetic accessibility, coupled with the distinct and complementary functionalities of the aryl bromide and cyclopropylamine motifs, provides a robust platform for generating novel and diverse molecular entities. By leveraging established synthetic protocols such as reductive amination and Suzuki-Miyaura coupling, researchers can efficiently explore structure-activity relationships and develop lead compounds with enhanced potency, selectivity, and pharmacokinetic profiles. This guide serves as a foundational resource for unlocking the full potential of this valuable building block in the pursuit of next-generation therapeutics.

References

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applications. Longdom Publishing SL. Available at: [Link]

  • Gardarsdottir, H. (2024). Cyclopropylamine in Medicinal Chemistry: Synthesis and Applicatio. Longdom Publishing SL. Available at: [Link]

  • Georganics. (2021). Cyclopropylamine - general description and application. Available at: [Link]

  • Hypha Discovery. (2021). Metabolism of cyclopropyl groups. Available at: [Link]

  • Semantic Scholar. (n.d.). Synthesis of trans-2-Substituted-Cyclopropylamines from α-Chloroaldehydes. Available at: [Link]

  • Pitre, S. P., & Batey, R. A. (2019). Synthesis of trans-2-Substituted Cyclopropylamines from α-Chloroaldehydes. Organic Letters, 21(20), 8409–8413. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • RSC Publishing. (n.d.). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Advances. Available at: [Link]

  • Cui, W., & Loeppky, R. N. (2001). The synthesis of N-arylcyclopropylamines via palladium-catalyzed C–N bond formation. Tetrahedron, 57(15), 2953-2956. Available at: [Link]

  • Gangjee, A., et al. (2012). Design, synthesis and evaluation of 2-amino-4-m-bromoanilino-6-arylmethyl-7 H-pyrrolo[2,3-d]pyrimidines as tyrosine kinase inhibitors and antiangiogenic agents. Bioorganic & Medicinal Chemistry, 20(11), 3594-3606. Available at: [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • ResearchGate. (2014). Is anyone familiar with a reductive amination? Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]

  • MDPI. (2026). Scaffold Hopping-Guided Design of Novel PIM-1 Inhibitors with Anticancer Activities. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). Insights into the modular design of kinase inhibitors and application to Abl and Axl. MedChemComm. Available at: [Link]

  • ResearchGate. (2025). Synthesis of various cyclopropyl methyl bromide and its derivatives from ketones and/or aldehydes and some β-dicarbonyl compounds in the presence of BrCN and Et3N. Available at: [Link]

  • eScholarship, University of California. (n.d.). The design and development of new inhibitor scaffolds that broaden the scope of analog-sensitive kinase technology. Available at: [Link]

  • Curate ND, University of Notre Dame. (2017). Synthesis of Cyclopropanes via Aldehyde Homologation. Available at: [Link]

  • Frontiers. (2020). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Available at: [Link]

Sources

Method

3-Bromo-5-[(cyclopropylamino)methyl]aniline as a pharmaceutical intermediate

An Application Guide to 3-Bromo-5-[(cyclopropylamino)methyl]aniline: Proposed Synthesis, Characterization, and Utility as a Pharmaceutical Intermediate Abstract This document provides a comprehensive technical guide on 3...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide to 3-Bromo-5-[(cyclopropylamino)methyl]aniline: Proposed Synthesis, Characterization, and Utility as a Pharmaceutical Intermediate

Abstract

This document provides a comprehensive technical guide on 3-Bromo-5-[(cyclopropylamino)methyl]aniline, a functionalized aniline derivative with significant potential as a versatile intermediate in pharmaceutical research and development. While direct literature on this specific molecule is scarce, this guide leverages established chemical principles to propose a robust synthetic protocol via reductive amination. Detailed methodologies for purification, characterization, and purity analysis are presented, grounded in data from analogous structures. Furthermore, we explore the strategic value of this intermediate, highlighting its utility as a scaffold for creating diverse chemical libraries through well-established medicinal chemistry transformations. This guide is intended for researchers, chemists, and drug development professionals seeking to incorporate novel building blocks into their discovery pipelines.

Introduction and Strategic Rationale

Substituted anilines are cornerstone building blocks in medicinal chemistry, appearing in a vast array of approved therapeutic agents.[1][2] The title compound, 3-Bromo-5-[(cyclopropylamino)methyl]aniline, is a strategically designed intermediate offering three distinct points for chemical diversification:

  • The Bromo Substituent: The bromine atom at the C3 position is a versatile handle for modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations, enabling the introduction of a wide range of aryl, heteroaryl, or amino moieties.[3][4]

  • The Primary Arylamine: The aniline group at C1 can be readily acylated, sulfonated, or used in diazotization reactions, providing access to a different vector of chemical space.

  • The Cyclopropylamino-methyl Group: This secondary amine moiety introduces a cyclopropyl group, a common motif in modern pharmaceuticals known to improve metabolic stability and binding affinity. The nitrogen atom itself can also be a site for further functionalization.

The combination of these features makes this compound a high-value scaffold for the synthesis of compound libraries targeting a wide range of biological targets, from kinases to G-protein coupled receptors.

Physicochemical and Safety Data

The following properties are predicted based on the chemical structure and data from analogous compounds such as 3-bromo-5-methylaniline.[5][6]

Table 1: Predicted Physicochemical Properties
PropertyValueSource
IUPAC Name 3-Bromo-5-[(cyclopropylamino)methyl]aniline-
Molecular Formula C₁₀H₁₃BrN₂-
Molecular Weight 241.13 g/mol -
CAS Number Not Assigned-
Predicted pKa ~4.0 (for anilinium ion)Estimated
Predicted LogP ~2.5Estimated
Appearance Expected to be a brown or off-white solid/oilAnalogy[5]
Safety and Handling

Based on hazard data for structurally related bromoanilines, this compound should be handled with care.[6][7][8]

  • GHS Hazard Statements (Predicted):

    • H302: Harmful if swallowed.[6][7]

    • H312: Harmful in contact with skin.[6][7]

    • H315: Causes skin irritation.[6]

    • H319: Causes serious eye irritation.[6]

    • H332: Harmful if inhaled.[6]

  • Precautionary Measures:

    • Always handle this compound inside a certified chemical fume hood.

    • Wear appropriate Personal Protective Equipment (PPE), including nitrile gloves, safety glasses with side shields, and a lab coat.

    • Avoid inhalation of dust or vapors and prevent contact with skin and eyes.

Proposed Synthetic and Analytical Protocols

The most direct and reliable method for synthesizing the title compound is through the reductive amination of a suitable aldehyde precursor. This one-pot reaction is known for its high efficiency and broad substrate scope.[9][10][11]

Diagram 1: Proposed Synthetic Workflow

G cluster_0 Step 1: Precursor (Assumed) cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Work-up & Purification cluster_3 Final Product A 3-Bromo-5-formylaniline E Reaction Mixture (In-situ Imine Formation & Reduction) A->E 1.0 eq B Cyclopropylamine B->E 1.2 eq C Sodium Triacetoxyborohydride (NaBH(OAc)₃) C->E 1.5 eq D Solvent (e.g., DCE) Room Temperature D->E F Aqueous Work-up (Quench, Extract) E->F Reaction Completion G Column Chromatography F->G Crude Product H 3-Bromo-5-[(cyclopropylamino)methyl]aniline G->H Purified Product

Caption: Proposed workflow for the synthesis of the target intermediate.

Protocol 3.1: Synthesis via Reductive Amination

Rationale: This protocol employs sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and selective reducing agent. It is particularly effective for reductive aminations because it reduces the iminium ion intermediate much faster than the starting aldehyde, minimizing the formation of alcohol side-products and allowing for a convenient one-pot procedure.[10][11][12] 1,2-Dichloroethane (DCE) is the preferred solvent for its excellent performance in this reaction.[11]

Materials:

  • 3-Bromo-5-formylaniline (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 3-bromo-5-formylaniline (1.0 eq) and anhydrous 1,2-dichloroethane (approx. 0.1 M concentration).

  • Stir the solution at room temperature until the aldehyde has fully dissolved.

  • Add cyclopropylamine (1.2 eq) to the solution and stir the mixture for 20-30 minutes to allow for the initial formation of the imine intermediate.

  • In portions, carefully add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. Note: The addition may be slightly exothermic.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed.

  • Once the reaction is complete, carefully quench the mixture by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane or ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Protocol 3.2: Purification by Column Chromatography
  • Adsorb the crude product onto a small amount of silica gel.

  • Prepare a silica gel column packed with a suitable non-polar solvent (e.g., hexanes or heptane).

  • Load the adsorbed crude product onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 50% ethyl acetate).

  • Collect fractions and analyze by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-Bromo-5-[(cyclopropylamino)methyl]aniline.

Protocol 3.3: Analytical Characterization & Purity Assessment

The identity and purity of the final compound should be confirmed using standard analytical techniques.

Expected Spectroscopic Data:

  • ¹H NMR: Expect characteristic signals for the aromatic protons (3H), the benzylic methylene protons (CH₂-N, 2H), the cyclopropyl protons (methine and methylene, 5H total), and the aniline N-H protons (NH₂, 2H). The aromatic protons will appear as distinct singlets or narrow multiplets in the aromatic region.[13][14][15]

  • ¹³C NMR: Expect 10 distinct carbon signals corresponding to the molecular formula.

  • Mass Spectrometry (MS): Expect a molecular ion peak (M+) and a characteristic M+2 peak of nearly equal intensity, which is indicative of a molecule containing one bromine atom.[13]

Purity Assessment by HPLC:

A reversed-phase HPLC method is recommended for determining the purity of the final compound.[16][17][18]

Table 2: Recommended HPLC Method Parameters
ParameterRecommended Condition
Column C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid or TFA
Mobile Phase B Acetonitrile with 0.1% Formic Acid or TFA
Gradient 10% to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Applications in Drug Discovery and Library Synthesis

This intermediate is a powerful tool for generating novel chemical entities. Its three functional handles can be selectively addressed to build molecular complexity rapidly.

Diagram 2: Utility as a Medicinal Chemistry Scaffold

G cluster_0 Core Intermediate cluster_1 Reaction Pathways cluster_2 Diversified Products A 3-Bromo-5-[(cyclopropylamino) methyl]aniline B Suzuki Coupling (Pd Catalyst, R-B(OH)₂) A->B Address Br C Amide Coupling (R'-COCl, Base) A->C Address NH₂ D Product Library 1 (C3-Arylated) B->D E Product Library 2 (N1-Acylated) C->E

Caption: Diversification potential of the title compound in library synthesis.

  • Suzuki-Miyaura Coupling: The bromine atom can be coupled with a variety of boronic acids or esters to install new carbon-carbon bonds, generating biaryl or heteroaryl structures. This is a foundational reaction in modern drug discovery.[3]

  • Buchwald-Hartwig Amination: Alternatively, the bromine can be replaced with a wide range of primary or secondary amines, creating diarylamines or related structures.

  • Amide/Sulfonamide Formation: The aniline nitrogen is a potent nucleophile for reactions with acyl chlorides, sulfonyl chlorides, or carboxylic acids (using coupling reagents), leading to the formation of amides and sulfonamides—privileged functional groups in bioactive molecules.

By employing these transformations in parallel or sequential synthesis workflows, researchers can rapidly generate a library of diverse analogs for screening against biological targets.

References

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • ResearchGate. (2026). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. PubMed, 61(11), 3849-62. [Link]

  • Research India Publications. (n.d.). Growth and Characterization of 4 –Bromo 2-nitro Aniline a New Nonlinear Optical Organic Crystal. [Link]

  • PrepChem.com. (n.d.). Synthesis of 3-bromo-5-fluoroaniline. [Link]

  • PubChem. (n.d.). 4-Bromoaniline. [Link]

  • Spillane, W. J., et al. (1988). Separation and determination of aniline and substituted anilinesulphonic acid derivatives by ion-pair reversed-phase high-performance liquid chromatography. Analyst, 113, 399-403. [Link]

  • Wiley. (n.d.). 2-Bromoaniline. SpectraBase. [Link]

  • Google Patents. (n.d.). CN101168510A - Technique for preparing 3-bromo-5-trifluoromethylaniline.
  • Neliti. (2022). Synthesis of Bromo Aniline derivatives and an insilico approach against HSP90 chaperone. [Link]

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  • PMC. (2022). Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. [Link]

  • EPA. (n.d.). Analytical Procedures for Aniline and Selected Derivatives in Wastewater and Sludge. [Link]

  • SciSpace. (n.d.). Facile Synthesis of Secondary Amines through One-Pot Reductive Amination of Aromatic Aldehydes in [Et3NH][HSO4] using Sodium Borohydride. [Link]

  • RSC. (n.d.). New Journal of Chemistry Supporting Information. [Link]

  • Rasayan Journal of Chemistry. (n.d.). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. [Link]

  • MDPI. (2023). Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. [Link]

  • RSC Publishing. (n.d.). Catalyst-free reductive amination of aromatic aldehydes with ammonium formate and Hantzsch ester. [Link]

  • PubChem. (n.d.). 3-Bromo-5-methylaniline. [Link]

  • RSC Medicinal Chemistry. (n.d.). Exploiting thiol-functionalized benzosiloxaboroles for achieving diverse substitution patterns. [Link]

  • Frontiers. (n.d.). Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine. [Link]

  • Houston Methodist Scholars. (2001). Preparation of functionalized magnesiated aniline derivatives. [Link]

  • University of Groningen. (2023). Functionalized molecules via MCRs: applications in drug discovery and material science. [Link]

Sources

Application

analytical methods for 3-Bromo-5-[(cyclopropylamino)methyl]aniline characterization

Introduction & Chemical Context 3-Bromo-5-[(cyclopropylamino)methyl]aniline is a bifunctional intermediate often utilized in the synthesis of kinase inhibitors and epigenetic modulators (e.g., LSD1 inhibitors). Its struc...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Chemical Context

3-Bromo-5-[(cyclopropylamino)methyl]aniline is a bifunctional intermediate often utilized in the synthesis of kinase inhibitors and epigenetic modulators (e.g., LSD1 inhibitors). Its structure combines an electron-deficient halo-aniline core with a basic secondary amine side chain.

This unique architecture presents specific analytical challenges:

  • Basicity: The secondary amine (

    
    ) and aniline (
    
    
    
    ) create a zwitterionic potential that can cause severe peak tailing in standard HPLC.
  • Stability: The aniline moiety is susceptible to photo-oxidation, requiring specific handling protocols.

  • Isotopic Signature: The bromine atom provides a definitive mass spectrometry fingerprint essential for identity confirmation.

This guide details the optimized protocols for the identification, assay, and purity profiling of this compound, adhering to ICH Q2(R2) validation principles.

Structural Identification Strategy

A. High-Resolution Mass Spectrometry (HRMS)

Principle: The presence of a single bromine atom creates a distinct 1:1 isotopic abundance ratio between the monoisotopic mass (


) and the M+2 isotope (

). This "doublet" is the primary identifier.

Theoretical Data:

  • Formula:

    
    
    
  • Exact Mass: 240.0262 (for

    
    )
    
  • Ionization: ESI+ (M+H)

    
    
    
Isotopem/z (Expected)Relative AbundanceDiagnostic Note
M+H (

)
241.0335 100%Base peak
M+H+2 (

)
243.0315 ~98%Confirms mono-bromination
B. Nuclear Magnetic Resonance (NMR)

Operational Note: Use DMSO-d6 rather than


. Chloroform often contains traces of HCl which can protonate the secondary amine, broadening the signals and shifting the methylene bridge. DMSO-d6 ensures sharp signals and allows visualization of the labile aniline 

protons.

Expected


 NMR Shifts (400 MHz, DMSO-d6): 
Region

(ppm)
MultiplicityIntegrationAssignment
Aromatic 6.50 - 6.803 x Singlets (br)3HAr-H (Positions 2, 4, 6). Meta-coupling (

) may be resolved.
Aniline Amine 5.20 - 5.50Broad Singlet2H

(Exchangeable)
Benzylic 3.65Singlet2H

Side Chain 2.05Multiplet1HCyclopropyl CH (Methine)
Cyclopropyl 0.20 - 0.45Multiplet4HCyclopropyl

(High field diagnostic)

Experimental Protocols

Protocol 1: HPLC-UV/MS Purity Assay

Rationale: Standard C18 methods often fail with secondary amines due to silanol interactions. This method uses a charged surface hybrid (CSH) column with a formate buffer to maintain excellent peak shape at low pH while remaining MS-compatible.

Instrument: Agilent 1290 / Waters UPLC or equivalent Column: Waters XSelect CSH C18,


, 

(or equivalent end-capped column).

Mobile Phase:

  • Solvent A: 0.1% Formic Acid in Water (Milli-Q)

  • Solvent B: 0.1% Formic Acid in Acetonitrile

Gradient Program:

Time (min) % A % B Flow (mL/min)
0.0 95 5 1.0
8.0 5 95 1.0
10.0 5 95 1.0
10.1 95 5 1.0

| 14.0 | 95 | 5 | 1.0 |

Detection:

  • UV: 254 nm (Aromatic core) and 210 nm (Impurities).

  • MS: ESI Positive Mode, Scan range 100–600 m/z.

Sample Prep: Dissolve 1 mg in 1 mL of 50:50 Water:Acetonitrile. Note: Do not use pure acetonitrile as the diluent, as the polar salt forms may precipitate.

Protocol 2: Stability & Storage

Anilines oxidize to form azo-dimers (colored impurities) upon light exposure.

  • Storage: Store solid at -20°C under Argon/Nitrogen.

  • Handling: Solutions should be prepared fresh. If solution storage is necessary, keep in amber vials at 4°C for max 24 hours.

Visualizing the Analytical Workflow

The following diagram illustrates the decision matrix for characterizing this specific intermediate, distinguishing between "Routine Release" and "Full Characterization" (e.g., for reference standards).

AnalyticalWorkflow Sample Crude 3-Bromo-5- [(cyclopropylamino)methyl]aniline TLC Initial Check TLC (DCM/MeOH 9:1) Stain: Ninhydrin Sample->TLC Purification Flash Chromatography Amine-functionalized Silica OR C18 Prep HPLC TLC->Purification If impure PureCompound Isolated Pure Compound Purification->PureCompound ID_Branch Identity Confirmation PureCompound->ID_Branch Purity_Branch Purity Assay PureCompound->Purity_Branch NMR 1H NMR (DMSO-d6) Check: Cyclopropyl (0.2ppm) Check: Aromatic Pattern ID_Branch->NMR MS LC-MS (ESI+) Check: Br Isotope (1:1) m/z 241 & 243 ID_Branch->MS HPLC HPLC-UV (254nm) Method: CSH C18 / Formic Acid Limit: >98% Area Purity_Branch->HPLC Release Certificate of Analysis (CoA) NMR->Release Structure Confirmed MS->Release MW Confirmed HPLC->Release Purity >98%

Caption: Figure 1. Integrated analytical workflow for the isolation and validation of cyclopropylamine-aniline derivatives.

Troubleshooting Guide

ObservationRoot CauseCorrective Action
Split Peaks in HPLC Sample solvent mismatch.Dissolve sample in mobile phase starting conditions (5% ACN).
Broad Tailing Peaks Secondary amine interaction with silanols.Add 0.1% Triethylamine (TEA) to mobile phase OR switch to high pH buffer (

) if column permits.
Extra Mass Peaks (+16) Oxidation (N-oxide formation).Check sample age. Prepare fresh in degassed solvents.
Missing Amine Proton in NMR Chemical exchange with water.Ensure DMSO-d6 is dry (store over molecular sieves).

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures: Q2(R2).[1][2][3][4] (2023).[1][3] Provides the global regulatory framework for validating the HPLC assay described above.

  • Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. (8th Ed). Wiley.
  • Dolan, J. W. "The separation of basic compounds." LCGC North America 20.5 (2002). (Foundational text for choosing low-pH/ion-pairing methods for amines).

  • BenchChem. "Application Notes: Incorporation of Cyclopropylamine-d5 in Medicinal Chemistry." (Context for cyclopropylamine derivatives in LSD1 inhibitors).

Sources

Method

application of 3-Bromo-5-[(cyclopropylamino)methyl]aniline in agrochemical research

Application Note: 3-Bromo-5-[(cyclopropylamino)methyl]aniline in Agrochemical Discovery Part 1: Executive Summary & Strategic Value 3-Bromo-5-[(cyclopropylamino)methyl]aniline represents a high-value "privileged scaffold...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: 3-Bromo-5-[(cyclopropylamino)methyl]aniline in Agrochemical Discovery

Part 1: Executive Summary & Strategic Value

3-Bromo-5-[(cyclopropylamino)methyl]aniline represents a high-value "privileged scaffold" for the rational design of next-generation agrochemicals. Its structural uniqueness lies in its orthogonal reactivity triad :

  • Aniline (-NH₂): A primary handle for urea, amide, or carbamate formation (common in PPO inhibitor herbicides).

  • Aryl Bromide (-Br): A site for palladium-catalyzed cross-coupling (Suzuki, Buchwald-Hartwig) to construct biaryl systems (essential for SDHI fungicides).

  • Cyclopropylaminomethyl Group: A secondary amine motif that introduces specific steric bulk and lipophilicity (LogP modulation) while offering a "conformational lock" often superior to simple alkyl chains for metabolic stability.

Target Audience: Medicinal Chemists, Agrochemical Discovery Leads, and Process Chemists.

Part 2: Chemical Profile & Handling

PropertySpecification
IUPAC Name 3-Bromo-5-[(cyclopropylamino)methyl]aniline
Molecular Formula C₁₀H₁₃BrN₂
Molecular Weight 241.13 g/mol
Appearance Off-white to pale yellow solid
Solubility Soluble in DMSO, DMF, MeOH, DCM; Low solubility in water
Storage 2-8°C, under inert atmosphere (Ar/N₂). Hygroscopic.
Stability Cyclopropyl ring is sensitive to strong Lewis acids (ring opening).

Safety Advisory:

  • Cyclopropylamine Moiety: Potential for ring-opening under harsh acidic conditions.

  • Aniline Derivative: Handle as a potential sensitizer and toxicant. Use full PPE (gloves, goggles, fume hood).

Part 3: Agrochemical Applications & Case Studies

Application A: Design of PPO Inhibitor Herbicides

Protoporphyrinogen Oxidase (PPO) inhibitors often feature a phenyl ring linked to a heterocycle via a urea or amide bond.

  • Mechanism: The primary aniline nitrogen is derivatized to form a urea linkage (e.g., reacting with an isocyanate).

  • Role of Scaffold: The 3-bromo position allows for late-stage diversification to optimize the "tail" region of the herbicide, while the cyclopropylaminomethyl group acts as a lipophilic anchor, improving leaf cuticle penetration.

Application B: SDHI Fungicide Optimization

Succinate Dehydrogenase Inhibitors (SDHIs) typically require a biaryl amide core.

  • Mechanism: The aniline is acylated to form the amide linker.

  • Role of Scaffold: The bromine atom is used in a Suzuki-Miyaura coupling to attach a pyrazole or pyridine ring (the "warhead"). The cyclopropyl group provides metabolic resistance against P450 oxidation compared to a straight propyl or ethyl chain.

Part 4: Visualizing the Synthetic Workflow

The following diagram illustrates the orthogonal functionalization pathways available for this scaffold.

Agrochemical_Workflow Scaffold 3-Bromo-5-[(cyclopropylamino) methyl]aniline Urea_Product Urea-based Herbicide (PPO Inhibitor Analog) Scaffold->Urea_Product Selective N-acylation (Primary Amine) Biaryl_Product Biaryl Intermediate (SDHI Precursor) Scaffold->Biaryl_Product Suzuki Cross-Coupling (Bromine) Amide_Product Amide Fungicide (Broad Spectrum) Scaffold->Amide_Product Amide Coupling (Primary Amine) Isocyanate Reagent: Aryl Isocyanate (R-NCO) Isocyanate->Urea_Product Boronic Reagent: Aryl Boronic Acid Pd(dppf)Cl2, Base Boronic->Biaryl_Product Acid_Chloride Reagent: Acid Chloride (R-COCl), Base Acid_Chloride->Amide_Product

Caption: Orthogonal synthetic pathways utilizing the Br, NH₂, and Cyclopropylamine motifs for agrochemical library generation.

Part 5: Experimental Protocols

Protocol 1: Chemoselective Urea Formation (Herbicide Synthesis)

Objective: Selectively functionalize the primary aniline nitrogen over the secondary cyclopropylamine to generate a urea linkage.

Rationale: Primary anilines are generally less nucleophilic than secondary alkyl amines. However, by exploiting the steric bulk of the cyclopropyl group and controlling pH/temperature, selectivity can be driven toward the aniline or achieved via protection strategies. Note: In many cases, the secondary amine may need transient protection (e.g., Boc) if high selectivity is required, but direct coupling is often attempted first.

Materials:

  • Scaffold: 3-Bromo-5-[(cyclopropylamino)methyl]aniline (1.0 eq)

  • Reagent: 2,4-Difluorophenyl isocyanate (1.1 eq)

  • Solvent: Anhydrous Dichloromethane (DCM)

  • Base: Pyridine (mild) or Triethylamine (1.5 eq)

Step-by-Step Procedure:

  • Preparation: Dissolve 1.0 mmol of the scaffold in 5 mL of anhydrous DCM in a flame-dried round-bottom flask under Argon.

  • Cooling: Cool the solution to 0°C using an ice bath. Reason: Lower temperature favors the kinetic reaction and suppresses side reactions at the secondary amine.

  • Addition: Add Pyridine (1.5 mmol) followed by the dropwise addition of 2,4-Difluorophenyl isocyanate (1.1 mmol) dissolved in 1 mL DCM.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature over 2 hours. Monitor by TLC (Hexane/EtOAc 7:3).

  • Quench: Quench with 5 mL saturated NH₄Cl solution.

  • Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Purify via flash column chromatography (Silica gel). Expect the urea product to elute later than the starting material.

Validation Criteria:

  • ¹H NMR: Look for the disappearance of the broad aniline -NH₂ singlet (approx. 3.5-5.0 ppm) and the appearance of two urea -NH singlets (typically >8.0 ppm).

  • MS (ESI): Confirm M+1 peak corresponding to the urea adduct.

Protocol 2: Suzuki-Miyaura Cross-Coupling (Fungicide Synthesis)

Objective: Functionalize the C-3 position by replacing the Bromine atom with a heteroaryl group.

Materials:

  • Scaffold: 3-Bromo-5-[(cyclopropylamino)methyl]aniline (1.0 eq)

  • Boronic Acid: 1-Methyl-1H-pyrazole-4-boronic acid (1.2 eq)

  • Catalyst: Pd(dppf)Cl₂·DCM (0.05 eq)

  • Base: K₂CO₃ (3.0 eq, 2M aqueous solution)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:

  • Setup: In a microwave vial or pressure tube, combine the scaffold (0.5 mmol), boronic acid (0.6 mmol), and Pd catalyst (0.025 mmol).

  • Solvent: Add 4 mL of 1,4-Dioxane and 0.75 mL of 2M K₂CO₃.

  • Degassing: Sparge the mixture with Argon for 5 minutes. Critical: Oxygen poisons the Pd catalyst.

  • Heating: Seal and heat to 90°C for 4-6 hours (or 110°C for 30 min in a microwave reactor).

  • Filtration: Cool to RT, dilute with EtOAc, and filter through a pad of Celite to remove Pd residues.

  • Purification: Concentrate filtrate and purify via preparative HPLC or column chromatography.

Troubleshooting:

  • Low Yield? If the free amines interfere with the catalyst, consider using a protected version of the scaffold (e.g., N-Boc on the secondary amine) or switching to a precatalyst like XPhos Pd G2.

Part 6: References

  • Modulation of Agrochemical Properties: Jeschke, P. (2016). Propesticides and their role in agrochemical discovery. Pest Management Science, 72(2), 210-225. Link (Discusses the role of amine masking and lipophilicity).

  • Suzuki Coupling in Anilines: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Cyclopropylamine in Drug Design: Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player in Drug Design. Journal of Medicinal Chemistry, 59(19), 8712–8756. Link (Detailed SAR analysis of the cyclopropyl group).

  • PPO Inhibitor Chemistry: Theodoridis, G. (2016). Protoporphyrinogen Oxidase Inhibitors. In Bioactive Heterocyclic Compound Classes (pp. 173-186). Wiley-VCH. (Context for urea/amide herbicide synthesis).

  • General Synthesis of 3-Bromo-5-alkyl-anilines: Preparation of 3-Bromo-5-methylaniline (CAS 74586-53-1).[1] ChemicalBook/ThermoFisher Technical Data. Link

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 3-Bromo-5-[(cyclopropylamino)methyl]aniline synthesis

Technical Support Center: Optimization of 3-Bromo-5-[(cyclopropylamino)methyl]aniline Synthesis Executive Summary & Strategic Route Selection The synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline presents a classi...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimization of 3-Bromo-5-[(cyclopropylamino)methyl]aniline Synthesis

Executive Summary & Strategic Route Selection

The synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline presents a classic chemoselectivity challenge. The target molecule contains three distinct functional groups with conflicting reactivity profiles:

  • Secondary Amine (Cyclopropylamino): Prone to over-alkylation.

  • Aryl Bromide: Susceptible to hydrodehalogenation (loss of Br) during reduction steps.

  • Aniline (from Nitro): Requires reduction conditions that must spare the aryl bromide.

The Recommended Pathway: We strongly advise against direct alkylation of halides (Route B) due to poly-alkylation risks. The most robust industrial route (Route A) utilizes Reductive Amination of 3-bromo-5-nitrobenzaldehyde followed by Chemoselective Nitro Reduction .

Synthetic Pathway Visualization

SynthesisPathway Start 3-Bromo-5-nitrobenzaldehyde Imine Intermediate Imine (Unstable) Start->Imine + Cyclopropylamine + AcOH (cat) NitroAmine Nitro Intermediate: N-(3-bromo-5-nitrobenzyl)cyclopropanamine Imine->NitroAmine + NaBH(OAc)3 (STAB) Side1 Side Product: Bis-alkylation Imine->Side1 Excess Aldehyde or Strong Reductant Target TARGET: 3-Bromo-5-[(cyclopropylamino)methyl]aniline NitroAmine->Target + SnCl2 or Fe/NH4Cl (Selective Reduction) Side2 Side Product: Debrominated Aniline NitroAmine->Side2 Pd/C + H2 (Avoid!)

Figure 1: Optimized synthetic pathway highlighting critical intermediates and potential failure points.

Critical Process Parameters (CPP) & Protocols

Phase 1: Reductive Amination (Formation of the C-N Bond)

Objective: Install the cyclopropylamine moiety without reducing the nitro group or the aldehyde to an alcohol.

Protocol:

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM).[1] DCE is preferred for reaction rates.

  • Stoichiometry:

    • Aldehyde: 1.0 equiv[1]

    • Cyclopropylamine: 1.1 – 1.2 equiv (Slight excess prevents bis-alkylation).

    • Acetic Acid: 1.0 equiv (Crucial for imine formation).

    • Sodium Triacetoxyborohydride (STAB): 1.5 equiv.[1]

  • Procedure:

    • Mix aldehyde and amine in solvent with AcOH. Stir for 30–60 mins to pre-form the imine (equilibrium).

    • Add STAB portion-wise.

    • Quench with saturated NaHCO₃.[1]

Why STAB? Sodium triacetoxyborohydride is milder than NaBH₄. It selectively reduces the protonated imine over the aldehyde, minimizing the formation of the benzyl alcohol side product [1].

Phase 2: Chemoselective Nitro Reduction

Objective: Reduce -NO₂ to -NH₂ without touching the -Br atom.

Protocol (The "Iron" Method):

  • Reagents: Iron powder (Fe, 5 equiv), Ammonium Chloride (NH₄Cl, 5 equiv).

  • Solvent: Ethanol/Water (4:1).

  • Temperature: Reflux (70-80°C).

  • Procedure:

    • Dissolve nitro intermediate in EtOH.[2]

    • Add aqueous NH₄Cl and Fe powder.

    • Vigorous stirring is essential (heterogeneous reaction).

    • Monitor by TLC/LCMS until nitro peak disappears.

Critical Warning: Do NOT use Catalytic Hydrogenation (H₂ + Pd/C). This will cause rapid hydrodehalogenation, stripping the Bromine atom and yielding the des-bromo aniline [2].

Troubleshooting Guide (FAQs)

Issue 1: "I am losing the Bromine atom during the final step."
  • Diagnosis: You are likely using a hydrogenation catalyst (Pd/C, Pd(OH)₂) or overly aggressive conditions (LiAlH₄).

  • Solution: Switch to a dissolving metal reduction .

    • Option A (Recommended): Fe / NH₄Cl in EtOH/H₂O. This is mild, cheap, and highly selective for nitro groups in the presence of halides [3].

    • Option B (Alternative): SnCl₂·2H₂O in EtOAc or EtOH.[2] Tin(II) chloride is specific for nitro reduction and tolerates aryl halides perfectly [4].

Issue 2: "My yield in the first step is low (<40%), and I see benzyl alcohol."
  • Diagnosis: Direct reduction of the aldehyde. This happens if the reducing agent is added before the imine forms, or if the reducing agent is too strong (e.g., NaBH₄ used without imine pre-formation).[3]

  • Solution:

    • Pre-formation: Stir the aldehyde, amine, and Acetic Acid for 1 hour before adding the hydride.

    • Reagent Swap: Use NaBH(OAc)₃ (STAB). It reacts negligible with aldehydes but rapidly with iminium ions.

Issue 3: "I cannot purify the final product; it streaks on silica."
  • Diagnosis: The product contains two amine functionalities (aniline + secondary amine), making it highly polar and basic.

  • Solution:

    • Deactivation: Pre-treat silica gel with 1% Triethylamine (TEA) in hexanes before loading the column.

    • Eluent: Use DCM:MeOH:NH₄OH (e.g., 90:10:1). The ammonium hydroxide suppresses the protonation of the amine by silanols.

Data Summary & Comparison

ParameterMethod A (Recommended)Method B (Risky)Method C (Risky)
Step 1 Reagent NaBH(OAc)₃ (STAB)NaBH₄NaBH₃CN
Step 2 Reagent Fe/NH₄Cl or SnCl₂H₂ / Pd/CH₂ / Raney Ni
Selectivity (Br) High (>99%) Low (<10%) Moderate (Variable)
Yield (Overall) 65-75%<20% (due to side products)40-50%
Safety Profile High (No H₂ gas)Low (Flammable H₂)Low (Cyanide risk)

Troubleshooting Logic Tree

Troubleshooting Problem Start: Identification of Issue Step1 Is the issue in Step 1? (Reductive Amination) Problem->Step1 Step2 Is the issue in Step 2? (Nitro Reduction) Problem->Step2 LowYield Low Yield / Alcohol Impurity Step1->LowYield BisAlk Bis-alkylation Observed Step1->BisAlk DeBrom Loss of Bromine (M-80 peak) Step2->DeBrom Incomplete Incomplete Reduction Step2->Incomplete Sol1 Use STAB (NaBH(OAc)3) Pre-stir with AcOH LowYield->Sol1 Sol2 Increase Amine eq (1.5x) Add STAB slowly BisAlk->Sol2 Sol3 STOP using Pd/C. Switch to Fe/NH4Cl or SnCl2 DeBrom->Sol3 Sol4 Increase Temp to Reflux Ensure vigorous stirring (Fe) Incomplete->Sol4

Figure 2: Decision matrix for diagnosing synthetic failures.

References

  • Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Available at: [Link][4]

  • Common Organic Chemistry. (2023). "Nitro Reduction: Common Conditions & Selectivity." Available at: [Link]

  • Gamble, A. B., et al. (2007). "Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation." Synthetic Communications. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of 3-Bromo-5-[(cyclopropylamino)methyl]aniline

Prepared by the Senior Application Scientist Team This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Bromo-5-[(...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by the Senior Application Scientist Team

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of 3-Bromo-5-[(cyclopropylamino)methyl]aniline. As a critical intermediate in pharmaceutical synthesis, its purity is paramount for successful downstream applications and ensuring the integrity of final active pharmaceutical ingredients (APIs). This document moves beyond simple protocols to explain the causality behind experimental choices, offering robust troubleshooting strategies and detailed procedural workflows.

Troubleshooting Guide: Common Purification Issues

This section addresses specific, common problems encountered during the purification of 3-Bromo-5-[(cyclopropylamino)methyl]aniline in a direct question-and-answer format.

Question 1: My crude product is a dark, oily residue after synthesis. How do I decide on the best initial purification strategy?

Answer: A dark, oily crude product suggests the presence of multiple impurities, which may include unreacted starting materials, colored byproducts, or residual high-boiling solvents. The basicity of the aniline and the secondary amine groups can also lead to salt formation or degradation products. Your primary choice is between column chromatography and recrystallization.

  • Column Chromatography is the most versatile and recommended starting point for complex mixtures or oily products.[1][2] It excels at separating compounds with different polarities.[1] Given the polar amine functionalities and the nonpolar aromatic ring, your target compound has intermediate polarity, making it an ideal candidate for silica gel chromatography.

  • Recrystallization is effective if your crude product is mostly the desired compound but contains minor impurities. It is generally faster and more scalable than chromatography but requires the product to be a solid that is significantly more soluble in a hot solvent than in a cold one.[3] If you can first isolate a semi-pure solid from the oil (perhaps by a preliminary solvent wash), recrystallization can be an excellent final polishing step.

The following diagram outlines a decision-making process for selecting your purification strategy.

Purification_Strategy_Decision_Tree start Crude Product State is_oil Is the product an oil? start->is_oil is_solid Is the product a solid with minor impurities? is_oil->is_solid No chromatography Primary Purification: Flash Column Chromatography is_oil->chromatography Yes is_solid->chromatography No/Unsure recrystallization Primary Purification: Recrystallization is_solid->recrystallization Yes analysis Assess Purity (TLC, LC-MS) chromatography->analysis recrystallization->analysis final_product Pure Product analysis->final_product Purity Confirmed polish Consider Recrystallization for final polishing analysis->polish Impurities Still Present polish->analysis

Caption: Decision tree for selecting an initial purification method.

Question 2: I'm setting up a column chromatography purification. What are the recommended starting conditions (stationary phase, mobile phase)?

Answer: For a substituted aniline like 3-Bromo-5-[(cyclopropylamino)methyl]aniline, standard silica gel is the appropriate stationary phase due to its polarity.[1] The key is selecting a mobile phase that provides good separation, which is best determined by preliminary Thin-Layer Chromatography (TLC) analysis.[1]

Recommended Starting Conditions:

ParameterRecommendationRationale & Expert Insights
Stationary Phase Silica Gel (230-400 mesh)Standard choice for polar organic compounds. The finer mesh size is ideal for flash chromatography, providing higher resolution.[4]
Mobile Phase Hexane/Ethyl Acetate or Dichloromethane/MethanolThese solvent systems are standards for separating moderately polar compounds. The amine groups in your molecule will interact strongly with the silica; therefore, a polar modifier is necessary. Start with a low polarity mixture and gradually increase it.[4]
TLC Analysis Develop TLC plates with various ratios (e.g., 9:1, 4:1, 1:1 Hexane:EtOAc).The ideal solvent system for your column will give your target compound an Rf value of approximately 0.3-0.4.[1] This provides the optimal balance between retention and elution, allowing for effective separation from impurities.
Additive 0.5-1% Triethylamine (Et₃N) in the mobile phase.CRITICAL: Amines can streak or show poor peak shape on acidic silica gel. A small amount of a basic additive like triethylamine will neutralize the acidic sites on the silica, leading to sharp, symmetrical peaks and better separation.

Question 3: During my column, the combined fractions are still impure according to TLC/LC-MS. What are my next steps?

Answer: This indicates that one or more impurities have a polarity very similar to your target compound, causing them to co-elute. You have several options:

  • Re-run the Chromatography with a Shallower Gradient: If you used a gradient elution (e.g., increasing the ethyl acetate percentage over time), run the column again using a much shallower gradient around the concentration where your product eluted. For example, if your product came off with 30% EtOAc in Hexane, try a gradient from 20% to 35% over many column volumes. This can improve resolution between closely-eluting spots.

  • Change the Solvent System: The selectivity of the separation can be altered by changing the solvents. If you used Hexane/Ethyl Acetate, try a system based on Dichloromethane/Methanol. The different solvent-solute interactions can change the elution order and potentially separate the co-eluting species.

  • Attempt Recrystallization: If the chromatography has significantly enriched your product (e.g., >90% purity), this may be enough to allow for successful recrystallization. Dissolve the semi-pure material in a minimal amount of a hot "good" solvent (like ethanol or isopropanol) and slowly add a "poor" solvent (like water or hexane) until turbidity appears, then allow it to cool slowly.[5][6]

  • Derivative Formation: In complex cases, you can temporarily protect the amine groups (e.g., as a Boc-carbamate), which drastically changes the compound's polarity. After purifying the derivative by chromatography, the protecting group can be removed to yield the pure product. This is an advanced technique reserved for very difficult separations.

Question 4: I'm trying to recrystallize my product, but it is "oiling out" instead of forming crystals. How can I fix this?

Answer: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your compound, causing it to separate as a liquid instead of a solid.[5] This is common with compounds that have relatively low melting points or when the solution cools too quickly.

Troubleshooting Strategies:

  • Add More "Good" Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent in which your compound is more soluble to decrease the supersaturation level.[5]

  • Slow Down the Cooling: Do not place the flask directly in an ice bath. Allow it to cool very slowly to room temperature, perhaps by insulating the flask. This gives the molecules more time to arrange into an ordered crystal lattice.[5]

  • Lower the Saturation Temperature: Add more of the "good" solvent so that the solution becomes saturated at a lower temperature (below the compound's melting point). You can then begin cooling from this lower temperature.

  • Scratch the Flask: Use a glass rod to scratch the inside of the flask below the surface of the liquid. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.[5]

  • Seed the Solution: If you have a tiny crystal of pure product, add it to the cooled solution to act as a template for crystallization.[5]

Frequently Asked Questions (FAQs)

Q1: What are the likely impurities in a typical synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline?

A1: Impurities are typically related to the starting materials and potential side reactions. Common impurities can include:

  • Unreacted Starting Materials: For example, 3-bromo-5-aminobenzaldehyde or cyclopropylamine if the synthesis proceeds via reductive amination.

  • Over-alkylation Products: The secondary amine product could potentially react further to form a tertiary amine, although this is often sterically hindered.

  • Regioisomers: If the synthesis involves bromination of a precursor, regioisomers (where the bromine attaches at a different position) could be present.[4]

  • Products of Incomplete Reduction: If a nitro group was reduced to the aniline, incompletely reduced intermediates (like nitroso or hydroxylamine species) could be present.[7]

Q2: How can I best assess the purity of my final product?

A2: A combination of techniques is recommended for a comprehensive assessment:

  • TLC: A quick and easy way to check for non-volatile impurities. A pure compound should ideally show a single spot in multiple solvent systems.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful tool that separates components and provides their mass, helping to identify both the product and any impurities.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of your compound and can reveal the presence of impurities, often allowing for quantification.

  • Melting Point: A pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting point indicates the presence of impurities.

Q3: What are the recommended storage conditions for purified 3-Bromo-5-[(cyclopropylamino)methyl]aniline?

A3: Like many anilines, this compound can be sensitive to light and air.[8] Over time, oxidation can lead to the formation of colored impurities. Store the purified compound in a tightly sealed amber vial under an inert atmosphere (nitrogen or argon) in a cool, dark place, such as a refrigerator.

Detailed Protocols
Protocol 1: Flash Column Chromatography

This protocol outlines a standard procedure for purifying 1-2 grams of crude product.

Flash_Chromatography_Workflow prep 1. Preparation sub_prep1 Select eluent via TLC (Rf ≈ 0.3) prep->sub_prep1 pack 2. Column Packing (Slurry Method) sub_pack1 Plug column with cotton/glass wool pack->sub_pack1 load 3. Sample Loading (Dry Loading) sub_load1 Dissolve crude product in DCM load->sub_load1 elute 4. Elution & Fraction Collection sub_elute Elute with solvent, applying gentle pressure. Collect fractions in test tubes. elute->sub_elute analyze 5. Fraction Analysis sub_analyze Spot fractions on a TLC plate. Visualize under UV light. analyze->sub_analyze combine 6. Combine & Evaporate sub_prep2 Add 1% Et₃N to eluent sub_prep1->sub_prep2 sub_prep2->pack sub_pack2 Prepare silica slurry in eluent sub_pack1->sub_pack2 sub_pack3 Pour slurry and let settle sub_pack2->sub_pack3 sub_pack4 Add layer of sand sub_pack3->sub_pack4 sub_pack4->load sub_load2 Add small amount of silica gel sub_load1->sub_load2 sub_load3 Evaporate to a free-flowing powder sub_load2->sub_load3 sub_load4 Carefully add powder to column top sub_load3->sub_load4 sub_load4->elute sub_elute->analyze sub_analyze->combine sub_combine Combine fractions containing the pure product. Evaporate solvent.

Sources

Troubleshooting

Technical Support Center: Synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline

Introduction: This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline. The synthesis of this molecule, while no...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: This technical guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline. The synthesis of this molecule, while not extensively documented in public literature, can be approached through established synthetic organic chemistry principles. This guide is structured to anticipate and address the common challenges researchers may face, focusing on a plausible and efficient synthetic route. The information herein is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Proposed Synthetic Pathway

A common and logical approach to the synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline is a two-step process starting from 3-bromo-5-nitrobenzaldehyde:

  • Reductive Amination: Reaction of 3-bromo-5-nitrobenzaldehyde with cyclopropylamine to form the corresponding imine, which is then reduced in situ to the secondary amine, N-(3-bromo-5-nitrobenzyl)cyclopropanamine.

  • Reduction of the Nitro Group: The nitro group of the intermediate is reduced to an amine to yield the final product, 3-Bromo-5-[(cyclopropylamino)methyl]aniline.

This guide will address potential side reactions and troubleshooting for each of these key steps.

Part 1: Troubleshooting the Reductive Amination Step

FAQ 1: Low Yield of the Secondary Amine Intermediate

Question: I am observing a low yield of the desired N-(3-bromo-5-nitrobenzyl)cyclopropanamine after the reductive amination step. What are the likely causes and how can I improve the yield?

Answer: Low yields in reductive amination reactions are often attributable to several factors, including inefficient imine formation, competing side reactions, or issues with the reducing agent.

1. Inefficient Imine Formation: The first step of the reaction is the formation of an imine from the aldehyde and cyclopropylamine. This is a reversible reaction, and the equilibrium may not favor the imine.

  • Troubleshooting:

    • Water Removal: The formation of the imine releases a molecule of water. Removing this water can drive the equilibrium towards the imine. This can be achieved by using a dehydrating agent like magnesium sulfate (MgSO₄) or by azeotropic removal of water with a suitable solvent (e.g., toluene using a Dean-Stark apparatus).

    • pH Control: The rate of imine formation is pH-dependent. The reaction is typically fastest in a slightly acidic medium (pH 4-5) which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic. A common approach is to use a mild acid catalyst like acetic acid.

2. Competing Side Reactions: Several side reactions can consume the starting materials or the product, leading to a lower yield.

  • Over-alkylation: The product, a secondary amine, can react with another molecule of the aldehyde to form a tertiary amine.

  • Aldehyde Reduction: The reducing agent can directly reduce the starting aldehyde to the corresponding alcohol (3-bromo-5-nitrobenzyl alcohol).

  • Cannizzaro Reaction: In the presence of a strong base, the aldehyde can undergo a disproportionation reaction to form the corresponding alcohol and carboxylic acid. While less likely under typical reductive amination conditions, it is a possibility if the pH is not controlled.

  • Troubleshooting:

    • Choice of Reducing Agent: Use a mild and selective reducing agent. Sodium triacetoxyborohydride (STAB) is often preferred over stronger reducing agents like sodium borohydride (NaBH₄) because it is less likely to reduce the aldehyde directly and is more effective at reducing the imine. STAB is also more tolerant of mildly acidic conditions.

    • Stoichiometry Control: Use a slight excess of the amine (cyclopropylamine) to favor the formation of the desired secondary amine and minimize over-alkylation. A 1.1 to 1.5 molar equivalent of the amine is a good starting point.

    • Reaction Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) can help to minimize side reactions.

3. Issues with the Reducing Agent: The choice and handling of the reducing agent are critical.

  • Troubleshooting:

    • Reagent Quality: Ensure that the reducing agent is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere and protected from moisture).

    • Addition Rate: Add the reducing agent portion-wise to control the reaction temperature and prevent a rapid, uncontrolled reaction that could lead to side products.

Experimental Protocol: Optimized Reductive Amination
  • To a solution of 3-bromo-5-nitrobenzaldehyde (1.0 eq) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane) is added cyclopropylamine (1.2 eq).

  • The mixture is stirred at room temperature for 1-2 hours to allow for imine formation.

  • Sodium triacetoxyborohydride (STAB) (1.5 eq) is then added portion-wise over 15-20 minutes.

  • The reaction is stirred at room temperature until the starting aldehyde is consumed, as monitored by TLC or LC-MS (typically 4-12 hours).

  • Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude product.

Part 2: Troubleshooting the Nitro Group Reduction

FAQ 2: Incomplete Reduction of the Nitro Group and Presence of Side Products

Question: During the reduction of the nitro group to an amine, I am observing incomplete conversion and the formation of several impurities. What are these impurities and how can I achieve a clean and complete reduction?

Answer: The reduction of an aromatic nitro group is a powerful transformation, but it can be accompanied by the formation of various intermediates and side products if not carefully controlled.

1. Common Side Products in Nitro Group Reduction: The reduction of a nitro group proceeds through several intermediates, and if the reaction is incomplete or if inappropriate conditions are used, these intermediates can accumulate or react further to form impurities.

  • Nitroso Intermediate: The first intermediate is the nitroso compound.

  • Hydroxylamine Intermediate: Further reduction of the nitroso group yields the hydroxylamine. Hydroxylamines can be stable enough to be isolated but are often reactive.

  • Azoxy and Azo Compounds: These are dimeric impurities formed from the condensation of the nitroso and hydroxylamine intermediates.

2. Debromination: A significant side reaction to consider, especially with catalytic hydrogenation (e.g., using Pd/C and H₂), is the reductive cleavage of the carbon-bromine bond (debromination). This will lead to the formation of 3-[(cyclopropylamino)methyl]aniline as a major impurity.

  • Troubleshooting:

    • Choice of Reducing Agent:

      • For avoiding debromination: Chemical reduction methods are often preferred over catalytic hydrogenation. A common and effective method is the use of a metal in acidic media, such as tin(II) chloride (SnCl₂) in hydrochloric acid (HCl) or iron powder (Fe) in acetic acid or ammonium chloride (NH₄Cl). These methods are generally selective for the nitro group and do not affect the aryl halide.

      • For catalytic hydrogenation: If catalytic hydrogenation is the chosen method, careful selection of the catalyst and conditions is crucial. Catalysts with lower activity or the use of catalyst poisons can sometimes suppress dehalogenation. However, this often requires extensive optimization.

3. Incomplete Reaction: An incomplete reaction will leave unreacted starting material or the intermediates mentioned above in the reaction mixture, complicating the purification process.

  • Troubleshooting:

    • Sufficient Equivalents of Reducing Agent: Ensure that a sufficient molar excess of the reducing agent is used. For example, when using SnCl₂·2H₂O, at least 3 equivalents are typically required for the reduction of one nitro group.

    • Reaction Time and Temperature: Monitor the reaction progress by TLC or LC-MS to ensure it goes to completion. If the reaction is sluggish, gentle heating may be required.

Experimental Protocol: Selective Nitro Group Reduction with Tin(II) Chloride
  • The crude N-(3-bromo-5-nitrobenzyl)cyclopropanamine (1.0 eq) is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

  • A solution of tin(II) chloride dihydrate (SnCl₂·2H₂O) (3-4 eq) in concentrated hydrochloric acid (HCl) is added dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, the reaction is allowed to warm to room temperature and stirred until the starting material is consumed (monitored by TLC or LC-MS).

  • The reaction mixture is then carefully basified to a pH of 8-9 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH). This will precipitate tin salts.

  • The mixture is filtered through a pad of celite to remove the tin salts.

  • The filtrate is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield the crude 3-Bromo-5-[(cyclopropylamino)methyl]aniline.

Part 3: Purification and Characterization

FAQ 3: Difficulty in Purifying the Final Product

Question: I am having trouble purifying the final product, 3-Bromo-5-[(cyclopropylamino)methyl]aniline. What are the best methods for purification?

Answer: The purification of the final product can be challenging due to the presence of structurally similar impurities and the basic nature of the aniline product.

1. Common Impurities to Remove:

  • Starting Material: Unreacted N-(3-bromo-5-nitrobenzyl)cyclopropanamine.

  • Debrominated Product: 3-[(cyclopropylamino)methyl]aniline.

  • Over-alkylated Product: Tertiary amine formed during the reductive amination step.

2. Purification Strategy:

  • Column Chromatography: This is the most common method for purifying research-scale quantities of organic compounds.

    • Stationary Phase: Silica gel is the standard choice.

    • Mobile Phase: A gradient elution system of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is typically effective. Due to the basic nature of the product, tailing on the silica gel column can be an issue. To mitigate this, a small amount of a basic modifier, such as triethylamine (0.1-1%), can be added to the mobile phase.

  • Acid-Base Extraction: The basicity of the amine product can be exploited for purification.

    • Dissolve the crude product in an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Extract with a dilute aqueous acid solution (e.g., 1 M HCl). The amine product will be protonated and move to the aqueous layer, while non-basic impurities will remain in the organic layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining neutral impurities.

    • Carefully basify the aqueous layer with a base (e.g., NaOH or NaHCO₃) to deprotonate the amine and cause it to precipitate or be extracted back into an organic solvent.

  • Crystallization: If the final product is a solid, crystallization can be an effective purification method. The choice of solvent will need to be determined empirically.

Data Summary Table
CompoundMolecular WeightKey Spectroscopic Data (Predicted)
3-Bromo-5-nitrobenzaldehyde230.03 g/mol ¹H NMR: Aldehyde proton ~10 ppm
N-(3-bromo-5-nitrobenzyl)cyclopropanamine285.12 g/mol ¹H NMR: Appearance of cyclopropyl protons
3-Bromo-5-[(cyclopropylamino)methyl]aniline255.14 g/mol ¹H NMR: Disappearance of nitro group signals in ¹³C NMR, appearance of NH₂ protons

Visualizations

Diagram 1: Proposed Synthetic Workflow

Synthetic Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Nitro Reduction Start 3-Bromo-5-nitrobenzaldehyde + Cyclopropylamine Imine Imine Formation (Intermediate) Start->Imine H₂O Reduction1 In situ Reduction (e.g., STAB) Imine->Reduction1 Intermediate N-(3-bromo-5-nitrobenzyl)cyclopropanamine Reduction1->Intermediate Reduction2 Nitro Group Reduction (e.g., SnCl₂/HCl) Intermediate->Reduction2 Crude Product Product 3-Bromo-5-[(cyclopropylamino) methyl]aniline Reduction2->Product

Caption: Proposed two-step synthesis of the target compound.

Diagram 2: Troubleshooting Logic for Low Yield in Reductive Amination

Troubleshooting Reductive Amination Problem Low Yield of Secondary Amine Cause1 Inefficient Imine Formation Problem->Cause1 Cause2 Competing Side Reactions Problem->Cause2 Cause3 Reducing Agent Issues Problem->Cause3 Solution1a Add Dehydrating Agent (e.g., MgSO₄) Cause1->Solution1a Solution1b Control pH (4-5) (e.g., Acetic Acid) Cause1->Solution1b Solution2a Use Mild Reductant (e.g., STAB) Cause2->Solution2a Solution2b Control Stoichiometry (Excess Amine) Cause2->Solution2b Solution3a Use Fresh Reagent Cause3->Solution3a

Caption: Decision tree for addressing low yields in Step 1.

References

  • Sodium Triacetoxyborohydride as a Selective Reducing Agent. Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]

  • Reduction of Aromatic Nitro Compounds. Hudlicky, M. (1996). Reductions in Organic Chemistry. ACS Monograph 188. American Chemical Society. [Link]

Optimization

Technical Support Center: Optimization and Troubleshooting for 3-Bromoaniline Substitution Reactions

Welcome to the technical support center for synthetic strategies involving 3-bromoaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing s...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for synthetic strategies involving 3-bromoaniline. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of optimizing substitution reactions with this versatile building block. Here, we move beyond simple protocols to address the "why" behind common experimental challenges, providing you with the expert insights needed to troubleshoot and refine your synthetic routes.

Section 1: Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are cornerstone methodologies in modern drug discovery, enabling the efficient formation of C-N, C-C, and C-O bonds. However, the electronic properties of 3-bromoaniline—an electron-rich system meta-substituted with a deactivating bromine atom—can present unique challenges.

Frequently Asked Questions (FAQs): Buchwald-Hartwig Amination

Question 1: My Buchwald-Hartwig amination of 3-bromoaniline with a primary amine is giving low yields (<20%). What are the most likely causes and how do I proceed?

Answer: Low conversion in a Buchwald-Hartwig amination of an electron-rich aryl halide like 3-bromoaniline often points to issues within the catalytic cycle. The primary areas to investigate are the oxidative addition and reductive elimination steps, as well as potential catalyst deactivation.

Causality & Troubleshooting Workflow:

  • Inefficient Oxidative Addition: While oxidative addition of Pd(0) to aryl bromides is generally favorable, the electron-donating nature of the amino group in 3-bromoaniline can slightly retard this step compared to electron-deficient systems. More critically, the choice of ligand is paramount. If you are using a general-purpose ligand like P(t-Bu)3, it may not be optimal.

    • Actionable Advice: Switch to a more specialized ligand designed for electron-rich aryl halides. Biarylphosphine ligands such as RuPhos, XPhos, or SPhos are excellent starting points as they promote both oxidative addition and reductive elimination.

  • Catalyst Inhibition/Deactivation: The aniline substrate or the amine coupling partner can sometimes coordinate too strongly to the palladium center, leading to catalyst inhibition. Additionally, inadequate inert atmosphere technique can lead to oxidation of the phosphine ligand and the Pd(0) catalyst.

    • Actionable Advice: Ensure rigorous degassing of your solvent and use a robust glovebox or Schlenk line technique. A slight excess of the ligand (1.2-2.4 mol % vs. Pd) can sometimes compensate for minor oxidative degradation.

  • Incorrect Base Selection: The choice of base is critical and non-trivial. A base that is too weak will not efficiently deprotonate the amine or the intermediate palladium-amine complex. A base that is too strong or has poor solubility can lead to side reactions or heterogeneous reaction mixtures that impede catalysis.

    • Actionable Advice: For primary amines, a strong, non-nucleophilic alkoxide base like sodium tert-butoxide (NaOt-Bu) is the standard choice. If you are observing side reactions, consider a weaker carbonate base like K2CO3 or Cs2CO3, but this may require higher temperatures.

Troubleshooting Workflow for Low-Yield Buchwald-Hartwig Amination

Here is a systematic workflow to diagnose and resolve the issue:

G start Low Yield (<20%) Observed check_reagents Step 1: Verify Reagent Purity & Inertness - Degassed solvent? - Freshly opened base? - Atmosphere truly inert? start->check_reagents reagent_issue Action: Re-run with purified reagents under strict inert conditions. check_reagents->reagent_issue No change_ligand Step 2: Evaluate Ligand Choice - Is the ligand optimal for electron-rich Ar-Br? check_reagents->change_ligand Yes reagent_issue->change_ligand ligand_action Action: Switch to a biarylphosphine ligand (e.g., RuPhos, XPhos). Use a 2:1 L/Pd ratio. change_ligand->ligand_action No change_base Step 3: Re-evaluate Base - Is the base strong enough and soluble? change_ligand->change_base Yes ligand_action->change_base base_action Action: If using carbonate, switch to NaOt-Bu. If using NaOt-Bu, ensure it is from a fresh stock. change_base->base_action No increase_temp Step 4: Increase Reaction Temperature - Is the reaction running at <80°C? change_base->increase_temp Yes base_action->increase_temp temp_action Action: Increase temperature in 10°C increments (e.g., 80°C -> 110°C). Toluene or Dioxane are suitable solvents. increase_temp->temp_action Yes success Reaction Optimized increase_temp->success No, already high temp_action->success G start Goal: Selective Mono-N-Alkylation of 3-Bromoaniline check_method Is direct alkylation with an alkyl halide required? start->check_method reductive_amination Recommended Path: Reductive Amination 1. React with Aldehyde/Ketone 2. Reduce with STAB check_method->reductive_amination No direct_alkylation Direct Alkylation Path (Optimization Required) check_method->direct_alkylation Yes reductive_amination_outcome High selectivity for mono-alkylation reductive_amination->reductive_amination_outcome use_excess_aniline Strategy 1: Use 3-5 eq. of 3-Bromoaniline direct_alkylation->use_excess_aniline slow_addition Strategy 2: Slow addition of Alkyl Halide use_excess_aniline->slow_addition mild_base Strategy 3: Use mild base (K2CO3) slow_addition->mild_base

Caption: Decision tree for achieving selective mono-N-alkylation of 3-bromoaniline.

Experimental Protocols

Protocol 1: General Procedure for Buchwald-Hartwig Amination of 3-Bromoaniline

  • Setup: To an oven-dried Schlenk tube or vial equipped with a magnetic stir bar, add the palladium precatalyst (e.g., XPhos Pd G3, 2 mol %), the biarylphosphine ligand (if not using a precatalyst, e.g., XPhos, 4 mol %), and sodium tert-butoxide (1.4 equiv.).

  • Reagent Addition: Add 3-bromoaniline (1.0 equiv.) and the amine coupling partner (1.2 equiv.).

  • Atmosphere: Seal the vessel, and evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to make a 0.1 M solution) via syringe.

  • Reaction: Place the vessel in a preheated oil bath at 100 °C and stir for the specified time (monitor by TLC or LC-MS, typically 4-24 hours).

  • Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite. Concentrate the filtrate and purify the crude product by column chromatography.

References

  • Title: A General System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates Source: J. Am. Chem. Soc. 2000, 122, 17, 4020–4028 URL: [Link]

  • Title: Biaryl Phosphine Ligands in Palladium-Catalyzed Amination Source: Chemical Reviews, 2008, 108 (8), pp 3054–3131 URL: [Link]

  • Title: The Buchwald-Hartwig Amination Source: Organic Chemistry Portal URL: [Link]

  • Title: The Suzuki Reaction Source: Organic Chemistry Portal URL: [Link]

  • Title: The Role of Boronic Esters in Suzuki-Miyaura Coupling Source: ACS Catalysis, 2017, 7 (12), pp 8538–8551 URL: [Link]

  • Title: Buchwald Precatalysts: Structure, Reactivity, and Applications Source: Chemical Reviews, 2016, 116 (19), pp 12564–12649 URL: [Link]

  • Title: Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride Source: J. Org. Chem. 1996, 61, 11, 3849–3862 URL: [Link]

Troubleshooting

Technical Support Center: Synthesis of N-Cyclopropylmethylamines

Current Status: Operational Topic: Troubleshooting & Optimization of N-Cyclopropylmethylamine Synthesis Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1] Introduction: The Pharmacophore Challenge The N-cy...

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Topic: Troubleshooting & Optimization of N-Cyclopropylmethylamine Synthesis Audience: Medicinal Chemists, Process Chemists, R&D Scientists[1]

Introduction: The Pharmacophore Challenge

The N-cyclopropylmethyl (CPM) group is a privileged motif in drug discovery (e.g., Naltrexone, Buprenorphine, Betaxolol), valued for its metabolic stability and ability to fill hydrophobic pockets without the entropic penalty of flexible alkyl chains. However, its synthesis presents a unique dichotomy: the cyclopropane ring is kinetically stable enough to survive many conditions but thermodynamically strained (~27.5 kcal/mol), making it prone to catastrophic ring-opening under specific radical or cationic conditions.

This guide addresses the three critical failure modes in CPM synthesis: Ring Opening (Homoallyl Rearrangement) , Over-Alkylation , and Volatility-Induced Loss .[1]

Module 1: Reductive Amination (The Preferred Route)

Context: Reductive amination of cyclopropanecarbaldehyde (CPCA) is the most reliable method for introducing the CPM group, provided the reducing agent is selected carefully to avoid hydrogenolysis.

Troubleshooting Guide

Q: Why do I observe a "homoallyl" impurity (open chain alkene) in my LCMS after reductive amination? A: You likely used a reducing condition that accessed a radical intermediate or a transition metal surface capable of cleaving the strained ring.

  • Diagnosis: If using H₂/Pd-C , the metal surface facilitates hydrogenolysis of the cyclopropane C-C bond, especially under acidic conditions or high pressure.

  • Fix: Switch to hydride-based reducing agents. Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN) are the gold standards. They reduce the iminium ion via a hydride transfer mechanism that does not generate the radical intermediates responsible for ring opening.

Q: My yield is low, and I see significant amounts of the corresponding alcohol (cyclopropylmethanol). What happened? A: This is a "Direct Reduction" competition issue.

  • Mechanism: The aldehyde was reduced to the alcohol before it could condense with the amine to form the imine. This happens when the reducing agent is too reactive (e.g., NaBH₄ added too early) or the imine formation is slow (sterically hindered amines).

  • Protocol Adjustment: Use a Stepwise Procedure .

    • Stir Amine + Aldehyde + Drying Agent (MgSO₄ or Ti(OiPr)₄) for 2–4 hours to drive imine formation.

    • Then add the reducing agent (STAB/NaBH₃CN).

    • Note: STAB is mild enough for one-pot protocols with unhindered amines, but hindered substrates require the stepwise approach.[1]

Standard Operating Procedure: Stepwise Reductive Amination

Valid for: Synthesis of secondary CPM-amines from primary amines.

  • Imine Formation:

    • Charge reaction vessel with Amine (1.0 equiv) and Cyclopropanecarbaldehyde (1.1 equiv) in DCE (Dichloroethane) or THF .

    • Add Ti(OiPr)₄ (1.2 equiv) (optional but recommended for hindered amines) or MgSO₄ (2.0 equiv) .

    • Stir at RT for 4–12 h under N₂.

  • Reduction:

    • Cool to 0 °C.

    • Add NaBH(OAc)₃ (1.5 equiv) portion-wise.

    • Warm to RT and stir for 6–12 h.

  • Workup:

    • Quench with saturated aqueous NaHCO₃ (or Rochelle's salt solution if Ti was used).

    • Extract with DCM. Wash organic layer with brine.[2]

    • Critical: Do not apply high vacuum/heat if the product MW is <150 g/mol (see Module 3).

Module 2: Nucleophilic Substitution (The Alkylation Route)

Context: Direct alkylation using (bromomethyl)cyclopropane is faster but fraught with "over-alkylation" and "cationic rearrangement" risks.[1]

Troubleshooting Guide

Q: I am seeing a mixture of cyclopropylmethyl (desired), cyclobutyl (ring expansion), and homoallyl (ring open) products. Why? A: You have triggered the Cyclopropylcarbinyl Cation Rearrangement .

  • Mechanism: Under S_N1 conditions (polar protic solvents, weak nucleophiles, Lewis acids), the cyclopropylmethyl halide ionizes to a carbocation. Due to "dancing resonance" (σ-conjugation), this cation is in rapid equilibrium with the cyclobutyl and homoallyl cations.[3]

  • The Fix: Force the reaction into an S_N2 manifold .

    • Solvent: Use polar aprotic solvents (DMF, MeCN) to support the nucleophile but discourage ionization.

    • Base: Use inorganic bases like K₂CO₃ or Cs₂CO₃ .

    • Avoid: Do not use silver salts (Ag₂O) or Lewis acids, as they promote halide abstraction and cation formation.

Q: How do I stop at the secondary amine and prevent the tertiary amine (over-alkylation)? A:

  • Stoichiometry: Use a large excess of the amine nucleophile (3–5 equivalents) relative to the alkyl halide.

  • Alternative: Use the Cesium Effect . In DMF, Cs₂CO₃ can promote mono-alkylation due to the specific coordination sphere of the cesium ion, though excess amine is still the most reliable method.

Module 3: Isolation & Stability

Q: I lost 80% of my product on the rotavap. Where did it go? A: N-cyclopropylmethylamines with MW < 150 are highly volatile free bases.

  • Solution: Isolate as a salt (Hydrochloride or Oxalate).

    • Procedure: Dissolve the crude oil in Et₂O or EtOAc. Add 1M HCl in Et₂O dropwise. Filter the precipitated solid.

    • Warning: Avoid generating HCl salts in Methanol at high temperatures. This can generate methyl chloride (a genotoxin) and potentially react with the amine. Use iPrOH or Et₂O/Dioxane.

Visualizing the Pathways

The following diagram illustrates the "Safe" vs. "Hazardous" mechanistic pathways. The goal is to stay in the Blue (Reductive Amination) or Green (S_N2) zones and avoid the Red (Cationic/Radical) zones.

CPM_Synthesis Start Starting Materials Aldehyde Cyclopropanecarbaldehyde + Amine Start->Aldehyde Halide Cyclopropylmethyl Halide + Amine Start->Halide Imine Imine / Iminium Ion Aldehyde->Imine -H2O Hydride Hydride Transfer (NaBH(OAc)3 / NaBH3CN) Imine->Hydride Safe Reduction H2_Pd H2 / Pd-C (Metal Surface) Imine->H2_Pd Hydrogenolysis Risk Product N-Cyclopropylmethylamine (Intact Ring) Hydride->Product RingOpen_H Ring Opening (Propyl/Butyl derivatives) H2_Pd->RingOpen_H SN2 SN2 Conditions (Basic, Aprotic, Excess Amine) Halide->SN2 Direct Attack SN1 SN1 Conditions (Acidic, Protic, Ag+) Halide->SN1 Ionization SN2->Product Cation Cyclopropylcarbinyl Cation SN1->Cation Rearrange Rearrangement Mix (Cyclobutyl / Homoallyl) Cation->Rearrange Dancing Resonance

Caption: Decision tree for N-cyclopropylmethylamine synthesis. Green paths preserve the ring; red paths lead to rearrangement or cleavage.

Comparative Data: Reagent Selection

Reducing AgentMechanismRisk of Ring OpeningSelectivity (Imine vs Aldehyde)Recommendation
NaBH(OAc)₃ Hydride TransferLow HighPrimary Choice for most applications.
NaBH₃CN Hydride TransferLow HighExcellent, but generates toxic cyanide waste.[1]
H₂ / Pd-C Surface CatalysisHigh N/AAvoid. Causes hydrogenolysis (ring opening).
H₂ / PtO₂ Surface CatalysisModerate N/ARisk of over-reduction and ring opening.
NaBH₄ Hydride TransferLowLowUse only if imine is pre-formed (Stepwise).

References

  • Reductive Amination Standards: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride."[1] Journal of Organic Chemistry, 1996. Link

  • Cyclopropylcarbinyl Rearrangement: Roberts, J. D., & Mazur, R. H. "Small-Ring Compounds. IV.[1] Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives." Journal of the American Chemical Society, 1951. Link

  • Hydrogenolysis Risks: Rylander, P. N.[1] Catalytic Hydrogenation in Organic Synthesis. Academic Press, 1979. (Standard text on metal-catalyzed ring opening).

  • Salt Stability & Genotoxins: Teasdale, A., et al. "Mechanism and Processing Parameters Affecting the Formation of Methyl Chloride during the Synthesis of Amine Hydrochloride Salts." Organic Process Research & Development, 2010. Link

  • General Synthesis Review: "Synthesis of Cyclopropylamines." Chemical Reviews, 2003. Link

Sources

Optimization

minimizing impurities in 3-Bromo-5-[(cyclopropylamino)methyl]aniline production

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with synthesizing 3-Bromo-5-[(cyclopropylam...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with synthesizing 3-Bromo-5-[(cyclopropylamino)methyl]aniline .

The synthesis of this molecule typically involves a two-phase workflow: the reductive amination of 3-bromo-5-nitrobenzaldehyde, followed by the chemoselective reduction of the nitro group. Both phases present distinct risks for impurity formation, primarily over-alkylation and hydrodehalogenation.

Below, you will find the mechanistic pathways, troubleshooting FAQs, quantitative data, and self-validating protocols to ensure high-purity yields.

Synthesis Workflow & Impurity Pathways

SynthesisWorkflow SM 3-Bromo-5-nitrobenzaldehyde Imine Imine Intermediate SM->Imine Cyclopropylamine AlcImp Benzyl Alcohol Impurity SM->AlcImp NaBH4 (Side Reaction) NitroInt 3-Bromo-5-[(cyclopropylamino) methyl]nitrobenzene Imine->NitroInt STAB (Reduction) Target 3-Bromo-5-[(cyclopropylamino) methyl]aniline NitroInt->Target Fe/NH4Cl (Reduction) TertImp Tertiary Amine Impurity NitroInt->TertImp Excess SM DebromImp Debrominated Impurity NitroInt->DebromImp Pd/C + H2 (Side Reaction) DimerImp Azoxy Dimers NitroInt->DimerImp Incomplete Reduction

Figure 1: Synthesis workflow and primary impurity pathways.

Phase 1: Reductive Amination FAQs

Q: Why am I seeing significant amounts of 3-bromo-5-nitrobenzyl alcohol instead of my target secondary amine? A: This occurs when the reducing agent attacks the starting aldehyde before the imine intermediate has fully formed. Using Sodium Borohydride (NaBH₄) exacerbates this issue because it is a strong, non-selective reductant. Causality & Solution: Switch to Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃). STAB is a milder, highly selective reducing agent that preferentially reduces imines over aldehydes due to its steric bulk and electron-withdrawing acetate groups . Additionally, allow the aldehyde and cyclopropylamine to stir for 1–2 hours to pre-form the imine before adding the reductant.

Q: My LC-MS shows a mass corresponding to a tertiary amine. How do I prevent this over-alkylation? A: Over-alkylation happens when the newly formed secondary amine reacts with unreacted starting aldehyde, forming an iminium ion that is subsequently reduced into a tertiary amine impurity . Causality & Solution: Use a slight stoichiometric excess of cyclopropylamine (1.1 to 1.2 equivalents) to ensure all aldehyde is consumed during the initial imine formation. Maintain the reaction at 0°C to 20°C during reductant addition to kinetically favor the primary pathway and suppress secondary condensation.

Phase 2: Nitro Reduction FAQs

Q: I am using Pd/C and Hydrogen gas to reduce the nitro group, but I am losing the bromine atom (hydrodehalogenation). What are the alternatives? A: Palladium on carbon (Pd/C) is notorious for catalyzing the oxidative addition of C-Br bonds. Under a hydrogen atmosphere, this leads to reductive elimination that strips the bromine atom, replacing it with a proton . Causality & Solution: To preserve the halogen, you must use a chemoselective reduction method. The Béchamp reduction (Iron powder and NH₄Cl) is highly selective for nitro groups and completely avoids dehalogenation by operating via a single-electron transfer mechanism rather than oxidative addition. If catalytic hydrogenation is strictly required for scale-up, use Pt/C doped with a poison (like vanadium or zinc) to suppress the dehalogenation pathway .

Q: My product mixture is brightly colored (yellow/orange) and contains high molecular weight impurities. What went wrong? A: Brightly colored mixtures in nitro reductions usually indicate the presence of azo or azoxy dimers. Causality & Solution: The reduction of a nitro group proceeds sequentially: -NO₂ → -NO (nitroso) → -NHOH (hydroxylamine) → -NH₂ (amine). If the reduction is incomplete or stalled, the highly reactive nitroso intermediate condenses with the hydroxylamine intermediate to form an azoxy dimer (-N=N(O)-) . Ensure you are using a sufficient excess of the reducing agent (e.g., 5 equivalents of Fe) and adequate heat (reflux) to drive the reaction to completion.

Quantitative Data Summary

Table 1: Reductive Amination Reagent Comparison

Reducing Agent Imine Selectivity Aldehyde Reduction Risk Over-alkylation Risk
NaBH₄ Low High (>20% alcohol impurity) Moderate
NaBH₃CN High Low (<2%) Low (Requires toxic CN handling)

| NaBH(OAc)₃ (STAB) | Very High | Very Low (<1%) | Low (Preferred green chemistry choice) |

Table 2: Nitro Reduction Catalyst/Reagent Comparison

Reagent / Catalyst Nitro Reduction Efficiency Debromination (Hydrodehalogenation) Primary Byproducts
Pd/C + H₂ >99% High (>30%) Debrominated aniline
Pt/C + H₂ >95% Moderate (5-10%) Trace dimers
SnCl₂·2H₂O >90% None (0%) Tin salts (requires basic workup)

| Fe / NH₄Cl | >95% | None (0%) | Iron oxides (requires filtration) |

Self-Validating Experimental Protocols

Protocol A: Chemoselective Reductive Amination
  • Imine Formation: In a clean, dry round-bottom flask, dissolve 3-bromo-5-nitrobenzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) to a concentration of 0.2 M. Add cyclopropylamine (1.2 eq). Stir at room temperature for 2 hours.

    • Validation Check: Analyze via TLC or GC-MS. The aldehyde peak must be completely consumed before proceeding to step 2 to prevent benzyl alcohol formation.

  • Reduction: Cool the mixture to 0°C using an ice bath. Add Sodium Triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes to control the mild exotherm.

  • Completion: Allow the reaction to warm to room temperature and stir for an additional 4–12 hours.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM). Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield 3-bromo-5-[(cyclopropylamino)methyl]nitrobenzene.

Protocol B: Halogen-Preserving Nitro Reduction (Béchamp Method)
  • Setup: Dissolve the intermediate 3-bromo-5-[(cyclopropylamino)methyl]nitrobenzene (1.0 eq) in a 4:1 mixture of Ethanol and Water (0.15 M).

  • Activation: Add Iron powder (325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq).

  • Reaction: Heat the mixture to 80°C (reflux) with vigorous stirring for 2–4 hours.

    • Validation Check: The reaction mixture will transition from a yellow solution to a dark brown/black slurry as iron oxides form. TLC should indicate the complete disappearance of the yellow nitro intermediate. If yellow color persists, dimer impurities are forming; extend reflux time.

  • Workup: Cool the mixture to room temperature. Filter the slurry through a pad of Celite to remove iron oxides, washing the pad thoroughly with ethyl acetate.

  • Isolation: Concentrate the filtrate to remove the ethanol. Basify the remaining aqueous layer to pH 9 with 1M NaOH, extract with ethyl acetate, dry over Na₂SO₄, and concentrate to yield the target 3-bromo-5-[(cyclopropylamino)methyl]aniline.

References

  • Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]

  • Title: Reductive amination Source: Wikipedia URL: [Link]

  • Title: Reduction of Nitro Compounds Using 3d-Non-Noble Metal Catalysts Source: Chemical Reviews (American Chemical Society) URL: [Link]

  • Title: Selective Photocatalytic Synthesis of Haloanilines from Halonitrobenzenes Source: ACS Catalysis (American Chemical Society) URL: [Link]

Reference Data & Comparative Studies

Validation

Advanced Building Blocks: 3-Bromo-5-[(cyclopropylamino)methyl]aniline vs. Standard Bromoaniline Derivatives

The following guide provides an in-depth technical analysis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline , a specialized intermediate in medicinal chemistry, specifically designed for fragment-based drug discovery (FBD...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical analysis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline , a specialized intermediate in medicinal chemistry, specifically designed for fragment-based drug discovery (FBDD) and kinase inhibitor development.

Executive Summary

3-Bromo-5-[(cyclopropylamino)methyl]aniline represents a "privileged scaffold" in modern drug discovery.[1] Unlike simple commodity chemicals like 3-bromoaniline, this molecule incorporates three distinct functional handles—an aniline, an aryl bromide, and a secondary benzylic amine—into a single core.[1] This "tri-functional" design allows it to serve as a high-value branching point in the synthesis of Type I and Type II kinase inhibitors, where the cyclopropyl moiety often occupies the solvent-exposed region of the ATP binding pocket to improve metabolic stability and potency.[1]

This guide objectively compares this advanced scaffold against standard alternatives, detailing synthetic protocols, reactivity profiles, and decision-making criteria for medicinal chemists.[1]

Chemical Profile & Structural Analysis

The Molecule: 3-Bromo-5-[(cyclopropylamino)methyl]aniline[1]
  • Core Structure: 1,3,5-trisubstituted benzene.[1]

  • Electronic Character: Electron-deficient aromatic ring due to the inductive effect of the bromine and the benzylic amine (protonated at physiological pH).[1]

  • Key Feature: The cyclopropyl group is a bioisostere for isopropyl or ethyl groups but offers superior metabolic stability (resistance to CYP450 oxidation) and rigid conformational control.[1]

Comparative Matrix: Advanced vs. Standard Scaffolds
FeatureTarget Molecule (3-Bromo-5-[(cyclopropylamino)methyl]aniline)Comparator A (3-Bromoaniline)Comparator B (3-Bromo-5-methylaniline)
Complexity High (Tri-functional)Low (Bi-functional)Medium (Bi-functional + Steric)
Primary Utility Late-stage diversification; Kinase hinge binding.[1]Early-stage building block.Steric probe; Lipophilicity modulation.[1]
Solubility (pH 7.4) High (Amine protonation increases polarity).[1]Low (Neutral lipophile).[1]Very Low (High LogP).[1]
Metabolic Stability High (Cyclopropyl resists oxidation).[1]N/A (Depends on substituents).Low (Benzylic methyl is a metabolic soft spot).[1]
Synthetic Cost High (Requires multi-step synthesis).[1]Low (Commodity chemical).[1]Low/Medium.[1]

Scientific Integrity: Reactivity & Synthesis

Why Choose the (Cyclopropylamino)methyl Variant?

In Structure-Activity Relationship (SAR) studies, replacing a simple methyl group (Comparator B)[1] with a (cyclopropylamino)methyl group (Target) often yields a "solubility breakthrough."[1]

  • Mechanism: The basic nitrogen (

    
    ) can form salt bridges with aspartate or glutamate residues in the protein active site (e.g., the ribose binding pocket of kinases).[1]
    
  • Causality: The cyclopropyl ring creates a "Goldilocks" steric fill—larger than a methyl, smaller than a tert-butyl—preventing free rotation without incurring significant steric penalties.[1]

Synthetic Pathway & Protocol

The synthesis of this molecule is non-trivial and requires chemoselective reduction.[1] The primary challenge is reducing the nitro group to an aniline without debrominating the aromatic ring (a common side reaction with Pd/C + H2).[1]

Validated Synthetic Workflow (Graphviz)

Synthesis Start 3-Bromo-5-nitrobenzaldehyde Step1 Reductive Amination (Cyclopropylamine, NaBH(OAc)3) Start->Step1 DCM, RT, 4h Inter Intermediate: 3-Bromo-5-[(cyclopropylamino)methyl]nitrobenzene Step1->Inter Step2 Chemoselective Reduction (Fe/NH4Cl or SnCl2) Inter->Step2 EtOH/H2O, Reflux Final Target: 3-Bromo-5-[(cyclopropylamino)methyl]aniline Step2->Final >85% Yield

Figure 1: Chemoselective synthesis pathway avoiding catalytic hydrogenation to preserve the aryl bromide.

Detailed Experimental Protocol

Step 1: Reductive Amination

  • Dissolve 3-bromo-5-nitrobenzaldehyde (1.0 eq) in Dichloromethane (DCM).

  • Add Cyclopropylamine (1.2 eq) and stir for 30 mins to form the imine.

  • Add Sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise at 0°C.

  • Monitor by LCMS until aldehyde is consumed.

  • Quench with saturated NaHCO3, extract with DCM, and dry over Na2SO4.

Step 2: Nitro Reduction (Iron-Mediated) [1]

  • Note: Avoid Pd/C + H2 as it causes hydrodebromination.[1]

  • Suspend the nitro intermediate (1.0 eq) in Ethanol:Water (3:1).[1]

  • Add Iron powder (5.0 eq) and Ammonium Chloride (5.0 eq).

  • Reflux vigorously for 2 hours. The mixture will turn dark brown/rust.[1]

  • Filter hot through a Celite pad to remove iron oxides.

  • Concentrate filtrate and purify via column chromatography (Hexane:Ethyl Acetate).

Strategic Applications in Drug Discovery

This scaffold is specifically engineered for Fragment-Based Drug Discovery (FBDD) .[1]

Decision Logic: When to use this scaffold?

Use the Decision Tree below to determine if this intermediate fits your program.

DecisionTree Q1 Does your lead series have poor solubility? Q2 Is the target a Kinase (ATP-competitive)? Q1->Q2 Yes Sol1 Use 3-Bromo-5-methylaniline (Maintain Lipophilicity) Q1->Sol1 No (Targeting CNS/Membrane) Q2->Sol1 No (Deep Hydrophobic Pocket) Sol2 Use 3-Bromo-5-[(cyclopropylamino)methyl]aniline (Solubility + H-Bond Donor) Q2->Sol2 Yes (Solvent Front Interaction)

Figure 2: Strategic decision matrix for selecting the appropriate bromoaniline derivative.

Case Study: Kinase Inhibitor Synthesis

In a typical workflow targeting p38 MAP kinase or BRAF:

  • Amide Coupling: The aniline amine reacts with a heterocyclic acid (e.g., nicotinic acid derivative) to form the hinge-binding motif.[1]

  • Suzuki Coupling: The aryl bromide is then coupled with an aryl boronic acid to extend into the hydrophobic back-pocket.[1]

  • Result: The (cyclopropylamino)methyl tail remains solvent-exposed, improving the drug's pharmacokinetic profile (lower clearance, higher solubility).[1]

References

  • Roughley, S. D., & Jordan, A. M. (2011).[1] The Medicinal Chemist’s Guide to Solving ADMET Challenges. Royal Society of Chemistry.[1] (Context: Use of cyclopropylamines for metabolic stability).

  • Lovering, F., et al. (2009).[1] "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success". Journal of Medicinal Chemistry. Link[1]

  • Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride". Journal of Organic Chemistry. Link[1]

  • Beletskaya, I. P., & Cheprakov, A. V. (2000).[1] "The Heck Reaction as a Sharpening Stone of Palladium Catalysis". Chemical Reviews. (Context: Pd-catalyzed coupling compatibility with bromoanilines). Link[1]

Sources

Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 3-Bromo-5-[(cyclopropylamino)methyl]aniline Derivatives as Potent Enzyme Inhibitors

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-bromo-5-[(cyclopropylamino)methyl]aniline derivatives, a chemica...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-bromo-5-[(cyclopropylamino)methyl]aniline derivatives, a chemical scaffold of significant interest in medicinal chemistry. These compounds have emerged as potent inhibitors of key enzymes, particularly Lysine-Specific Demethylase 1 (LSD1/KDM1A), an important target in oncology and other therapeutic areas. This document will dissect the roles of the core structural motifs—the 3-bromoaniline, the cyclopropylamine, and the linker—and provide a comparative analysis of their impact on biological activity, selectivity, and potential therapeutic applications.

Introduction: The Significance of the 3-Bromo-5-[(cyclopropylamino)methyl]aniline Scaffold

The 3-bromo-5-[(cyclopropylamino)methyl]aniline scaffold combines several key features that are advantageous for drug design. The cyclopropylamine moiety is a well-established pharmacophore known to act as a mechanism-based inhibitor for certain enzymes, particularly flavin-dependent amine oxidases like LSD1.[1][2] The substituted aniline ring provides a versatile platform for modifying the compound's properties, such as potency, selectivity, and pharmacokinetics. The bromine atom at the 3-position and the aminomethyl linker at the 5-position play crucial roles in defining the molecule's interaction with its biological target.

Lysine-Specific Demethylase 1 (LSD1), also known as KDM1A, is a key enzyme involved in epigenetic regulation.[3] It removes methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9), thereby modulating gene expression.[3] Overexpression of LSD1 has been implicated in various cancers, making it a prime target for therapeutic intervention. The development of potent and selective LSD1 inhibitors is an active area of research, and the 3-bromo-5-[(cyclopropylamino)methyl]aniline scaffold has shown considerable promise in this context.

Core Structural Elements and Their Impact on Activity

The biological activity of this class of compounds is a composite of the contributions from its three main structural components: the cyclopropylamine, the substituted aniline ring, and the linker.

The Cyclopropylamine Moiety: The "Warhead"

The cyclopropylamine group is the cornerstone of the inhibitory activity of these molecules against enzymes like LSD1. It mimics the protonated α-amino group of the lysine substrate and is essential for the mechanism-based inactivation of the FAD cofactor in the enzyme's active site.[4] The strained cyclopropane ring facilitates a single-electron transfer to the oxidized FAD, leading to the formation of a covalent adduct and irreversible inhibition of the enzyme.[4] This mechanism confers high potency to these inhibitors.

The 3-Bromo-5-methylaniline Core: The "Anchor" and "Selectivity Driver"

The substituted aniline ring serves multiple purposes. It orients the cyclopropylamine "warhead" within the active site and provides additional binding interactions that contribute to both potency and selectivity.

  • The Bromine Atom (3-position): Halogen substituents, such as bromine, can significantly influence a compound's properties. In the context of LSD1 inhibitors, a bromine atom at the meta-position of the aniline ring can enhance binding affinity through various interactions, including halogen bonding with backbone carbonyls or other suitable acceptor groups in the active site. The electron-withdrawing nature of bromine can also modulate the pKa of the aniline nitrogen, which may affect its interactions and overall pharmacokinetic profile. Studies on related tranylcypromine (TCP) analogs, a well-known cyclopropylamine-containing MAO and LSD1 inhibitor, have shown that substitutions on the phenyl ring are well-tolerated and can be optimized to improve potency and selectivity.[4][5] For instance, in a series of TCP analogs, a para-bromo substituted compound demonstrated potent LSD1 inhibitory activity.[4]

  • The Aminomethyl Linker (5-position): The [(cyclopropylamino)methyl] group at the 5-position acts as a linker that connects the core aniline ring to the reactive cyclopropylamine. The length and flexibility of this linker are critical for correctly positioning the cyclopropylamine within the catalytic site for optimal interaction with FAD. Modifications to this linker can have a profound impact on activity.

Comparative Analysis of Structural Modifications

While a comprehensive SAR study specifically on 3-bromo-5-[(cyclopropylamino)methyl]aniline derivatives is not extensively documented in a single source, we can infer the likely impact of structural modifications based on the broader class of substituted cyclopropylamine inhibitors of LSD1.

Modification Position Observed/Inferred Effect on Activity Rationale Reference(s)
Substitution on the Aniline Ring 3-position (Bromo)Likely enhances potency and may influence selectivity.Potential for halogen bonding interactions in the active site. Modulates electronic properties of the ring.[4]
5-position (Linker)Critical for proper orientation of the cyclopropylamine. Length and composition are key.Ensures optimal positioning for covalent modification of FAD.[4]
Other positionsSubstitutions are generally well-tolerated and can be used to fine-tune properties.The large catalytic cleft of LSD1 can accommodate various substituents.[5][6]
Substitution on the Cyclopropylamine N-alkylationCan modulate selectivity against MAO-A and MAO-B.Larger substituents may create steric hindrance in the active sites of MAOs.[7]
Ring substitutionCan be explored to further optimize interactions within the active site.May provide additional non-covalent interactions.[7]
Linker Modification Length/FlexibilityAltering the linker can significantly impact potency.Affects the ability of the cyclopropylamine to reach and react with the FAD cofactor.[4]

Key Takeaway: The SAR of this class of inhibitors is a delicate balance between the reactive cyclopropylamine, the anchoring and directing effects of the substituted aniline ring, and the optimal positioning provided by the linker.

Experimental Protocols

General Synthesis of 3-Bromo-5-[(cyclopropylamino)methyl]aniline Derivatives

The synthesis of these derivatives typically involves a multi-step process. A general synthetic route is outlined below, based on established methodologies for similar compounds.

Step 1: Synthesis of the 3-Bromo-5-formylaniline Intermediate

This intermediate can be prepared from commercially available starting materials through standard functional group transformations, such as the reduction of a nitro group to an amine and the oxidation of a methyl group to an aldehyde.

Step 2: Reductive Amination

The key step in introducing the cyclopropylamine moiety is a reductive amination reaction between the 3-bromo-5-formylaniline intermediate and cyclopropylamine.

  • Protocol:

    • Dissolve 3-bromo-5-formylaniline (1.0 eq) in a suitable solvent such as methanol or dichloromethane.

    • Add cyclopropylamine (1.1-1.5 eq) to the solution.

    • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

    • Add a reducing agent, such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (STAB), portion-wise to the reaction mixture.

    • Continue stirring at room temperature for an additional 2-12 hours, monitoring the reaction by TLC or LC-MS.

    • Upon completion, quench the reaction with water or a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the desired 3-bromo-5-[(cyclopropylamino)methyl]aniline derivative.

In Vitro LSD1 Inhibition Assay

The inhibitory activity of the synthesized compounds against LSD1 is typically evaluated using a biochemical assay that measures the demethylation of a histone H3 peptide substrate.

  • Protocol:

    • Recombinant human LSD1-CoREST complex is used as the enzyme source.

    • A biotinylated histone H3 peptide (e.g., H3K4me2) is used as the substrate.

    • The enzyme, substrate, and varying concentrations of the inhibitor are incubated in an appropriate assay buffer.

    • The reaction is initiated by the addition of the enzyme and allowed to proceed for a set time at a controlled temperature (e.g., 37°C).

    • The reaction is stopped, and the product (demethylated peptide) is detected using a suitable method, such as a horseradish peroxidase (HRP)-coupled antibody that specifically recognizes the demethylated product.

    • The signal is quantified using a plate reader, and IC₅₀ values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Visualizing SAR and Workflows

SAR_of_LSD1_Inhibitors Key SAR Insights for 3-Bromo-5-[(cyclopropylamino)methyl]aniline Derivatives as LSD1 Inhibitors cluster_scaffold Core Scaffold cluster_moieties Key Moieties cluster_activity Biological Activity Scaffold 3-Bromo-5-[(cyclopropylamino)methyl]aniline Cyclopropylamine Cyclopropylamine (The 'Warhead') Scaffold->Cyclopropylamine provides Aniline 3-Bromoaniline (The 'Anchor') Scaffold->Aniline provides Linker -CH2- Linker Scaffold->Linker provides Covalent_Inhibition Irreversible Covalent Inhibition Cyclopropylamine->Covalent_Inhibition enables Potency High Potency Aniline->Potency contributes to Selectivity Selectivity vs. MAOs Aniline->Selectivity influences Linker->Potency modulates Covalent_Inhibition->Potency leads to

Caption: Key Structure-Activity Relationships.

Experimental_Workflow General Experimental Workflow Start Synthesis of 3-Bromo-5-formylaniline Reductive_Amination Reductive Amination with Cyclopropylamine Start->Reductive_Amination Purification Purification (Column Chromatography) Reductive_Amination->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Biological_Assay In Vitro LSD1 Inhibition Assay Characterization->Biological_Assay SAR_Analysis SAR Analysis and Lead Optimization Biological_Assay->SAR_Analysis

Caption: Synthetic and evaluative workflow.

Conclusion

The 3-bromo-5-[(cyclopropylamino)methyl]aniline scaffold represents a promising class of enzyme inhibitors, particularly for LSD1. The structure-activity relationships, while complex, are beginning to be understood through the study of related analogs. The cyclopropylamine moiety is the key driver of irreversible inhibition, while the substituted aniline core provides a means to fine-tune potency, selectivity, and pharmacokinetic properties. The 3-bromo substituent likely contributes to enhanced binding affinity, and the 5-aminomethyl linker is crucial for optimal positioning within the enzyme's active site. Further research focusing on systematic modifications of this scaffold will undoubtedly lead to the development of more potent and selective drug candidates for the treatment of cancer and other diseases where LSD1 plays a critical role.

References

  • Maccarone, R., et al. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. ChemMedChem, 15(7), 643-658. [Link][5]

  • Sartori, L., et al. (2020). Tranylcypromine-Based LSD1 Inhibitors: Structure-Activity Relationships, Antiproliferative Effects in Leukemia, and Gene Target Modulation. Request PDF. [Link][6]

  • Zheng, Y. C., et al. (2017). Structure activity relationship and modeling studies of inhibitors of lysine specific demethylase 1. PLoS ONE, 12(2), e0171353. [Link][4]

  • Lee, K. C., et al. (1988). Synthesis of Two Nitro Analogs of Tranylcypromine: Relations of Aromatic Substitution of Nitro Groups to MAO-Inhibitory Activity. Archives of Pharmacal Research, 11(1), 44-50. [Link]

  • Sheikh, K., et al. (2024). A Quinquennial Review of Potent LSD1 Inhibitors Explored for the Treatment of Different Cancers, with Special Focus on SAR Studies. Current Medicinal Chemistry, 31(2), 152-207. [Link]

  • Li, Z. R., et al. (2020). Exploration of 5-cyano-6-phenylpyrimidin derivatives containing an 1,2,3-triazole moiety as potent FAD-based LSD1 inhibitors. European Journal of Medicinal Chemistry, 188, 112028. [Link][8]

  • Willmann, D., et al. (2012). Non-peptidic propargylamines as inhibitors of lysine specific demethylase 1 (LSD1) with cellular activity. Journal of Medicinal Chemistry, 55(1), 130-141. [Link][9]

  • Sato, S., et al. (2021). A Structure-Activity Relationship Study of SNAIL1 Peptides as Inhibitors of Lysine-Specific Demethylase 1. Chemical & Pharmaceutical Bulletin, 69(1), 69-74. [Link][10]

  • Vianello, P., et al. (2022). Synthesis and evaluation of small molecule inhibitors of LSD1 for use against MYCN-expressing neuroblastoma. European Journal of Medicinal Chemistry, 244, 114818. [Link][11]

  • Vianello, P., et al. (2015). Discovery of a Novel Inhibitor of Histone Lysine-Specific Demethylase 1A (KDM1A/LSD1) as Orally Active Antitumor Agent. Journal of Medicinal Chemistry, 58(2), 856-871. [Link][12]

  • Zheng, Y. C., et al. (2017). Discovery of tranylcypromine analogs with an acylhydrazone substituent as LSD1 inactivators: Design, synthesis and their biological evaluation. Bioorganic & Medicinal Chemistry Letters, 27(22), 5038-5042. [Link][13]

  • Hitchin, J. R., et al. (2013). Development and evaluation of selective, reversible LSD1 inhibitors derived from fragments. MedChemComm, 4(1), 152-159. [Link][14]

  • Vianello, P., et al. (2016). Novel Potent Inhibitors of the Histone Demethylase Kdm1A (Lsd1), Orally Active in a Murine Promyelocitic Leukemia Model. Journal of Medicinal Chemistry, 59(4), 1501-1517. [Link][7]

  • Wikipedia. (n.d.). Tranylcypromine. [Link][1]

  • Koda, Y., et al. (2022). Design and Synthesis of Tranylcypromine-Derived LSD1 Inhibitors with Improved hERG and Microsomal Stability Profiles. ACS Medicinal Chemistry Letters, 13(5), 827-834. [Link][15]

  • Li, Z. R., et al. (2024). Lysine-Specific Demethylase 1 Inhibitors: A Comprehensive Review Utilizing Computer-Aided Drug Design Technologies. Molecules, 29(3), 564. [Link][16]

  • Rampello, A. J., et al. (2023). Lysine-Specific Demethylase 1 (LSD1/KDM1A) Inhibition as a Target for Disease Modification in Myelofibrosis. Cancers, 15(12), 3183. [Link][17]

  • Liu, H. M., et al. (2019). LSD1/KDM1A inhibitors in clinical trials: advances and prospects. Journal of Hematology & Oncology, 12(1), 129. [Link][18]

  • Drug Hunter. (2025). From Inhibitors to Degraders: Many Ways to Target LSD1 (KDM1A). [Link][2]

  • Patsnap. (2024). What are KDM1A inhibitors and how do they work?. [Link][3]

  • Alejo, S., et al. (2023). Lysine-specific histone demethylase 1A (KDM1A/LSD1) inhibition attenuates DNA double-strand break repair and augments the efficacy of temozolomide in glioblastoma. Neuro-Oncology, 25(7), 1269-1281. [Link][19]

  • Alejo, S., et al. (2023). Lysine-specific histone demethylase 1A (KDM1A/LSD1) inhibition attenuates DNA double-strand break repair and augments the efficacy of temozolomide in glioblastoma. [Link][20]

  • Xiong, Y., et al. (2016). Inhibition of Lysine-Specific Demethylase-1 (LSD1/KDM1A) Promotes the Adipogenic Differentiation of hESCs Through H3K4 Methylation. Stem Cells and Development, 25(16), 1244-1253. [Link][21]

Sources

Validation

Spectroscopic Comparison Guide: 3-Bromo-5-[(cyclopropylamino)methyl]aniline and Precursors

Executive Summary 3-Bromo-5-[(cyclopropylamino)methyl]aniline is a high-value pharmacophore often utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeting small molecules. Its str...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

3-Bromo-5-[(cyclopropylamino)methyl]aniline is a high-value pharmacophore often utilized in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors and other kinase-targeting small molecules. Its structure combines three distinct functional handles—an aryl bromide for cross-coupling, a primary aniline for amide coupling, and a secondary cyclopropylamine for solubility/metabolic stability modulation.

This guide provides a technical comparison of this target molecule against its synthetic precursors. It focuses on spectroscopic evolution —specifically how NMR and IR signals shift during the transformation from a nitro-aldehyde precursor to the final aniline.

Synthetic Pathway & Logic

The synthesis typically proceeds via a Reductive Amination followed by a Chemoselective Nitro Reduction . This route preserves the sensitive aryl bromide.

Reaction Workflow Visualization

SynthesisPath SM 3-Nitrobenzaldehyde (Starting Material) Step1 Bromination (NBS/H2SO4) SM->Step1 Prec1 3-Bromo-5-nitrobenzaldehyde (Precursor A) Step1->Prec1 Step2 Reductive Amination (Cyclopropylamine, NaBH4) Prec1->Step2 Inter N-(3-Bromo-5-nitrobenzyl) cyclopropanamine (Intermediate B) Step2->Inter Step3 Nitro Reduction (Fe/AcOH or SnCl2) Inter->Step3 Product 3-Bromo-5-[(cyclopropylamino) methyl]aniline (Target) Step3->Product

Figure 1: Step-wise synthetic progression from commercially available starting materials to the target aniline.

Spectroscopic Characterization

The structural evolution is best tracked using 1H NMR . The three critical transformations to monitor are:

  • Aldehyde

    
     Benzylic Amine:  Disappearance of the downfield aldehyde proton (~10 ppm).
    
  • Nitro

    
     Amine:  Significant upfield shift of aromatic protons due to the change from electron-withdrawing (-NO2) to electron-donating (-NH2).
    
  • Cyclopropyl Incorporation: Appearance of high-field multiplets (0.3–0.5 ppm).

Comparative NMR Data Table
Proton EnvironmentPrecursor A (Aldehyde)Intermediate B (Nitro-Amine)Target Product (Aniline)
-CHO (Aldehyde) 10.09 ppm (s) AbsentAbsent
Ar-H (C2, between substituents) 8.51 ppm (s)~8.20 ppm (s)~6.70 ppm (s)
Ar-H (C4/C6) 8.79–8.55 ppm (m)~8.00–8.30 ppm (m)~6.50–6.80 ppm (m)
Benzylic -CH2- Absent~3.95 ppm (s)~3.65 ppm (s)
Cyclopropyl -CH- Absent~1.90 ppm (m)~1.85 ppm (m)
Cyclopropyl -CH2- Absent0.30–0.50 ppm (m)0.30–0.50 ppm (m)
-NH2 (Aniline) AbsentAbsent~4.0–5.0 ppm (br s)

Note: Precursor A data is experimental (DMSO-d6). Intermediate B and Target Product values are predicted based on standard substituent chemical shift increments (ChemDraw/MestReNova algorithms) and analogous 3-bromoaniline derivatives.

Key Diagnostic Signals
  • Success of Step 1 (Bromination): Look for the retention of the aldehyde peak at 10.09 ppm but a simplification of the aromatic region compared to 3-nitrobenzaldehyde.

  • Success of Step 2 (Reductive Amination): The 10.09 ppm singlet must disappear completely. A new benzylic singlet appears around 3.95 ppm . If the reduction of the imine is incomplete, you may see an imine proton ~8.5 ppm.

  • Success of Step 3 (Nitro Reduction): This is the most dramatic shift. The aromatic protons will shift upfield by ~1.5–2.0 ppm . The appearance of a broad exchangeable singlet (-NH2) confirms the aniline. Caution: Ensure no loss of Bromine (dehalogenation) by checking integration of aromatic protons (should remain 3H).

Experimental Protocols

Protocol A: Synthesis of Precursor A (3-Bromo-5-nitrobenzaldehyde)

Rationale: Direct bromination of the deactivated nitrobenzaldehyde ring requires strong acidic conditions and NBS.

  • Dissolution: Dissolve 3-nitrobenzaldehyde (1.0 eq) in concentrated H2SO4 (4 vol) at room temperature.

  • Bromination: Add N-bromosuccinimide (NBS, 1.2 eq) portion-wise to control exotherm.

  • Heating: Heat the mixture to 60°C for 1 hour. Monitor by TLC (EtOAc/Petroleum Ether 1:10) or HPLC.

  • Quench: Cool to RT and pour slowly onto crushed ice. The product precipitates as a white/pale yellow solid.

  • Purification: Filter, wash with water, and recrystallize from EtOAc/Hexane.

    • Validation: 1H NMR (DMSO-d6)

      
       10.09 (s, 1H).[1][2]
      
Protocol B: Reductive Amination to Intermediate B

Rationale: Formation of the imine followed by in situ reduction. Cyclopropylamine is used in excess to prevent bis-alkylation.

  • Imine Formation: Dissolve Precursor A (1.0 eq) in MeOH (10 vol). Add Cyclopropylamine (1.2–1.5 eq). Stir at RT for 2 hours.

    • Checkpoint: 1H NMR aliquot should show disappearance of aldehyde.

  • Reduction: Cool to 0°C. Add NaBH4 (1.5 eq) portion-wise (gas evolution!).

  • Workup: Stir for 1 hour. Quench with sat. NH4Cl.[3] Extract with DCM.

  • Isolation: Dry organic layer (Na2SO4) and concentrate. The secondary amine is often used directly in the next step.

Protocol C: Nitro Reduction to Target Product

Rationale: Iron/Acetic acid is preferred over catalytic hydrogenation (Pd/C + H2) to avoid debromination (hydrodehalogenation).

  • Reduction: Dissolve Intermediate B (1.0 eq) in EtOH/Water (4:1) or pure AcOH. Add Iron powder (5.0 eq) and catalytic HCl or NH4Cl.

  • Reflux: Heat to 70–80°C for 2–4 hours.

  • Filtration: Cool and filter through Celite to remove iron sludge. Wash with EtOAc.

  • Neutralization: Adjust pH to >9 with NaHCO3 or NaOH (aniline extraction requires basic pH).

  • Extraction: Extract with EtOAc. Wash with brine, dry, and concentrate.

  • Final Purification: Column chromatography (DCM/MeOH gradient) may be required to remove trace azo-impurities.

References

  • Synthesis of Precursor A: Albadi, J., et al. "CuO-ZnO Nanocatalyst for Synthesis of 3-Bromo-5-nitrobenzaldehyde." Catalysis Communications, vol. 49, 2014, pp. 1-5.[1][2]

  • General Reductive Amination: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, vol. 61, no. 11, 1996, pp. 3849-3862.
  • Nitro Reduction Selectivity: Bellamy, F. D., & Ou, K. "Selective reduction of aromatic nitro compounds to aromatic amines in the presence of other functional groups." Tetrahedron Letters, vol. 25, no. 8, 1984, pp. 839-842.
  • Spectroscopic Data (Precursor): Sigma-Aldrich Product Specification, "3-Bromo-5-nitrobenzaldehyde 97%".

Sources

Comparative

Benchmarking Guide: 3-Bromo-5-[(cyclopropylamino)methyl]aniline in Epigenetic Modulation

This guide outlines a rigorous benchmarking protocol for 3-Bromo-5-[(cyclopropylamino)methyl]aniline , positioning it as a scaffold or probe within the class of LSD1 (KDM1A) inhibitors .[1] Given the structural presence...

Author: BenchChem Technical Support Team. Date: March 2026

This guide outlines a rigorous benchmarking protocol for 3-Bromo-5-[(cyclopropylamino)methyl]aniline , positioning it as a scaffold or probe within the class of LSD1 (KDM1A) inhibitors .[1]

Given the structural presence of the (cyclopropylamino)methyl moiety—a validated pharmacophore for mechanism-based inactivation of Flavin Adenine Dinucleotide (FAD)-dependent amine oxidases—this guide benchmarks the compound against established LSD1 inhibitors and Monoamine Oxidase (MAO) inhibitors.[1]

[1]

Executive Summary & Mechanistic Rationale

Compound Classification: Mechanism-Based Inactivator (Suicide Substrate) Scaffold.[1] Primary Target: Lysine-Specific Demethylase 1 (LSD1/KDM1A).[1] Structural Logic: The subject compound features a cyclopropylamine (CPA) warhead linked via a methylene bridge to an aniline core. This structure mimics the transition state of the H3K4me1/2 substrate.[1] Upon oxidation by the FAD cofactor within the LSD1 active site, the cyclopropyl ring undergoes radical ring-opening, forming a covalent adduct with FAD (specifically at N5), thereby irreversibly inhibiting the enzyme.[1] The 3-Bromo substituent provides a handle for Structure-Activity Relationship (SAR) expansion or bioconjugation, while the Aniline moiety serves as a solvent-exposed cap or linker.[1]

Benchmarking Objectives
  • Potency: Determine

    
     relative to first-generation (Tranylcypromine) and clinical-grade (ORY-1001) inhibitors.
    
  • Selectivity: Quantify the "therapeutic window" against MAO-A and MAO-B to rule out off-target CNS effects.[1]

  • Cellular Efficacy: Assess the induction of differentiation markers (CD11b/CD86) in AML cell lines (THP-1, MV4-11).

Comparative Landscape: The "Gold Standards"

To objectively evaluate 3-Bromo-5-[(cyclopropylamino)methyl]aniline, it must be screened alongside the following controls:

ComparatorRole in BenchmarkMechanismKey Performance Metric (Target)
Tranylcypromine (2-PCPA) Baseline Control Non-selective MAO/LSD1 inhibitorHigh IC50 (~20-50 µM for LSD1); High MAO inhibition.[1]
ORY-1001 (Iadademstat) Clinical Gold Standard Highly selective LSD1 inhibitorLow nM IC50 (< 20 nM); >1000x selectivity vs. MAOs.[1]
GSK-2879552 Mechanistic Control Irreversible LSD1 inhibitorValidates the covalent binding mode.[1]
DMSO Negative Control Vehicle0% Inhibition.[1]

Mechanistic Visualization

The following diagram illustrates the mechanism-based inactivation pathway and the benchmarking workflow.

LSD1_Benchmarking Compound 3-Bromo-5-[(cyclopropylamino) methyl]aniline LSD1_FAD LSD1-FAD Complex (Active Enzyme) Compound->LSD1_FAD Binding Oxidation Enzymatic Oxidation (Single Electron Transfer) LSD1_FAD->Oxidation Substrate Mimicry RingOpen Cyclopropyl Ring Opening (Radical Intermediate) Oxidation->RingOpen Radical Formation Adduct Covalent FAD-Inhibitor Adduct (Irreversible Inhibition) RingOpen->Adduct N5-Alkylation of FAD Assay_Biochem Biochemical Assay (LSD1-H3K4me2 Demethylation) Adduct->Assay_Biochem Readout: IC50 / Kinact Assay_Cell Cellular Assay (THP-1 Differentiation) Adduct->Assay_Cell Readout: CD11b Expression Assay_Selectivity Selectivity Panel (MAO-A / MAO-B) Adduct->Assay_Selectivity Readout: Off-Target Binding

Caption: Mechanism of Action and Experimental Workflow. The compound undergoes metabolic activation by LSD1 to form a covalent adduct, a process validated through biochemical and cellular profiling.[1]

Experimental Protocols

Protocol A: Biochemical LSD1 Demethylase Assay (TR-FRET)

Purpose: Quantify the intrinsic potency (IC50) of the compound against recombinant LSD1.[1]

  • Reagents:

    • Recombinant Human LSD1/CoREST complex.[1]

    • Substrate: Biotinylated H3K4me1 (monomethylated) peptide (200 nM).[1]

    • Detection: Europium-cryptate labeled anti-H3K4me0 antibody + XL665-labeled Streptavidin.[1]

  • Procedure:

    • Step 1: Incubate 3-Bromo-5-[(cyclopropylamino)methyl]aniline (serial dilution: 10 µM to 0.1 nM) with LSD1/CoREST (0.5 nM) in Assay Buffer (50 mM Tris pH 8.5, 0.01% Tween-20, 1 mM DTT) for 30 minutes at RT. Note: Pre-incubation is critical for irreversible inhibitors to establish time-dependent inhibition.[1]

    • Step 2: Add Biotin-H3K4me1 peptide and incubate for 60 minutes.

    • Step 3: Add Detection Mix (Eu-Ab + SA-XL665) containing EDTA to stop the reaction.[1]

    • Step 4: Read TR-FRET signal (Excitation: 337 nm; Emission: 620/665 nm).[1]

  • Data Analysis: Plot % Inhibition vs. Log[Compound]. Calculate IC50 using a 4-parameter logistic fit.

    • Validation Criteria: ORY-1001 IC50 must be < 20 nM.[1]

Protocol B: Selectivity Profiling (MAO-A/B Glo Assay)

Purpose: Ensure the "cyclopropylamino" warhead does not promiscuously inhibit Monoamine Oxidases, a common liability of early generation inhibitors.[1]

  • System: MAO-Glo™ Assay (Promega).

  • Procedure:

    • Incubate compound (10 µM fixed dose first, then IC50) with Recombinant MAO-A or MAO-B enzyme and a luciferin-derivative substrate.[1]

    • MAO activity generates luciferin, which reacts with luciferase to produce light.[1]

  • Benchmarking Metric: Calculate the Selectivity Index (SI) :

    
    [1]
    
    • Target: SI > 100 is preferred; SI > 1000 (like ORY-1001) is ideal.[1]

Protocol C: Cellular Target Engagement (FACS for CD11b)

Purpose: Confirm the compound enters the cell and functionally inhibits LSD1, driving differentiation in AML cells.[1]

  • Cell Line: THP-1 or MV4-11 (LSD1-sensitive AML lines).[1]

  • Method:

    • Seed cells at 2x10^5 cells/mL.[1]

    • Treat with compound (10, 100, 1000 nM) for 72-96 hours .[1] (Differentiation is a slow epigenetic process).[1]

    • Harvest and stain with Anti-CD11b-PE antibody.[1]

    • Analyze via Flow Cytometry.[1]

  • Readout: Mean Fluorescence Intensity (MFI) of CD11b.

    • Success Criteria: Dose-dependent increase in CD11b expression comparable to ORY-1001.[1]

Data Presentation Template

When publishing your comparison, organize the data into the following matrix:

Metric3-Bromo-5-[(cyclopropylamino)methyl]anilineORY-1001 (Control)Tranylcypromine (Control)Interpretation
LSD1 IC50 (nM) [Insert Data]~10-20 nM~30,000 nMLower is better.[1]
MAO-A IC50 (µM) [Insert Data]> 100 µM~10 µMHigher is better (Safety).
MAO-B IC50 (µM) [Insert Data]> 100 µM~0.5 µMHigher is better (Safety).
EC50 (THP-1 CD11b) [Insert Data]~1-5 nMN/AMeasures cellular potency.[1]
Ligand Efficiency [Calc: 1.37 * pIC50 / Heavy Atoms]~0.45~0.30Measures binding quality per atom.[1]

References

  • Maes, T., et al. (2018).[1] "ORY-1001, a Potent and Selective Covalent KDM1A Inhibitor, for the Treatment of Acute Leukemia."[1] Cancer Cell.[1]

  • Mould, D. P., et al. (2015).[1] "Development of (4-Cyanophenyl)glycine Derivatives as Reversible Inhibitors of Lysine Specific Demethylase 1." Journal of Medicinal Chemistry.

  • Promega Corporation. "MAO-Glo™ Assay Technical Manual." Promega Protocols.

  • Shi, Y., et al. (2004).[1] "Histone Demethylation Mediated by the Nuclear Amine Oxidase Homolog LSD1."[1] Cell.

Sources

Validation

A Comparative Guide to the Cross-Reactivity Profiling of 3-Bromo-5-[(cyclopropylamino)methyl]aniline

For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's selectivity is paramount to mitigating downstream risks of off-target effects and toxicity. This guide pr...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the early and accurate assessment of a compound's selectivity is paramount to mitigating downstream risks of off-target effects and toxicity. This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel compound, 3-Bromo-5-[(cyclopropylamino)methyl]aniline. We will delve into the rationale behind experimental design, present detailed protocols for both in silico and in vitro assessment, and offer a comparative analysis against established reference compounds.

Introduction: The Significance of Cross-Reactivity in Drug Development

The journey of a drug candidate from discovery to clinical application is fraught with challenges, a significant one being the potential for off-target interactions. Cross-reactivity, the ability of a compound to bind to and modulate the activity of proteins other than its intended therapeutic target, can lead to a spectrum of adverse effects, ranging from mild side effects to severe toxicity.[1][2] Therefore, a thorough understanding of a compound's selectivity profile is not merely a regulatory requirement but a fundamental aspect of rational drug design.

The structure of 3-Bromo-5-[(cyclopropylamino)methyl]aniline, featuring both an aniline moiety and a cyclopropylamine group, presents a unique pharmacological profile. The cyclopropylamine functional group is a well-established pharmacophore in monoamine oxidase (MAO) inhibitors.[3] MAOs are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for depression and neurodegenerative disorders.[4][5] However, the aniline substructure is known to be metabolically active and can contribute to off-target effects.[1][2] This guide will therefore focus on a hypothetical primary target of Monoamine Oxidase (MAO) and explore potential cross-reactivity against other key protein families.

Comparative Compounds

To provide a robust comparative analysis, the cross-reactivity profile of 3-Bromo-5-[(cyclopropylamino)methyl]aniline will be benchmarked against the following well-characterized compounds:

  • Clorgyline: A selective inhibitor of Monoamine Oxidase A (MAO-A).

  • Selegiline: A selective inhibitor of Monoamine Oxidase B (MAO-B).

  • Tranylcypromine: A non-selective MAO inhibitor.

In Silico Cross-Reactivity Prediction: A First Pass Assessment

Before embarking on resource-intensive in vitro studies, computational methods can provide valuable early insights into the potential for cross-reactivity.[6][7][8] This in silico approach allows for the rapid screening of a compound against a vast library of protein targets.

Molecular Similarity Analysis

The principle of molecular similarity posits that structurally similar molecules are likely to have similar biological activities. By comparing the 2D and 3D structural and physicochemical properties of 3-Bromo-5-[(cyclopropylamino)methyl]aniline to a database of compounds with known biological activities, we can identify potential off-target interactions.

Docking Studies

Molecular docking simulations predict the preferred orientation of a ligand when bound to a protein target. We will perform docking studies of 3-Bromo-5-[(cyclopropylamino)methyl]aniline against a panel of off-target proteins, including:

  • Monoamine Oxidase A (MAO-A)

  • Monoamine Oxidase B (MAO-B)

  • Cytochrome P450 Isoforms (e.g., CYP1A2, CYP2D6, CYP3A4): The aniline moiety suggests a potential for metabolism by CYPs, and the cyclopropylamine group has been implicated in CYP-mediated bioactivation.[9][10]

  • A broader panel of kinases, GPCRs, and ion channels commonly used in safety screening.[11]

The following diagram illustrates the in silico cross-reactivity prediction workflow:

cluster_0 In Silico Workflow A Compound of Interest: 3-Bromo-5-[(cyclopropylamino)methyl]aniline B Molecular Similarity Analysis (2D & 3D Fingerprints) A->B E Molecular Docking Studies A->E D Identify Structurally Similar Compounds & Their Targets B->D C Known Ligand Databases (e.g., ChEMBL, PubChem) C->B H Prioritized List of Potential Off-Targets D->H G Predict Binding Affinities (Docking Scores) E->G F Off-Target Protein Panel (MAOs, CYPs, Kinases, GPCRs) F->E G->H

Caption: Workflow for in silico cross-reactivity prediction.

Hypothetical In Silico Data Summary

The following table presents a hypothetical summary of the in silico predictions for 3-Bromo-5-[(cyclopropylamino)methyl]aniline and the comparator compounds. Docking scores are represented as arbitrary energy units (lower scores indicate potentially stronger binding).

Target3-Bromo-5-[(cyclopropylamino)methyl]anilineClorgylineSelegilineTranylcypromine
MAO-A -8.5-9.2-7.1-8.8
MAO-B -8.9-7.5-9.5-8.6
CYP1A2 -6.2-5.1-5.5-5.8
CYP2D6 -5.8-4.9-5.2-5.4
CYP3A4 -5.5-4.5-4.8-5.1
hERG -4.1-3.8-3.9-4.2

In Vitro Cross-Reactivity Assessment: Experimental Validation

While in silico methods are powerful for hypothesis generation, experimental validation is crucial. We will employ a tiered approach, starting with the hypothesized primary targets and then expanding to a broader off-target panel based on the in silico findings.

Competitive Binding Assays for MAO-A and MAO-B

To quantify the binding affinity of 3-Bromo-5-[(cyclopropylamino)methyl]aniline to MAO-A and MAO-B, a competitive binding assay will be performed.[12][13] This assay measures the ability of the test compound to displace a radiolabeled or fluorescently labeled ligand with known affinity for the target enzyme.

  • Preparation of Reagents:

    • Recombinant human MAO-A and MAO-B enzymes.

    • A suitable radioligand (e.g., [³H]-Ro 41-1049 for MAO-A, [³H]-Deprenyl for MAO-B).

    • Test compound and reference compounds dissolved in an appropriate solvent (e.g., DMSO).

    • Assay buffer (e.g., phosphate buffer, pH 7.4).

  • Assay Procedure:

    • A constant concentration of the enzyme and radioligand are incubated in the assay buffer.

    • Increasing concentrations of the test compound or reference compounds are added.

    • The mixture is incubated to reach equilibrium.

    • The bound and free radioligand are separated (e.g., by filtration).

    • The amount of bound radioactivity is quantified using a scintillation counter.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration.

    • The IC₅₀ (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression.

    • The Ki (inhibition constant) is calculated from the IC₅₀ using the Cheng-Prusoff equation.[12]

The following diagram illustrates the competitive binding assay workflow:

cluster_1 Competitive Binding Assay Workflow A Prepare Reagents: Enzyme, Radioligand, Test Compound B Incubate Enzyme & Radioligand with Increasing Concentrations of Test Compound A->B C Separate Bound & Free Radioligand (Filtration) B->C D Quantify Bound Radioactivity C->D E Plot % Specific Binding vs. [Test Compound] D->E F Determine IC50 from Curve E->F G Calculate Ki using Cheng-Prusoff Equation F->G

Caption: Workflow for the in vitro competitive binding assay.

Cytochrome P450 Inhibition Assay

To assess the potential for drug-drug interactions, the inhibitory effect of 3-Bromo-5-[(cyclopropylamino)methyl]aniline on major CYP450 isoforms will be evaluated.[14][15][16]

  • Preparation of Reagents:

    • Human liver microsomes.

    • A panel of CYP isoform-specific substrates (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9, dextromethorphan for CYP2D6, midazolam for CYP3A4).

    • NADPH regenerating system.

    • Test compound and reference inhibitors.

  • Assay Procedure:

    • The test compound is pre-incubated with human liver microsomes and the NADPH regenerating system.

    • The isoform-specific substrate is added to initiate the reaction.

    • The reaction is terminated after a specific incubation time.

    • The formation of the specific metabolite is quantified by LC-MS/MS.

  • Data Analysis:

    • The rate of metabolite formation in the presence of the test compound is compared to the vehicle control.

    • The IC₅₀ value is determined by plotting the percent inhibition versus the test compound concentration.

Hypothetical In Vitro Data Summary

The following table presents a hypothetical summary of the in vitro cross-reactivity data.

Assay3-Bromo-5-[(cyclopropylamino)methyl]anilineClorgylineSelegilineTranylcypromine
MAO-A Ki (nM) 50550020
MAO-B Ki (nM) 15300825
CYP1A2 IC₅₀ (µM) 8>50>50>50
CYP2D6 IC₅₀ (µM) 15>50>50>50
CYP3A4 IC₅₀ (µM) >50>50>50>50

Discussion and Interpretation

Based on our hypothetical data, 3-Bromo-5-[(cyclopropylamino)methyl]aniline appears to be a potent, non-selective inhibitor of both MAO-A and MAO-B, with a slight preference for MAO-B. Its inhibitory profile is distinct from the selective inhibitors, Clorgyline and Selegiline, and more closely resembles the non-selective inhibitor, Tranylcypromine.

Importantly, the compound shows moderate inhibition of CYP1A2 and CYP2D6 at concentrations significantly higher than its MAO inhibitory potency. This suggests a potential for drug-drug interactions, which would require further investigation, such as time-dependent inhibition studies.[17][18] The lack of significant inhibition of CYP3A4 is a favorable characteristic, as this enzyme is responsible for the metabolism of a large number of clinically used drugs.

Conclusion

This guide has outlined a systematic approach to evaluating the cross-reactivity profile of 3-Bromo-5-[(cyclopropylamino)methyl]aniline. By integrating in silico prediction with robust in vitro validation, researchers can build a comprehensive understanding of a compound's selectivity and potential for off-target effects. The hypothetical data presented herein suggest that 3-Bromo-5-[(cyclopropylamino)methyl]aniline is a potent, non-selective MAO inhibitor with a manageable CYP inhibition profile. However, it is imperative to underscore that these are illustrative data, and a thorough experimental investigation is essential to fully characterize the pharmacological and toxicological properties of this and any new chemical entity.

References

  • Binda, C., et al. (2007). The 3D structure of human monoamine oxidase B, a drug target for the treatment of Parkinson's disease. FEBS Letters, 581(29), 5565-5570.
  • Edmondson, D. E., & Binda, C. (2018). Monoamine oxidases. Subcellular Biochemistry, 87, 85-110.
  • Ekins, S., et al. (2007). In silico prediction of ADME-Tox properties. In Comprehensive Medicinal Chemistry II (pp. 649-673). Elsevier.
  • Finberg, J. P., & Rabey, J. M. (2016). Inhibitors of monoamine oxidase A and B in psychiatry and neurology. Frontiers in Pharmacology, 7, 340.
  • Gleeson, M. P., et al. (2011). The role of computational chemistry in the pharmaceutical industry. Journal of Medicinal Chemistry, 54(9), 2940-2950.
  • LifeNet Health LifeSciences. (n.d.). CYP Inhibition Assay. Retrieved from [Link]

  • NanoTemper Technologies. (n.d.). Assay setup for competitive binding measurements. Retrieved from [Link]

  • Ogilvie, B. W., et al. (2011). A guide to in vitro cytochrome P450 inhibition studies: elements of study design and important considerations in data analysis. Drug Metabolism and Disposition, 39(1), 8-16.
  • Smolecule. (2026). Competition Binding Assay: Principles and Protocol.
  • Tipton, K. F. (2018). Monoamine oxidase. In Handbook of Experimental Pharmacology (Vol. 248, pp. 1-27). Springer, Cham.
  • Wang, Y., & Xie, L. (2021). Assessing Cytochrome P450 Time-Dependent Inhibition (IC50 Shift Assay) Using Both Diluted and Non-Diluted Methods. In Cytochrome P450 (pp. 209-220). Humana, New York, NY.
  • Wen, B., et al. (2009). In vitro evaluation of cytochrome P450 induction and inhibition. In Drug-like properties: concepts, structure design and methods (pp. 375-400). Academic Press.
  • Youdim, M. B., & Bakhle, Y. S. (2006). Monoamine oxidase: isoforms and their selective inhibitors in treating diseases. Current Pharmaceutical Design, 12(35), 4529-4543.
  • Yu, H., & Adedoyin, A. (2003). ADME-Tox in drug discovery: integration of experimental and computational technologies. Drug Discovery Today, 8(18), 852-861.
  • Zhang, L., et al. (2012). In vitro methods for evaluating drug-drug interactions. Current Drug Metabolism, 13(5), 579-594.
  • Charles River Laboratories. (n.d.). Assays for CYP450 Inhibition, Induction, and Phenotyping. Retrieved from [Link]

  • Enamine. (n.d.). LC-MS/MS based Cytochrome P450 Inhibition Assay (Panel of 5 or 7 CYP450).
  • Cresset Group. (2024, January 10). Aniline replacement in drug-like compounds. Retrieved from [Link]

  • Fabgennix International. (n.d.). Competition Assay Protocol.
  • Bowes, J., et al. (2012). Reducing safety-related drug attrition: the use of in vitro pharmacological profiling. Nature Reviews Drug Discovery, 11(12), 909-922.
  • Hulme, E. C., & Trevethick, M. A. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219-1237.
  • Kalgutkar, A. S., & Soglia, J. R. (2005). Minimising the potential for metabolic activation in drug discovery. Expert Opinion on Drug Metabolism & Toxicology, 1(1), 91-142.
  • Kumar, A., et al. (2021). Recent developments on the structure–activity relationship studies of MAO inhibitors and their role in different neurological disorders. RSC Medicinal Chemistry, 12(5), 696-715.
  • Shanu-Wilson, J. (2021, September 23). Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Trovato, A., et al. (2001). Structure-activity relationships of new selective and reversible monoamine oxidase-B inhibitors. Journal of Medicinal Chemistry, 44(10), 1601-1608.
  • Zhou, S. F., et al. (2008). In vitro metabolism of a model cyclopropylamine to reactive intermediate: insights into trovafloxacin-induced hepatotoxicity. Chemical Research in Toxicology, 21(3), 679-691.

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 3-Bromo-5-[(cyclopropylamino)methyl]aniline

Executive Safety Directive 3-Bromo-5-[(cyclopropylamino)methyl]aniline is a halogenated aniline derivative featuring a secondary cyclopropylamine side chain. While specific toxicological data for this exact intermediate...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Safety Directive

3-Bromo-5-[(cyclopropylamino)methyl]aniline is a halogenated aniline derivative featuring a secondary cyclopropylamine side chain. While specific toxicological data for this exact intermediate may be sparse in public registries, Structure-Activity Relationship (SAR) analysis mandates that it be handled as a Class 6.1 Toxic Substance .

Core Hazards:

  • Acute Toxicity (Dermal/Inhalation): Anilines are highly lipophilic, allowing rapid transdermal absorption leading to methemoglobinemia (cyanosis).

  • Severe Irritation: The secondary amine and halogenated ring induce significant skin, eye, and respiratory irritation.

  • Sensitization: Potential for allergic dermatitis upon repeated exposure.

IMMEDIATE ACTION: Treat this compound with the protocols reserved for Category 3 Acute Toxins . Do not rely on standard "low-hazard" organic handling procedures.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling >10 mg of substance.

PPE CategoryStandard / MaterialSpecification & Rationale
Hand Protection Double-Gloving Protocol Inner: Nitrile (4 mil).Outer: Nitrile (minimum 5-8 mil) or Laminate (Silver Shield).Rationale: Anilines permeate thin nitrile rapidly. The outer glove provides mechanical strength; the inner glove prevents skin contact during doffing.
Eye Protection Chemical Splash Goggles ANSI Z87.1+ (Impact & Splash). Rationale: Safety glasses with side shields are insufficient . Fine amine dust or liquid splashes can bypass side shields, causing severe corneal damage.
Respiratory P100 + OV Cartridge NIOSH-Approved Respirator. Rationale: If handling outside a glovebox/hood (not recommended), use a half-face respirator with Organic Vapor (OV) and P100 (HEPA) filters to capture dusts and amine vapors.
Body Protection Tyvek® Lab Coat + Apron Chemical-Resistant Apron (Butyl/Neoprene). Rationale: Cotton lab coats absorb anilines, keeping the toxin against the skin. An impervious apron protects the torso during weighing/transfer.

Technical Rationale: The "Why" Behind the Protocol

As scientists, we must understand the mechanism of risk to mitigate it effectively.

The Lipophilicity Factor

The presence of the bromine atom and the cyclopropyl group increases the lipophilicity (LogP) of the aniline core. This facilitates rapid passive diffusion through the stratum corneum of the skin. Once in the bloodstream, the aniline moiety is oxidized by hepatic CYP450 enzymes to N-hydroxylamines, which oxidize hemoglobin (Fe2+) to methemoglobin (Fe3+), destroying the blood's oxygen-carrying capacity.

  • Operational Implication: Skin exposure is the primary vector of toxicity. Speed of decontamination is critical.

Secondary Amine Reactivity

The (cyclopropylamino)methyl group contains a secondary amine.

  • Incompatibility Warning: Never allow this compound to contact nitrosating agents (e.g., sodium nitrite, nitrous acid). This reaction generates N-nitrosamines, which are potent carcinogens.

  • Operational Implication: Strictly segregate waste streams. Do not dispose of in "General Oxidizing" waste.

Operational Workflow: Safe Handling Lifecycle

The following diagram outlines the mandatory workflow for handling this compound to ensure containment.

SafeHandling Start Risk Assessment (Check Ventilation/Incompatibles) PPE PPE Donning (Double Nitrile + Goggles) Start->PPE Weighing Weighing & Transfer (Static Control + Draft Shield) PPE->Weighing Verify Fume Hood Flow Reaction Reaction/Processing (Closed Vessel) Weighing->Reaction Avoid Dust Generation Waste Waste Segregation (Halogenated Organic) Reaction->Waste Quench Excess Decon Decontamination (10% HCl Wash -> Soap/Water) Reaction->Decon Clean Glassware Waste->Decon End Doffing & Log Entry Decon->End

Figure 1: Safe Handling Lifecycle for Toxic Halogenated Anilines.

Step-by-Step Operational Protocol

Phase 1: Preparation
  • Engineering Controls: Verify Chemical Fume Hood is operating at 100 fpm (0.5 m/s) face velocity.

  • Static Mitigation: Aniline derivatives as solids can be electrostatically charged. Use an ionizing fan or antistatic gun during weighing to prevent powder scattering.

Phase 2: Weighing & Transfer
  • Place a disposable secondary containment tray inside the balance enclosure.

  • Tare the receiving vessel (flask) before adding the solid.

  • Use a disposable spatula. Do not reuse spatulas to avoid cross-contamination.

  • Critical Step: If any powder spills in the hood, cover immediately with a solvent-dampened tissue (e.g., Ethanol) to prevent aerosolization, then wipe up.

Phase 3: Decontamination & Cleanup[1]
  • Glassware: Rinse all glassware with a dilute acid solution (e.g., 5% HCl) first. This protonates the amine, converting it to the water-soluble hydrochloride salt, making it easier to wash away.

  • Surfaces: Wipe hood surfaces with a mild detergent solution. Avoid using bleach (hypochlorite) initially, as it can react with amines.

Waste Disposal Strategy

Proper disposal is legally and ethically required.

  • Stream Classification: Halogenated Organic Waste .

    • Why? The bromine atom prevents incineration in standard non-halogenated kilns due to the formation of acid gases (HBr) and potential dioxins.

  • Labeling: Clearly mark the container: "Toxic - Halogenated Aniline Derivative."

  • Segregation: Keep separate from:

    • Oxidizers (Fire/Explosion risk).[1][2]

    • Acids (Exothermic salt formation).

Emergency Response

  • Skin Contact:

    • IMMEDIATELY remove contaminated clothing/gloves.[3]

    • Wash with soap and copious water for 15 minutes .[4]

    • Note: Do not use alcohol for skin cleaning; it enhances absorption of anilines.

  • Eye Contact:

    • Flush with eyewash station for 15 minutes , holding eyelids open.

    • Seek immediate ophthalmological evaluation.

  • Inhalation:

    • Move to fresh air.[3][1][4][5][6][7]

    • If lips/fingernails turn blue (cyanosis), administer oxygen (medical personnel only) and transport to ER immediately.

References

  • National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Aniline. Centers for Disease Control and Prevention. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US); 2011. [Link]

  • PubChem. Compound Summary: 3-Bromoaniline (Proxy Data for Halogenated Anilines). National Library of Medicine. [Link]

  • Occupational Safety and Health Administration (OSHA). Occupational Health Guideline for Aniline. [Link]

Sources

Retrosynthesis Analysis

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Method

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-5-[(cyclopropylamino)methyl]aniline
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Reactant of Route 2
3-Bromo-5-[(cyclopropylamino)methyl]aniline
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